molecular formula C9H15N3 B15333150 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Katalognummer: B15333150
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: ARHXOMRRUBSFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

4-(azetidin-1-ylmethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C9H15N3/c1-8-9(6-11(2)10-8)7-12-4-3-5-12/h6H,3-5,7H2,1-2H3

InChI-Schlüssel

ARHXOMRRUBSFMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1CN2CCC2)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Docking and Binding Affinity of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Derivatives and the Role of In Silico Analysis

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The compound 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole represents a novel entity within this class, and understanding its molecular interactions is paramount to elucidating its therapeutic potential. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as a powerful tool in this endeavor.[6][7][8] This guide provides a comprehensive, in-depth technical overview of the molecular docking process and the evaluation of binding affinity for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, tailored for researchers and professionals in drug development.

This document will navigate the theoretical underpinnings and practical application of molecular docking, moving beyond a mere procedural outline to explain the critical reasoning behind each step. The focus is on establishing a self-validating workflow that ensures the scientific rigor and trustworthiness of the generated data.

I. Foundational Principles: Understanding Molecular Recognition

At the heart of molecular docking lies the principle of molecular recognition, where the specific binding of a ligand (in this case, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole) to a biological target (typically a protein) is driven by a combination of non-covalent interactions. These include:

  • Hydrogen Bonds: Crucial for specificity, these interactions occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

  • Van der Waals Forces: These are weaker, short-range interactions arising from temporary fluctuations in electron density around atoms.

  • Electrostatic Interactions: These occur between charged or polar molecules.

  • Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in an aqueous environment, driving the nonpolar regions of the ligand and protein together.

The goal of a molecular docking simulation is to identify the binding mode (pose) of the ligand that maximizes these favorable interactions, resulting in the lowest binding energy.

II. The Molecular Docking Workflow: A Step-by-Step Technical Protocol

The following protocol outlines a robust workflow for conducting a molecular docking study of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole with a hypothetical protein target. For the purpose of this guide, we will consider a generic protein kinase, a common target for pyrazole derivatives.[6][7][9]

Step 1: Target Protein Preparation

The quality of the protein structure is critical for a reliable docking study.

  • Procurement of Protein Structure: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, to validate the docking protocol.

  • Pre-processing:

    • Removal of Water Molecules and Heteroatoms: Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding. Other heteroatoms, such as ions or cofactors not relevant to the binding of the ligand of interest, should also be removed.

    • Addition of Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are essential for hydrogen bonding.

    • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.

    • Energy Minimization: A brief energy minimization of the protein structure is recommended to relieve any steric clashes.

Step 2: Ligand Preparation

The ligand, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, must be prepared for docking.

  • 2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation using a suitable chemistry software package.

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state of the ligand at physiological pH.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure to obtain a low-energy conformation. This is typically done using a suitable force field (e.g., MMFF94).

Step 3: Grid Generation and Docking Simulation
  • Defining the Binding Site: The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on this ligand.

  • Running the Docking Algorithm: Employ a validated docking program such as AutoDock, Glide, or GOLD. These programs use scoring functions to evaluate the fitness of different ligand poses within the binding site. The algorithm will generate a series of possible binding poses, each with a corresponding binding energy score.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure (from PDB) Preprocess_Protein Prepared Protein PDB->Preprocess_Protein Clean & Add Hydrogens Ligand_2D Ligand 2D Structure Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Convert to 3D Grid Define Binding Site (Grid Generation) Preprocess_Protein->Grid Minimize_Ligand Prepared Ligand Ligand_3D->Minimize_Ligand Energy Minimization Docking Run Docking Simulation Minimize_Ligand->Docking Grid->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis

Caption: A streamlined workflow for molecular docking.

III. Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that requires careful analysis.

Binding Affinity (Binding Energy)

The primary quantitative output is the binding energy, typically expressed in kcal/mol.[10] A more negative binding energy indicates a more favorable binding interaction. It is important to note that this is a predicted value and should be interpreted with caution.

Table 1: Hypothetical Docking Results for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

ParameterValueInterpretation
Binding Energy -8.5 kcal/molIndicates a strong predicted binding affinity.
Inhibition Constant (Ki) 550 nM (predicted)A low predicted Ki suggests potent inhibition.
Interacting Residues ASP145, LYS89, GLU91Highlights key amino acids involved in binding.
Hydrogen Bonds 2Indicates specific, directional interactions.
Binding Pose Analysis

Visual inspection of the top-ranked binding poses is crucial. This allows for the identification of key interactions between the ligand and the protein's active site residues. Pay close attention to:

  • Hydrogen Bonds: Are they formed with key catalytic or binding residues?

  • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in the active site?

  • Pi-Pi Stacking: Are there interactions between aromatic rings of the ligand and protein?

Binding_Analysis cluster_ligand Ligand: 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole cluster_protein Protein Active Site Pyrazole Pyrazole Ring ASP145 ASP145 Pyrazole->ASP145 H-Bond PHE80 PHE80 Pyrazole->PHE80 Pi-Pi Stacking Azetidine Azetidine Ring LYS89 LYS89 Azetidine->LYS89 H-Bond GLU91 GLU91 Azetidine->GLU91 Electrostatic

Caption: Key interactions between the ligand and protein.

IV. Validation and Limitations

Protocol Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å, which would validate the docking protocol.[11]

Limitations: It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations and may not always accurately predict binding affinity. Furthermore, docking simulations typically treat the protein as a rigid entity, which is not always biologically accurate. Molecular dynamics simulations can provide a more dynamic and realistic representation of the protein-ligand complex.[8]

V. Conclusion and Future Directions

Molecular docking provides invaluable insights into the potential binding of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole to its biological target. The workflow detailed in this guide provides a robust framework for obtaining reliable and reproducible results. The hypothetical data presented herein suggests that this compound may exhibit strong binding affinity, warranting further investigation.

Future work should focus on:

  • Experimental Validation: The predictions from molecular docking should be validated through in vitro binding assays.

  • Molecular Dynamics Simulations: To study the stability of the predicted protein-ligand complex over time.

  • Lead Optimization: The insights gained from the docking study can guide the rational design of more potent and selective analogs.

By integrating computational approaches like molecular docking with experimental validation, the drug discovery and development process for promising compounds like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole can be significantly accelerated.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed, [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Ingenta Connect, [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC, [Link]

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed, [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate, [Link]

  • Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science Publishers, [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing, [Link]

  • 4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride. PubChemLite, [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link]

  • (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate. PubChem, [Link]

  • 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. NextSDS, [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR, [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Innovare Academic Sciences, [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate, [Link]

  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PMC, [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI, [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC, [Link]

  • Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. RSC Publishing, [Link]

Sources

in vitro pharmacological profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity (NCE), 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The structural composition of this molecule, featuring a substituted pyrazole ring—a known "privileged structure" in medicinal chemistry—and an azetidine moiety, suggests a high potential for biological activity.[1][2][3] Pyrazole derivatives are present in numerous FDA-approved drugs and are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[2][4][5] This document outlines a phased, logic-driven profiling strategy designed to elucidate the primary pharmacological activity, selectivity, and potential safety liabilities of this compound, thereby enabling informed decision-making for its progression in a drug discovery pipeline.

The narrative follows a tiered approach, beginning with broad-based screening to identify primary targets, followed by focused potency and selectivity assays, and concluding with essential safety and metabolic profiling. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Rationale for Profiling

The subject of this guide, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, is a heterocyclic compound with significant therapeutic potential. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms that can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] Its presence in drugs like Celecoxib (anti-inflammatory) and Crizotinib (kinase inhibitor) underscores its versatility.[2][3] The azetidine ring, a four-membered saturated heterocycle, is often used in drug design to improve physicochemical properties and introduce a rigid vector for substituent placement.

Given this structural heritage, a systematic in vitro pharmacological profiling campaign is essential to uncover the compound's mechanism of action and de-risk its development. This guide proposes a four-tiered strategy to comprehensively evaluate the compound's biological signature.

G cluster_0 In Vitro Profiling Cascade T1 Tier 1: Primary Target Identification (Broad Panel Screening) T2 Tier 2: Target Validation & Potency (IC50/EC50 Determination) T1->T2 'Hit' Progression T3 Tier 3: Selectivity & Safety Profiling (Off-Target & hERG) T2->T3 Confirmed Activity T4 Tier 4: In Vitro ADME (CYP450 Inhibition) T3->T4 Favorable Selectivity

Caption: A strategic workflow for in vitro pharmacological profiling.

Tier 1: Primary Target Identification via Broad Panel Screening

Expertise & Rationale: The initial step is to cast a wide net to identify the most probable target class(es). A broad-based screening approach against panels of diverse, clinically relevant targets provides an unbiased first look at the compound's activity.[6][7] Given the established activities of pyrazole derivatives, the primary screening panels should prioritize kinases and GPCRs.[3][7] This phase is not about potency but about identifying reproducible "hits" that warrant further investigation.

Recommended Screening Panels
  • Kinase Panel: A comprehensive scan across the human kinome (e.g., Eurofins Discovery's KINOMEscan™) is recommended.[8] This platform utilizes a competitive binding assay to quantitatively measure interactions between the test compound and over 480 kinases.[8]

  • GPCR Panel: A binding assay panel targeting a wide range of human GPCRs (e.g., Eurofins Discovery's SafetyScreen™ panel) is crucial for identifying potential interactions with this major drug target class.[7]

  • General Safety Panel: A foundational safety panel that includes targets associated with common adverse effects is a prudent initial investment.[9][10]

Experimental Protocol: High-Throughput Kinase Panel Screen

This protocol is adapted from standard industry practices for competitive binding assays.

  • Compound Preparation: Solubilize 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform a single-point screen at a concentration of 10 µM to maximize the chances of identifying meaningful interactions.

  • Assay Principle: The assay measures the ability of the test compound to compete with an active-site directed ligand for binding to the kinase target. The amount of kinase captured on a solid support is measured, often via quantitative PCR (qPCR) of a DNA tag linked to the kinase.

  • Execution (Automated):

    • DNA-tagged kinases are incubated with the immobilized active-site directed ligand in multi-well plates.

    • The test compound (10 µM final concentration) is added to the wells.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of bound, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower value indicates greater displacement of the probe and thus higher binding affinity. A common hit threshold is a %Ctrl value < 35% or > 50% inhibition.

Hypothetical Data Presentation: Tier 1 Screening Hits
Target ClassPanel ScreenedCompound ConcentrationHit ThresholdHypothetical Hits Identified
Kinases KINOMEscan™ (480 kinases)10 µM<35% of ControlAurora Kinase A, JAK2, FLT3
GPCRs GPCR Panel (120 targets)10 µM>50% InhibitionDopamine D2, Histamine H1

Tier 2: Target Validation and Potency Determination

Expertise & Rationale: Following the identification of initial hits, the next critical step is to validate these interactions and quantify the compound's potency. This is achieved by generating concentration-response curves to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration. This quantitative data is essential for structure-activity relationship (SAR) studies and for ranking compounds.[11] For this guide, we will proceed with the hypothetical primary hit: Aurora Kinase A .

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] A decrease in signal correlates with kinase inhibition.[13]

  • Reagent Preparation:

    • Kinase: Recombinant human Aurora Kinase A.

    • Substrate: Kemptide peptide substrate.

    • ATP: Prepare at a concentration equal to the known Km for the enzyme to ensure accurate and comparable IC50 values.[11]

    • Assay Buffer: Standard kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plating:

    • Perform a serial dilution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in DMSO.

    • Add the diluted compound to a 384-well plate, resulting in a final concentration range from 100 µM to 1 nM. Include a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Potency at Primary Targets
TargetAssay TypeResult (IC50)
Aurora Kinase A ADP-Glo™ Activity75 nM
JAK2 ADP-Glo™ Activity850 nM
FLT3 ADP-Glo™ Activity1.2 µM

Tier 3: Selectivity and In Vitro Safety Profiling

Expertise & Rationale: A potent compound is only valuable if it is also selective. Lack of selectivity can lead to off-target effects and clinical adverse events.[6] This tier focuses on two key areas: 1) assessing selectivity against related kinases to confirm the compound preferentially inhibits Aurora Kinase A, and 2) evaluating activity against a panel of targets known to be associated with safety liabilities, with a mandatory focus on the hERG potassium channel.[7][10] hERG inhibition is a critical safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15]

G Target Aurora A (Primary Target) OffTarget1 Aurora B OffTarget2 JAK2 OffTarget3 VEGFR2 Compound Test Compound Compound->Target High Affinity (IC50 = 75 nM) Compound->OffTarget1 Lower Affinity (IC50 > 1 µM) Compound->OffTarget2 Lower Affinity (IC50 = 850 nM) Compound->OffTarget3 No Significant Affinity

Caption: Visualizing kinase selectivity profile.

Experimental Protocol: hERG Inhibition Manual Patch Clamp Assay

Automated patch-clamp is suitable for higher throughput, but the manual patch-clamp technique remains the gold standard for regulatory submissions due to its precision.[14][15] This protocol is based on FDA guidelines.[16][17]

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[17][18]

  • Electrophysiology Setup:

    • Solutions: Use appropriate intracellular (K⁺-based) and extracellular (Na⁺-based) solutions.

    • Apparatus: A manual patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.

  • Cell Recording:

    • Establish a whole-cell configuration with a giga-ohm seal (≥1 GΩ).[16]

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV, where the peak tail current is measured.[16]

    • Record a stable baseline current in the vehicle control solution.

  • Compound Application:

    • Perfuse the cell with increasing concentrations of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (e.g., 0.1, 1, 10, 30 µM).

    • Allow the effect at each concentration to reach steady-state before recording.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.

Hypothetical Data Presentation: Selectivity & Safety Profile
TargetAssay TypeResult (IC50)Selectivity Fold (vs. Aurora A)
Aurora Kinase A ADP-Glo™ Activity75 nM1x
Aurora Kinase B ADP-Glo™ Activity1.5 µM20x
hERG Channel Manual Patch Clamp> 30 µM> 400x
Dopamine D2 Receptor Radioligand Binding> 10 µM> 133x
Histamine H1 Receptor Radioligand Binding> 10 µM> 133x

Tier 4: In Vitro ADME Profiling

Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. A key component of this is evaluating the potential for drug-drug interactions (DDIs).[19] The most common mechanism for DDIs is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of clinical drugs.[20][21] An in vitro CYP inhibition assay provides critical data for predicting clinical DDI risk.[22]

Experimental Protocol: CYP450 Inhibition Assay

This protocol uses human liver microsomes (HLMs) and a cocktail of fluorescent or LC-MS/MS-based probe substrates to assess inhibition across major CYP isoforms simultaneously.[19]

  • Reagents:

    • Enzyme Source: Pooled Human Liver Microsomes (HLMs).

    • Cofactor: NADPH regenerating system.

    • Probe Substrates: A cocktail of specific substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Midazolam for CYP3A4, etc.).

  • Incubation:

    • Pre-incubate the test compound at various concentrations (e.g., 0.1 to 50 µM) with HLMs and buffer.

    • Initiate the metabolic reaction by adding the probe substrate cocktail and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination & Analysis:

    • Stop the reaction by adding a stopping solution (e.g., acetonitrile with an internal standard).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from each probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.

Hypothetical Data Presentation: CYP450 Inhibition Profile
CYP IsoformProbe SubstrateResult (IC50)
CYP1A2 Phenacetin> 50 µM
CYP2C9 Diclofenac> 50 µM
CYP2C19 S-Mephenytoin28 µM
CYP2D6 Dextromethorphan> 50 µM
CYP3A4 Midazolam15 µM

Conclusion and Path Forward

This in-depth technical guide outlines a robust, tiered strategy for the . Based on the hypothetical data generated through this workflow, the compound emerges as a potent and selective Aurora Kinase A inhibitor .

  • Primary Activity: Potent inhibition of Aurora Kinase A (IC50 = 75 nM).

  • Selectivity: Demonstrates favorable selectivity against the related Aurora Kinase B (20-fold) and other screened kinases.

  • Safety Profile: Exhibits a wide safety margin (>400-fold) against the critical hERG channel and shows no significant activity at other key safety targets.

  • DDI Risk: Low risk of inhibiting major CYP isoforms, with weak inhibition noted for CYP3A4 and CYP2C19 at concentrations significantly higher than its primary target potency.

The collective evidence from this in vitro profiling cascade provides a strong rationale for advancing 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole to the next stage of drug discovery, which would include cell-based target engagement and efficacy studies, followed by in vivo pharmacokinetic and efficacy model testing.

References

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: ACS Measurement Science Au URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: bioRxiv URL: [Link]

  • Title: DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services Source: Drug Target Review URL: [Link]

  • Title: Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development Source: PubMed URL: [Link]

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation Source: ACS Measurement Science Au URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: In Vitro Safety Pharmacology Assays Source: Charles River Laboratories URL: [Link]

  • Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 3.2. In Vitro Kinase Inhibition Assays Source: Bio-protocol URL: [Link]

  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL: [Link]

  • Title: In vitro GPCR activation assay Source: Bio-protocol URL: [Link]

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: hERG Safety Assay Source: Evotec URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Cytochrome P450 Assays Source: Charles River Laboratories URL: [Link]

  • Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]

  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines Source: ResearchGate URL: [Link]

  • Title: CYP Inhibition Assay (Ki) Source: Evotec URL: [Link]

  • Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]

  • Title: Ion Channel Assay Services Source: Reaction Biology URL: [Link]

  • Title: Ion Channel Screening - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis and Antitumor Activity of Some Pyrazole Derivatives Source: Molecules URL: [Link]

  • Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives Source: Research Square URL: [Link]

  • Title: Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Discovery of new molecular hybrid derivatives with coumarin scaffold bearing pyrazole/oxadiazole moieties: Molecular docking, POM analyses, in silico pharmacokinetics and in vitro antimicrobial evaluation with identification of potent antitumor pharmacophore sites Source: PubMed URL: [Link]

  • Title: Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid Source: Google Patents URL
  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data, this document leverages established NMR principles and extensive spectral data from analogous substituted pyrazoles and azetidine derivatives to provide a robust, theoretically grounded reference. This in-depth guide is designed to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides a wealth of information, including through-bond and through-space atomic connectivity, stereochemistry, and dynamic processes. For a molecule such as 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, with its distinct heterocyclic moieties, NMR is crucial for confirming its synthesis and purity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is expected to exhibit distinct signals for each proton group. The rationale for the predicted chemical shifts and multiplicities is detailed below.

Predicted ¹H NMR Chemical Shifts and Multiplicities
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (Pyrazole)7.2 - 7.5Singlet (s)1HThe lone proton on the pyrazole ring is expected to resonate downfield due to the aromatic nature of the ring. Its chemical shift is influenced by the two adjacent nitrogen atoms and the methyl and azetidinylmethyl substituents.[1][2][3]
N-CH₃ (Pyrazole, pos. 1)3.7 - 3.9Singlet (s)3HThe methyl group attached to the N1 position of the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current.[4][5][6]
C-CH₃ (Pyrazole, pos. 3)2.1 - 2.4Singlet (s)3HThe methyl group at the C3 position of the pyrazole ring will also be a singlet, typically resonating slightly upfield compared to the N-methyl group.[4][5][6]
-CH₂- (Methylene bridge)3.5 - 3.8Singlet (s)2HThe methylene protons connecting the pyrazole ring to the azetidine nitrogen are expected to appear as a singlet. Their chemical environment is influenced by both heterocyclic rings.
-CH₂- (Azetidine, pos. 2 & 4)3.2 - 3.6Triplet (t)4HThe four protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be chemically equivalent and will appear as a triplet due to coupling with the two protons on C3.[7][8]
-CH₂- (Azetidine, pos. 3)2.0 - 2.4Quintet (quin)2HThe two protons on the C3 carbon of the azetidine ring will be split into a quintet by the four adjacent protons on C2 and C4.[7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each chemically unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-5 (Pyrazole)128 - 132The CH carbon of the pyrazole ring will resonate in the aromatic region.[2][3][9]
C-3 (Pyrazole)148 - 152The methyl-substituted carbon of the pyrazole ring is expected to be downfield due to the attachment of the methyl group and its position in the heterocyclic ring.[9]
C-4 (Pyrazole)110 - 115The carbon bearing the azetidinylmethyl substituent will have a chemical shift influenced by both the pyrazole ring and the substituent.
N-CH₃ (Pyrazole, pos. 1)35 - 39The N-methyl carbon chemical shift is characteristic for methyl groups attached to a nitrogen within an aromatic heterocycle.[4][5]
C-CH₃ (Pyrazole, pos. 3)11 - 15The C-methyl carbon will resonate in the typical aliphatic region for a methyl group attached to an sp² hybridized carbon.[4][5]
-CH₂- (Methylene bridge)50 - 55This methylene carbon is influenced by the electron-withdrawing effects of the adjacent nitrogen and the pyrazole ring.
-CH₂- (Azetidine, pos. 2 & 4)55 - 60These carbons are adjacent to the nitrogen atom in the strained four-membered ring, leading to a downfield shift.[7][10]
-CH₂- (Azetidine, pos. 3)15 - 20The carbon at position 3 of the azetidine ring will be the most upfield of the ring carbons.[7][10]

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can slightly influence chemical shifts.[11]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : ~16 ppm, centered around 6 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width : ~220 ppm, centered around 100 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Workflow

Visual aids are instrumental in understanding molecular structures and experimental processes.

molecular_structure cluster_pyrazole 1,3-dimethyl-1H-pyrazole cluster_azetidine Azetidine N1 N1 N2 N2 N1->N2 N1_Me N-CH₃ N1->N1_Me C3 C3 N2->C3 C4 C4 C3->C4 C3_Me C-CH₃ C3->C3_Me C5 C5 C4->C5 C4_CH2 -CH₂- C4->C4_CH2 C5->N1 A_N1 N C4_CH2->A_N1 Methylene Bridge A_C2 C2 A_N1->A_C2 A_C3 C3 A_C2->A_C3 A_C4 C4 A_C3->A_C4 A_C4->A_N1

Figure 1: Molecular structure of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shim Magnet transfer->shim acquire_1H Acquire ¹H Spectrum shim->acquire_1H acquire_13C Acquire ¹³C Spectrum shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate (TMS) baseline->calibrate integrate Integrate (¹H) calibrate->integrate For ¹H

Figure 2: Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. By synthesizing data from structurally related compounds, we have established a reliable framework for the interpretation of future experimental data. The detailed protocols for sample preparation and data acquisition further serve as a practical resource for researchers. As with any predictive analysis, experimental verification remains the ultimate standard. However, this guide offers a robust starting point for the structural characterization of this and similar heterocyclic molecules, facilitating their advancement in the drug discovery pipeline.

References

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (2022, August). ADV SYNTH CATAL.
  • Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). The First Scientific Conference the Collage of Sciences 2013.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018, January 9). MDPI.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 11).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole. (n.d.). EvitaChem.
  • 1HNMR δ values for. (n.d.). The Royal Society of Chemistry.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • Synthesis, Characterization and Biological Activity of Some New 4-Substituted-Phenyl-3-Chloro-1-{5-[(3, 5-Dimethyl-1H-Pyrazol-1- Yl) Methyl]-1, 3, 4-Thiadiazol-2-Yl} Azetidin-2-One. (2012). AJPS, 12(2), 123-132.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8).
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2026, February 9).
  • 4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride. (n.d.). PubChemLite.
  • 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. (n.d.). NextSDS.
  • (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of a Novel Chemical Scaffold

The intersection of established pharmacophores with novel structural motifs is a fertile ground for the discovery of new therapeutic agents. The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold represents such an intersection, combining the well-documented and diverse biological activities of the pyrazole core with the advantageous physicochemical properties conferred by the azetidine moiety. While direct, comprehensive studies on the mechanism of action of this specific derivative class are not yet prevalent in the public domain, a robust framework of scientific inquiry can be constructed based on the extensive research into structurally related compounds.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanisms of action for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives. By synthesizing data from analogous chemical series and outlining detailed experimental protocols, this document aims to serve as a foundational resource for initiating and advancing research programs centered on this promising class of molecules. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing a logical and evidence-based pathway for investigation.

I. The Architectural Logic: Deconstructing the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Scaffold

The therapeutic potential of this chemical series can be rationalized by dissecting its constituent parts:

  • The 1,3-dimethyl-1H-pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3] The dimethyl substitution pattern on the pyrazole ring can influence the molecule's metabolic stability and its interaction with biological targets.

  • The 4-position Linker: The methylene linker at the 4-position provides a flexible connection to the azetidine ring, allowing for optimal orientation within a target's binding site. The nature and length of this linker are critical determinants of biological activity.

  • The Azetidin-1-yl Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in modern drug discovery.[4] Their inclusion in a molecule can enhance pharmacokinetic properties such as solubility and metabolic stability, while also providing a vector for interaction with specific amino acid residues in a protein target.[4] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and can also participate in ionic interactions.

II. Hypothesized Mechanisms of Action and Experimental Validation

Based on the extensive literature on pyrazole and azetidine derivatives, we can postulate several plausible mechanisms of action for the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole class. This section will outline these hypotheses and provide detailed experimental workflows for their validation.

Hypothesis 1: Kinase Inhibition - A Prominent Target for Pyrazole Scaffolds

A significant body of research has identified pyrazole derivatives as potent inhibitors of various protein kinases.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Putative Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are crucial for cell growth and angiogenesis.[5]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family.

  • Serine/Threonine Kinases: Such as Akt, p38 MAP kinase, and CDKs, which are involved in cell survival, inflammation, and cell cycle progression.[5][7][8]

A tiered approach is recommended to efficiently identify and characterize kinase inhibitory activity.

Kinase_Inhibition_Workflow A Primary Screening: Broad Kinase Panel B Hit Confirmation: Single-point Kinase Assays A->B Active Compounds C Potency Determination: IC50 Determination for Hits B->C Confirmed Hits D Selectivity Profiling: Panel of Related Kinases C->D Potent Inhibitors E Mechanism of Action Studies: Enzyme Kinetics (e.g., ATP competition) D->E Selective Inhibitors F Cellular Activity Assessment: Western Blot for Phospho-protein Levels E->F Characterized Inhibitors

Figure 1: A stepwise workflow for characterizing the kinase inhibitory profile of novel compounds.

This protocol is a common method for assessing kinase activity by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 4 µL of the kinase solution to each well.

    • Add 2 µL of the diluted test compound or vehicle (DMSO control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

    • Incubate as per the manufacturer's instructions (typically 40 minutes).

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Causality and Validation: A dose-dependent decrease in the luminescent signal (indicating less ATP remaining) in the presence of the test compound suggests kinase inhibition. To validate this, one can perform ATP competition assays to determine if the compound binds to the ATP-binding site of the kinase.

Hypothesis 2: Acetylcholinesterase Inhibition - A Target in Neurodegenerative Diseases

Several pyrazoline derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[9][10] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[11]

AChE_Inhibition_Workflow A In Vitro AChE Activity Assay: Ellman's Method B IC50 Determination A->B Inhibitory Activity Detected C Selectivity Assay: Butyrylcholinesterase (BChE) Inhibition B->C Potent Inhibitors D Kinetic Studies: Lineweaver-Burk Plot for Mechanism C->D Selective Inhibitors E Molecular Docking Studies D->E Characterized Inhibitors

Figure 2: Workflow for evaluating the acetylcholinesterase inhibitory potential of test compounds.

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • To each well, add 20 µL of the test compound dilution.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the AChE solution.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value.

Self-Validation: The inclusion of a known AChE inhibitor (e.g., donepezil) as a positive control is crucial for validating the assay's performance.

Hypothesis 3: Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation is a key pathological feature of several neurodegenerative diseases. Pyrazole derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of pathways such as NF-κB.[12][13][14]

Neuroinflammation_Workflow A Cell Viability Assay: (e.g., MTT) in Microglia B Measurement of Inflammatory Mediators: (e.g., NO, TNF-α, IL-6) in LPS-stimulated Microglia A->B Non-toxic Concentrations C Western Blot Analysis: Key Signaling Proteins (e.g., p-NF-κB, IκBα) B->C Reduced Inflammatory Response D Immunofluorescence: NF-κB Nuclear Translocation C->D Modulation of Signaling Pathway

Figure 3: A workflow to assess the anti-neuroinflammatory effects of the pyrazole derivatives.

This protocol uses the Griess assay to quantify nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the inhibitory effect of the compounds on NO production.

Causality and Further Investigation: A reduction in NO production suggests anti-inflammatory activity. To delve deeper into the mechanism, subsequent experiments like Western blotting for inducible nitric oxide synthase (iNOS) expression and NF-κB activation would be necessary.

III. Quantitative Data Summary

As this is a forward-looking guide, experimental data for the specific 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatives is not yet available. However, for the purpose of illustrating how such data would be presented, the following tables are provided as templates.

Table 1: Kinase Inhibition Profile

Compound IDTarget KinaseIC50 (nM)
Derivative Xp38α50
Derivative YEGFR120
Derivative ZAkt185

Table 2: Acetylcholinesterase Inhibition Data

Compound IDAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Derivative A0.5>100>200
Derivative B1.25041.7
Donepezil0.025.0250

Table 3: Anti-Neuroinflammatory Activity

Compound IDNO Production IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
Derivative C1.52.01.8
Derivative D5.27.56.8

IV. Concluding Remarks and Future Directions

The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutics. The hypotheses presented in this guide, centered on kinase inhibition, acetylcholinesterase inhibition, and modulation of neuroinflammation, provide a rational starting point for the investigation of this compound class. The detailed experimental protocols offer a clear path for the elucidation of their precise mechanisms of action.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize potency and selectivity for the identified biological targets. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into potential therapeutic applications. The convergence of rational drug design, robust biological evaluation, and a deep understanding of the underlying pharmacology will be paramount in unlocking the full therapeutic potential of these intriguing molecules.

V. References

  • El Ouaari, A., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 8(4), 4237-4249. [Link]

  • Tuzun, B., et al. (2020). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 40(1), 29-38. [Link]

  • Al-Ostoot, F. H., et al. (2023). Structures of pyrazole-based Akt inhibitors and their IC50 values. ResearchGate. [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2438883. [Link]

  • Ahsan, M. J., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]

  • Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

  • Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

  • Elkotamy, R. Y., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1365449. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]

  • Bryan, M. C., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5349-5357. [Link]

  • Tuzun, B., et al. (2020). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 40(1), 29-38. [Link]

  • Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(22), 5349-5357. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. [Link]

  • Garon, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1669. [Link]

  • Medetalibeyoğlu, H., et al. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(35), 44781-44795. [Link]

  • Kanwal, M., et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]

  • Bender, B. J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7499. [Link]

  • Bender, B. J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7499. [Link]

  • Ghamdi, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(3), 283-292. [Link]

  • Al-wsabie, A. M., et al. (2020). Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

Sources

A Technical Guide to the Pharmacokinetic Absorption and Distribution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential pharmacokinetic processes of absorption and distribution for the novel small molecule, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, with numerous approved drugs featuring this core for its favorable physicochemical and pharmacological properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount for its successful development from a promising candidate to a clinically effective therapeutic agent.[3][4][5] This document outlines the strategic application of in vitro and in vivo assays to characterize the compound's intestinal permeability, potential for active transport, plasma protein binding, and tissue distribution. By integrating data from these studies, we construct a cohesive pharmacokinetic profile that informs candidate selection, guides formulation development, and predicts in vivo behavior, ultimately mitigating the risk of late-stage clinical failures.[3]

Introduction: The Critical Role of ADME in Drug Development

The journey of a drug candidate from discovery to regulatory approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic (PK) properties.[6] Early and thorough characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a foundational pillar of modern drug development.[7][3][5] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties in parallel with potency and selectivity.[5][8]

The subject of this guide, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (hereafter referred to as "Compound P"), belongs to the pyrazole class of compounds. The pyrazole ring is known to act as a bioisostere for other aromatic rings, often improving properties like solubility and lipophilicity, which are crucial for absorption and distribution.[2] This guide details a logical, tiered approach to defining the absorption and distribution characteristics of Compound P, beginning with fundamental physicochemical properties and progressing through validated in vitro models to definitive in vivo animal studies.

Foundational Physicochemical Properties

Before embarking on complex biological assays, a baseline understanding of Compound P's physicochemical characteristics is essential, as these properties fundamentally govern its pharmacokinetic behavior.

Table 1: Physicochemical Properties of Compound P (Illustrative Data)

ParameterValueSignificance in ADME
Molecular Weight 179.25 g/mol Low molecular weight (<500 Da) generally favors passive diffusion across biological membranes.[9]
logP (Octanol/Water) 1.8Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Aqueous Solubility 150 µg/mL at pH 7.4Crucial for dissolution in the gastrointestinal tract prior to absorption.[6] Poor solubility can be a major impediment to oral bioavailability.
pKa 8.5 (Basic)The ionization state influences both solubility and permeability. As a base, Compound P will be largely ionized in the stomach and partially ionized in the intestine.

Pharmacokinetic Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this involves dissolution in the gut, passage across the intestinal epithelium, and survival of first-pass metabolism in the gut wall and liver. Our investigation focuses on intestinal permeability, a key determinant of oral absorption.

In Vitro Assessment of Intestinal Permeability

In vitro models provide a cost-effective and high-throughput means to predict a drug's behavior in the human body before advancing to animal studies.[3][8]

Rationale & Expertise: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the human intestinal epithelium.[10][11] This assay is the industry standard for predicting in vivo oral absorption and identifying whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[10][12] Data from this assay is considered by regulatory agencies like the FDA to be sufficient for justifying waivers of in vivo bioavailability studies for highly permeable substances.[10]

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Validate monolayer integrity (TEER Measurement > 200 Ω·cm²) culture->teer dose_A Add Compound P to Apical (A) side teer->dose_A dose_B Add Compound P to Basolateral (B) side teer->dose_B incubate Incubate at 37°C with shaking dose_A->incubate dose_B->incubate sample_A Sample from B side (A→B Transport) incubate->sample_A sample_B Sample from A side (B→A Transport) incubate->sample_B quantify Quantify compound concentration (LC-MS/MS) sample_A->quantify sample_B->quantify calc_papp Calculate Papp (cm/s) quantify->calc_papp calc_er Calculate Efflux Ratio (Papp B→A / Papp A→B) calc_papp->calc_er classify Classify Permeability & Efflux Liability calc_er->classify

Caption: Caco-2 Permeability Assay Workflow.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Verification (Self-Validation): Transepithelial Electrical Resistance (TEER) is measured. Monolayers with TEER values ≥200 Ω·cm² are deemed suitable for the experiment.[13][14] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow) is assessed to confirm tight junction integrity.[14]

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[14]

    • For apical-to-basolateral (A→B) transport, Compound P (e.g., at 10 µM) is added to the apical (donor) compartment, and drug-free buffer is added to the basolateral (receiver) compartment.[13]

    • For basolateral-to-apical (B→A) transport, Compound P is added to the basolateral (donor) compartment, and drug-free buffer is added to the apical (receiver) compartment.[11][13]

  • Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[13][14]

  • Quantification: The concentration of Compound P in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B).

Table 2: Caco-2 Permeability Results for Compound P (Illustrative Data)

ParameterValueInterpretation
Papp (A→B) 15.2 x 10⁻⁶ cm/sHigh permeability. Values >10 x 10⁻⁶ cm/s are correlated with high in vivo absorption (>70-100%).[11][12]
Papp (B→A) 18.1 x 10⁻⁶ cm/s-
Efflux Ratio (ER) 1.19An ER < 2 suggests that Compound P is not a significant substrate for efflux transporters like P-gp.
Recovery (%) 95%High recovery indicates the compound is stable and does not adsorb to the plate materials.[14]
In Vivo Assessment of Oral Bioavailability

Rationale & Expertise: While in vitro assays are predictive, in vivo studies in animal models are essential to definitively determine oral bioavailability (F%).[15][16][17] These studies integrate all relevant physiological processes, including dissolution, permeability, gut wall metabolism, and first-pass hepatic metabolism. Rodent models (typically rats or mice) are standard for early PK screening due to their well-characterized physiology and ethical considerations.[15][17][18]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.[16][18] Animals are cannulated (jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Compound P is administered as an IV bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution.[16][18]

    • Oral (PO) Group: Compound P is administered via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.[16][18]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing & Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of Compound P are quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Table 3: Key In Vivo Pharmacokinetic Parameters for Compound P in Rats (Illustrative Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) -1250Maximum observed plasma concentration after oral dosing.
Tmax (hr) -0.5Rapid absorption.
AUC₀-inf (ng·hr/mL) 8507225Total drug exposure.
Clearance (mL/min/kg) 19.6-Moderate clearance.
Volume of Distribution (L/kg) 2.5-Indicates distribution beyond plasma into tissues.
Oral Bioavailability (F%) -85% Excellent oral bioavailability, consistent with high permeability and low efflux.

Pharmacokinetic Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs of the body.[19] The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and blood flow.[19]

Plasma Protein Binding (PPB)

Rationale & Expertise: Most drugs bind reversibly to plasma proteins, primarily albumin and α1-acid glycoprotein.[20] It is widely accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared.[19][20] Therefore, determining the fraction unbound (fu) is critical. Equilibrium dialysis is considered the gold-standard method for measuring PPB due to its accuracy and minimal experimental artifacts.[20][21][22] Rapid Equilibrium Dialysis (RED) devices offer a higher-throughput adaptation of this principle.[21][23]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device plate, which contains individual wells separated by a semipermeable membrane (12-14 kDa MWCO), is used.[20]

  • Assay Setup:

    • Plasma (human, rat, mouse) is spiked with Compound P (e.g., 1 µM).[20] This plasma is added to one chamber of the dialysis cell.

    • Phosphate-buffered saline (PBS) is added to the adjacent buffer chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for several hours to allow the unbound drug to reach equilibrium across the membrane.[21]

  • Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of Compound P in each is quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Plasma Protein Binding of Compound P Across Species (Illustrative Data)

SpeciesFraction Unbound (fu)% BoundInterpretation
Human 0.2575%Moderate binding. A significant fraction is free to exert its pharmacological effect.
Rat 0.2872%Similar to human, supporting the use of the rat as a relevant preclinical model.
Mouse 0.3565%Slightly lower binding than in rat and human.
Tissue Distribution

Rationale & Expertise: Understanding where a drug distributes in the body is crucial for interpreting efficacy and toxicology studies. Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique that provides a comprehensive, visual, and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of an animal.[24][25][26] It allows for the identification of tissues with high drug accumulation, which may be sites of action or potential toxicity, and is an integral part of the ADME package for New Drug Application (NDA) submissions.[24]

Conceptual Diagram of Drug Distribution:

Caption: Journey of an Orally Administered Drug.

Protocol: QWBA Study in Rats

  • Radiolabeling: Compound P is synthesized with a radioactive isotope (e.g., ¹⁴C).

  • Dosing: A single dose of [¹⁴C]-Compound P is administered to rats (typically via the intended clinical route, e.g., oral).

  • Sample Collection: At various time points post-dose (e.g., 1, 4, 8, 24, 48 hours), animals are euthanized and frozen.[26]

  • Sectioning: The frozen carcasses are embedded and sectioned sagittally using a cryomicrotome.

  • Imaging: The thin sections are exposed to a phosphor imaging plate. The plate captures the radiation emitted from the tissues, creating a detailed image of drug distribution.[26]

  • Quantification: The radioactivity in different tissues is quantified by comparing the signal intensity to co-exposed standards. This provides quantitative data on the concentration of drug-related material in virtually every organ and tissue.[24][27]

Expected Outcomes: A QWBA study would reveal the extent to which Compound P distributes to key organs. For instance, it would quantify concentrations in the liver, kidneys, muscle, and brain. Given its moderate lipophilicity and low molecular weight, some penetration of the blood-brain barrier (BBB) might be anticipated.[9] The brain-to-plasma concentration ratio is a key parameter for assessing CNS exposure.[28][29]

Integrated Summary and Conclusions

The collective data from this strategic investigation provides a robust initial pharmacokinetic profile for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

  • Absorption: The compound demonstrates high intrinsic permeability in vitro and is not a substrate for major efflux transporters. This profile is confirmed in vivo, where it exhibits rapid and extensive oral absorption, resulting in excellent bioavailability (85%) in the rat model. These are highly desirable characteristics for an orally administered drug candidate.

  • Distribution: Compound P exhibits moderate plasma protein binding across species, with a significant unbound fraction available for distribution and pharmacological activity. Its volume of distribution suggests it does not remain confined to the bloodstream and enters tissues. Further QWBA studies are necessary to fully delineate the specific tissue distribution profile and assess potential for CNS penetration or accumulation in non-target organs.

Based on this strong absorption and distribution profile, Compound P represents a promising candidate for further development. The subsequent stages of investigation should focus on its metabolism and excretion pathways to complete the ADME characterization.

References

  • QPS. (n.d.). Quantitative Whole-Body Autoradiography (QWBA). Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Solon, E. G., & Kraus, L. (2001). Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance. AAPS PharmSci, 3(3), E21.
  • Khatib-Shahidi, S., et al. (2018). Quantitative whole body autoradiography (QWBA) and imaging mass spectrometry (IMS): can IMS replace QWBA to support regulated drug discovery and development. Bioanalysis Zone.
  • Proulx, J., & Riad, P. (2012). Quantitative whole-body autoradiography: past, present and future. Bioanalysis, 4(13), 1637-1649.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Valko, K., et al. (2006). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(1), 138-147.
  • Savić, M. M., et al. (2018).
  • ResearchGate. (2026). Pharmacokinetic Evaluation and Exploration of Antifungal Activity of Synthesized Pyrazole-Based Compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Zucco, F., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2535.
  • European Union. (n.d.). In vitro Caco-2 permeability | EURL ECVAM - TSAR. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Whole-Body Autoradiography. Retrieved from [Link]

  • PubMed. (2025).
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]

  • Li, W., et al. (2009). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences, 98(1), 334-343.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Liu, X., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert opinion on drug discovery, 3(6), 677-689.
  • MDPI. (2025). Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. Retrieved from [Link]

  • ACS Publications. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Retrieved from [Link]

  • DergiPark. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. Retrieved from [Link]

  • Frontiers. (n.d.). Development of QSAR models to predict blood-brain barrier permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Retrieved from [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 789-810.
  • Van de Vyver, T., et al. (2023). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Advanced drug delivery reviews, 198, 114911.
  • Niu, J., & Kogut, S. (2023). Drug Distribution. In StatPearls.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2012).
  • European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline.

Sources

An In-Depth Technical Guide to the Metabolic Stability of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount to its success. This technical guide provides a comprehensive framework for assessing the metabolic stability of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a novel small molecule with therapeutic potential. We will delve into the scientific rationale behind experimental design, provide a detailed, field-proven protocol for in vitro assessment using human liver microsomes (HLMs), and discuss the interpretation of key metabolic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the metabolic liabilities of promising drug candidates.

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the timely identification and optimization of compounds with favorable pharmacokinetic properties, thereby reducing late-stage attrition and accelerating the development timeline.

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[2][3] Human liver microsomes (HLMs), which are subcellular fractions of the liver endoplasmic reticulum, are enriched in these critical Phase I and some Phase II drug-metabolizing enzymes.[4][5] This makes them a robust, reproducible, and cost-effective in vitro tool for predicting a compound's hepatic clearance.[1][6][7]

The subject of this guide, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, incorporates two key heterocyclic scaffolds: a pyrazole ring and an azetidine moiety. Pyrazole-containing compounds are prevalent in pharmaceuticals, often exhibiting favorable metabolic stability.[8][9] The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry to enhance properties such as solubility, metabolic stability, and receptor binding.[10][11][12][13] Specifically, the azetidine nitrogen can be more resistant to N-dealkylation compared to larger saturated rings.[10] However, the unique strain of the four-membered ring can also introduce the potential for metabolic ring-opening.[14] Therefore, a comprehensive evaluation of the metabolic stability of this specific chemical entity is essential.

Experimental Design and Rationale

The core of this investigation lies in an in vitro metabolic stability assay using HLMs. The fundamental principle is to incubate the test compound with HLMs in the presence of necessary cofactors and monitor the disappearance of the parent compound over time.[6][15]

Key Components and Their Scientific Purpose
  • Human Liver Microsomes (HLMs): As previously mentioned, HLMs provide a concentrated source of key drug-metabolizing enzymes, primarily CYPs.[4][5] Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[7]

  • NADPH Regenerating System: The majority of CYP-mediated reactions are oxidative and require NADPH as a cofactor.[15][16] A regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), is employed to ensure a sustained supply of NADPH throughout the incubation period.[17]

  • Phosphate Buffer (pH 7.4): Maintaining a physiological pH is crucial for optimal enzyme activity.[6][15]

  • Test Compound Concentration: A concentration of 1 µM is commonly used as it is generally below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the reaction follows first-order kinetics.[7][15]

  • Control Compounds: The inclusion of positive control compounds with known metabolic fates (e.g., high and low clearance compounds like verapamil and warfarin, respectively) is essential for validating the assay performance.[18]

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for assessing the metabolic stability of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting with ultrapure water. Verify the pH and store at 4°C.[15]

  • Test Compound Stock Solution (10 mM): Dissolve 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in a suitable organic solvent (e.g., DMSO).

  • Working Solution (100 µM): Dilute the 10 mM stock solution with the appropriate solvent.

  • Human Liver Microsomes (20 mg/mL stock): Thaw commercially available pooled HLMs rapidly in a 37°C water bath and immediately place on ice.[16]

  • NADPH Regenerating System (Solution A and B): Prepare according to the manufacturer's instructions.

Incubation Procedure

The following workflow is a standard approach for conducting the HLM stability assay.[16][18][19]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination & Analysis prep_buffer Prepare Buffer & Reagents pre_incubation Pre-incubate HLM, Buffer, & Test Compound (5 min) prep_buffer->pre_incubation prep_compound Prepare Test Compound Stock prep_compound->pre_incubation prep_hlm Thaw & Dilute HLMs prep_hlm->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Quench with Cold Acetonitrile (+ Internal Standard) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for HLM Metabolic Stability Assay.

  • Prepare the Incubation Mixture: In a microcentrifuge tube on ice, combine the appropriate volumes of 100 mM phosphate buffer, the 100 µM test compound working solution (to achieve a final concentration of 1 µM), and the diluted HLMs (final concentration of 0.5 mg/mL).[7]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.[4]

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4][6]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

  • Quench the Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[15][18] The cold acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[20]

  • Analysis: Transfer the supernatant to a clean plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][15]

Negative Controls

To ensure the observed compound disappearance is due to enzymatic metabolism, two key negative controls should be included:

  • No NADPH Control: An incubation mixture lacking the NADPH regenerating system. This control accounts for any non-NADPH dependent degradation.

  • Heat-Inactivated Microsomes: An incubation with HLMs that have been heat-inactivated prior to the experiment. This control assesses the chemical stability of the compound in the assay matrix.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key parameters that define the metabolic stability of the compound.

Calculation of In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is determined relative to the 0-minute time point. The natural logarithm of the percent remaining is then plotted against time. The slope of the resulting line represents the elimination rate constant (k).

The in vitro half-life is then calculated using the following equation:

t½ = 0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow. It is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison.

Parameter4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazoleVerapamil (High Clearance)Warfarin (Low Clearance)
In Vitro t½ (min) [Insert experimental value]< 10> 60
CLint (µL/min/mg) [Insert experimental value]> 70< 10
Classification [e.g., Low, Moderate, High]HighLow

Potential Metabolic Pathways

Based on the structure of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, several metabolic pathways can be predicted. The primary sites of metabolism are likely to be mediated by CYP enzymes.

G cluster_metabolism Potential Metabolic Pathways parent 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole oxidation Oxidation of Pyrazole Ring parent->oxidation CYP-mediated n_dealkylation N-dealkylation of Azetidine parent->n_dealkylation CYP-mediated ring_opening Azetidine Ring Opening parent->ring_opening GSH conjugation demethylation N-demethylation of Pyrazole parent->demethylation CYP-mediated

Caption: Potential Metabolic Pathways.

  • Oxidation of the Pyrazole Ring: The pyrazole ring itself can undergo oxidation, although it is generally considered a metabolically stable heterocycle.[8][21]

  • N-dealkylation: The methyl groups on the pyrazole ring could be susceptible to N-demethylation.

  • Azetidine Ring Metabolism: The azetidinyl moiety could undergo N-dealkylation, although it is often more stable than larger saturated rings.[10][22] Ring opening, potentially through conjugation with glutathione, is another possibility due to ring strain.[23]

  • Oxidation of the Methylene Linker: The methylene bridge connecting the two rings is another potential site for hydroxylation.

Metabolite identification studies using high-resolution mass spectrometry would be necessary to definitively elucidate the metabolic pathways.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for assessing the metabolic stability of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in human liver microsomes. A robust in vitro HLM assay, when conducted with the appropriate controls and rigorous data analysis, provides invaluable insights into a compound's likely in vivo hepatic clearance.

The data generated from this study will enable a classification of the compound's metabolic stability (low, moderate, or high clearance). Should the compound exhibit high metabolic liability, further studies to identify the specific CYP isozymes involved and the exact sites of metabolism will be crucial for guiding medicinal chemistry efforts to synthesize more stable analogs. Conversely, a high degree of metabolic stability would be a favorable characteristic, supporting its continued development as a potential therapeutic agent.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of Biological Chemistry, 285(49), 38045–38053. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Ricci, A., & Dalvie, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Artasensi, A., Saporiti, S., Meles, E., Pedretti, A., & Fumagalli, L. (2025). Metabolic stability in rat, mouse, and human liver microsomes of compound 12. Beilstein Journal of Organic Chemistry, 21, 1-1. Retrieved from [Link]

  • Zambon, A., Sorge, M., Mattarozzi, M., Linciano, P., & Montanari, D. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(11), 1867-1877. Retrieved from [Link]

  • Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Retrieved from [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (n.d.). PMC. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Obach, R. S., LaChapelle, E. A., Brodney, M. A., & Vanase-Frawley, M. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1609-1613. Retrieved from [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Corning. Retrieved from [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023, March 4). PMC. Retrieved from [Link]

  • INVITROCYP H-Class Human Liver Microsomes. (n.d.). BioIVT. Retrieved from [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI. Retrieved from [Link]

  • Li, X. Q., Bu, H. Z., & Wen, L. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1276-1283. Retrieved from [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Publishing. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Podgorski, M. N., Keto, A. B., Coleman, T., Bruning, J. B., De Voss, J. J., Krenske, E. H., & Bell, S. G. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301371. Retrieved from [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. Retrieved from [Link]

  • How to calculate in vitro intrinsic clearance? (2019, July 12). ResearchGate. Retrieved from [Link]

  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2025, October 17). ResearchGate. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry. Retrieved from [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC. Retrieved from [Link]

  • Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • ChemHelp ASAP. (2023, September 13). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. (2022, September 28). bioRxiv. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (CAS: 1872078-22-2) is a highly versatile, structurally dynamic building block utilized extensively in modern medicinal chemistry. Its unique topology—combining a rigid, electron-rich pyrazole core with a highly basic, flexible azetidine ring—makes it a privileged scaffold in the development of kinase inhibitors, NAMPT modulators, and Bromodomain and Extra-Terminal (BET) inhibitors. This whitepaper provides an in-depth technical framework for the crystallographic characterization of this molecule, detailing the causality behind experimental X-ray diffraction (XRD) methodologies, structural logic, and predictive crystallographic profiling.

Structural Significance and Conformational Logic

The three-dimensional conformation of a drug intermediate dictates its vectoring within a target protein's active site. For 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, the structural logic is divided into three distinct domains:

  • The Rigid Core (1,3-Dimethyl-1H-pyrazole): The 1,3-dimethyl substitution restricts the rotational degrees of freedom of the pyrazole ring. This restriction minimizes the entropic penalty upon binding, a mechanism well-documented in the structure-based discovery of potent BET bromodomain inhibitors like CF53[1].

  • The Flexible Linker (Methylene Bridge): The C4-methylene bridge provides rotational freedom, allowing the azetidine ring to sample multiple conformational states to optimize target engagement.

  • The Basic Center (Azetidine Ring): The nitrogen lone pair acts as a potent hydrogen-bond acceptor or salt-bridge donor (when protonated), dictating the supramolecular architecture in the solid state and aqueous solubility in physiological environments.

SAR_Logic Core 1,3-Dimethyl-1H-pyrazole (Rigid Core) Linker Methylene Bridge (Flexible Linker) Core->Linker C-C Bond Target Protein Active Site Core->Target π-π Stacking Azetidine Azetidine Ring (H-Bond Acceptor) Linker->Azetidine C-N Bond Azetidine->Target Salt Bridge

Figure 1: Conformational logic and target binding vectors of the pyrazole-azetidine scaffold.

Comparative Crystallographic Profiling

Because the isolated free base of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is highly dependent on crystallization conditions (often forming hygroscopic or low-melting crystals), its expected crystallographic parameters must be extrapolated from closely related 1,3-dimethyl-1H-pyrazole derivatives.

Substituted 1,3-dimethylpyrazoles typically exhibit weak intermolecular C−H⋯N and C−H⋯O hydrogen bonds, alongside potential π−π stacking of the pyrazole rings[2]. The supramolecular architecture of related pyrazole-4-carboxamides often crystallizes in monoclinic space groups such as P21​/c or triclinic P1 , driven by these intermolecular networks[3].

Quantitative Data: Crystallographic Parameters of Structural Analogs
CompoundSpace GroupUnit Cell Dimensions (Å, °)Volume (ų)Temp (K)R-factor
5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [2]Triclinic, P1 a=8.018, b=8.505, c=10.365α=74.56, β=83.96, γ=67.30628.51130.059
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [4]N/Aa=13.167, b=6.463, c=8.190696.91130.027
N-((2,6-difluorophenyl)carbamoyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide [3]Monoclinic, P21​/c a=42.260, b=5.375, c=8.012β=92.9581817.7N/A0.076

Note: The azetidine derivative is predicted to follow similar packing motifs, though the basicity of the azetidine nitrogen will likely introduce strong directional hydrogen bonding if co-crystallized with a protic solvent (e.g., water or methanol).

Experimental Workflows: Self-Validating Protocols for SCXRD

To obtain a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure of this specific compound, researchers must overcome the inherent flexibility of the azetidine ring and its susceptibility to ambient degradation. The following self-validating protocols are engineered to ensure rigorous data integrity.

Protocol 1: Controlled Vapor Diffusion Crystallization
  • Objective: Produce diffraction-quality single crystals while preventing the formation of twinned crystals or amorphous precipitates.

  • Causality: The basic azetidine nitrogen is prone to rapid protonation and degradation in ambient air. Traditional slow evaporation often leads to oils. Vapor diffusion provides controlled supersaturation kinetics, isolating the system from ambient moisture.

  • Step-by-Step Method:

    • Solvent Selection: Dissolve 50 mg of the purified compound (>99% HPLC) in 1.0 mL of high-purity, anhydrous dichloromethane (DCM) in a 2-dram inner vial.

    • Anti-Solvent Chamber: Place the un-capped inner vial into a larger 20 mL outer vial containing 5.0 mL of anhydrous n-hexane (anti-solvent).

    • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at a static 4 °C for 7–14 days.

    • Validation: Inspect the vial under polarized light. Extinction of light upon rotation confirms the single-crystal nature of the resulting lattice.

Protocol 2: Cryogenic X-Ray Diffraction Data Collection
  • Objective: Acquire high-resolution diffraction data while suppressing dynamic disorder.

  • Causality: The methylene bridge and azetidine ring possess high rotational and puckering flexibility. Collecting data at room temperature results in massive thermal displacement parameters (ellipsoids), smearing the electron density of the azetidine carbon atoms. Cryocooling to 113 K freezes out these conformational states[2].

  • Step-by-Step Method:

    • Crystal Mounting: Submerge the selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil to prevent solvent loss and oxidation.

    • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer equipped with a nitrogen cold stream set to 113 K.

    • Data Acquisition: Utilize Mo Kα radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness up to θ = 27.9°.

    • Validation: An internal Rint​ value of < 0.05 during data reduction confirms the symmetry and quality of the collected frames.

Protocol 3: Structure Solution and Refinement
  • Objective: Generate a chemically sensible, validated 3D atomic model.

  • Causality: Methyl groups on the pyrazole ring frequently exhibit rotational disorder even at cryogenic temperatures, requiring specific modeling constraints to prevent artifacts[4].

  • Step-by-Step Method:

    • Phase Problem Solution: Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (C, N, O).

    • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions. Apply the AFIX 137 constraint to the 1,3-dimethyl groups if residual electron density peaks suggest rotational disorder over two orientations.

    • Validation: Generate a checkCIF report. A final R1​ factor below 0.05 and a goodness-of-fit (S) near 1.0 validates the structural model.

Workflow N1 Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryogenic Mounting (113 K) N2->N3 N4 X-Ray Data Collection N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement & Validation N5->N6

Figure 2: Self-validating SCXRD workflow for flexible pyrazole-azetidine derivatives.

Conclusion

The crystallographic profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole requires meticulous attention to the thermodynamic vulnerabilities of the azetidine ring and the rotational dynamics of the pyrazole methyl groups. By employing low-temperature vapor diffusion and cryogenic data collection at 113 K, researchers can lock the molecule into its lowest-energy conformation, yielding high-fidelity structural data essential for downstream computational docking and rational drug design.

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a highly versatile heterocyclic building block frequently utilized in contemporary drug discovery. Pyrazole derivatives, particularly those with basic amine appendages, are privileged scaffolds in medicinal chemistry, often appearing in inhibitors targeting protein-protein interactions (such as Menin-MLL) and poly(ADP-ribose) polymerases (e.g., PARP14) [1][2].

This application note details a robust, scalable, and high-yielding protocol for synthesizing this compound via a reductive amination pathway. By coupling 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with azetidine using a mild hydride donor, researchers can efficiently access the target molecule while minimizing over-reduction byproducts.

Retrosynthetic Strategy & Reaction Pathway

The most direct and atom-economical route to 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is the reductive amination of the corresponding aldehyde. This approach avoids the need to handle unstable alkyl halides (which would be required for an SN2 alkylation approach) and leverages commercially available starting materials.

SynthesisWorkflow A 1,3-Dimethyl-1H-pyrazole -4-carbaldehyde C Iminium Ion Intermediate A->C Cat. AcOH DCE, 25°C B Azetidine (Nucleophile) B->C D 4-(Azetidin-1-ylmethyl)- 1,3-dimethyl-1H-pyrazole C->D NaBH(OAc)3 12h, 25°C

Reaction workflow for the reductive amination yielding the target pyrazole derivative.

Materials and Quantitative Data

To ensure a self-validating system, all reagents must be of high purity (≥98%). The use of anhydrous solvents is critical to drive the equilibrium of the imine formation forward by preventing premature hydrolysis.

Table 1: Reagent Equivalents and Properties
Reagent / MaterialMW ( g/mol )EquivalentsRole in Reaction
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde124.141.00Electrophile / Starting Material
Azetidine (or Azetidine HCl + DIPEA)57.091.20Nucleophile
Sodium triacetoxyborohydride (STAB)211.941.50Chemo-selective Reducing Agent
Glacial Acetic Acid (AcOH)60.050.10Brønsted Acid Catalyst
1,2-Dichloroethane (DCE), anhydrous98.960.2 MSolvent

Step-by-Step Experimental Methodology

Phase 1: Iminium Ion Formation
  • Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition: Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Expert Insight (Causality): DCE is preferred over dichloromethane (DCM) for reductive aminations because its slightly higher boiling point and distinct dielectric constant stabilize the transition state of the iminium intermediate more effectively.

  • Amine Introduction: Add azetidine (1.2 eq) to the stirring solution. If using azetidine hydrochloride due to its higher bench stability, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) sequentially to liberate the free base in situ.

  • Catalysis: Add glacial acetic acid (0.1 eq).

    • Expert Insight (Causality): The weak acid protonates the carbonyl oxygen, increasing its electrophilicity. This is crucial because azetidine, due to its strained four-membered ring, has distinct steric and electronic properties compared to standard secondary amines, requiring activation to ensure complete conversion to the iminium ion.

  • Incubation: Stir the mixture at room temperature (25 °C) for 1 hour.

Phase 2: Chemo-selective Reduction
  • Hydride Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions over 10 minutes to manage any mild exotherm.

    • Expert Insight (Causality): STAB is strictly chosen over sodium borohydride (NaBH4). STAB is a mild reducing agent that reacts rapidly with protonated imines/iminium ions but very sluggishly with aldehydes. This chemo-selectivity prevents the direct reduction of the starting aldehyde into an unwanted primary alcohol byproduct [1].

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the aldehyde via TLC (Eluent: 5% MeOH in DCM, visualized by UV at 254 nm) or LC-MS.

Phase 3: Workup and Isolation
  • Quenching: Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution (equal volume to the reaction solvent).

    • Expert Insight (Causality): The basic quench neutralizes the acetic acid and hydrolyzes the unreacted borohydride species, breaking down boron-amine complexes to liberate the free basic product into the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the target molecule contains a basic tertiary amine, use a highly polar eluent system: a gradient of 0% to 10% Methanol in DCM containing 1% aqueous Ammonium Hydroxide (NH4OH).

    • Expert Insight (Causality): The addition of 1% NH4OH prevents the basic azetidine nitrogen from streaking on the acidic silica gel, ensuring sharp elution bands and high final purity.

Expected Analytical Data

To validate the success of the synthesis, the isolated compound should be characterized using standard analytical techniques.

Analytical MethodExpected Result / Signal
LC-MS (ESI+) [M+H]+ m/z calculated for C9H15N3: 166.13; Found: ~166.1
1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1H, pyrazole-CH), 3.45 (s, 2H, -CH2-N), 3.20 (t, J = 7.0 Hz, 4H, azetidine-CH2), 3.75 (s, 3H, N-CH3), 2.20 (s, 3H, C-CH3), 2.05 (p, J = 7.0 Hz, 2H, azetidine-CH2).
Physical State Clear to pale yellow oil (may crystallize upon prolonged standing at -20 °C).

References

  • Title: US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
  • Title: EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction Source: Google Patents URL

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments. The protocol herein provides a step-by-step guide for method implementation, from mobile phase preparation to data analysis, and is grounded in established scientific principles and regulatory guidelines.

Introduction

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic compound containing both pyrazole and azetidine moieties. The pyrazole nucleus is a common scaffold in many pharmaceutically active compounds, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Accurate and reliable quantification of this compound is crucial for its development and use in pharmaceutical formulations and research applications.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a UV detector, it provides a sensitive and versatile analytical tool.[4] This application note describes the development and validation of a simple, isocratic RP-HPLC method for the determination of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7][8]

Method Development Strategy

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and resolution of the analyte from potential impurities. A reversed-phase chromatographic approach was selected based on the predicted polarity of the target analyte.[9][10]

Physicochemical Properties of the Analyte

While specific experimental data for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is not widely published, its structure suggests it is a moderately polar compound. The pyrazole and azetidine rings contribute to its polarity, while the methyl and methylene groups add some non-polar character.[11][12] This moderate polarity makes it an ideal candidate for reversed-phase chromatography, where a polar mobile phase is used with a non-polar stationary phase.[13]

Selection of Chromatographic Conditions
  • Stationary Phase: A C18 column was chosen as the stationary phase due to its wide applicability in reversed-phase chromatography and its ability to effectively retain moderately polar to non-polar compounds through hydrophobic interactions.[9][10] The C18 stationary phase provides a non-polar environment for the separation.

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typically used in reversed-phase HPLC.[14][15] Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength.[16] A phosphate buffer was chosen for the aqueous component to control the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible retention of ionizable compounds.[13]

  • UV Detection Wavelength: To determine the optimal wavelength for detection, a UV-Vis scan of a standard solution of the analyte should be performed. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity.[17] For many aromatic and heterocyclic compounds, a wavelength around 254 nm provides good sensitivity.[18][19] For pyrazole derivatives, detection wavelengths in the range of 206 nm to 254 nm have been reported.[1] A preliminary scan is recommended to confirm the optimal wavelength for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

The following diagram illustrates the general workflow for the HPLC-UV method development process.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Physicochemical Properties) ColumnSelection Stationary Phase Selection (e.g., C18) Analyte->ColumnSelection MobilePhase Mobile Phase Optimization (Organic : Aqueous Ratio, pH) ColumnSelection->MobilePhase Wavelength UV Wavelength Selection (λmax Determination) MobilePhase->Wavelength Optimization Method Optimization (Flow Rate, Injection Volume) Wavelength->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation

Caption: HPLC-UV Method Development Workflow.

Experimental

Instrumentation and Reagents
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH2PO4 Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • 20mM KH2PO4 Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 20mM KH2PO4 buffer (pH 3.0) in a 50:50 volume/volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for the following parameters:[5][8][20]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, a blank (mobile phase), a standard solution of the analyte, and a sample solution spiked with potential impurities (if available) should be injected into the HPLC system. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 5, 10, 25, 50, and 100 µg/mL). The linearity should be evaluated by linear regression analysis. The correlation coefficient (r²) should be close to 1.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): The repeatability should be assessed by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): The intermediate precision should be determined by performing the analysis on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness should be evaluated by introducing small changes in the chromatographic parameters such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) should be monitored.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters such as theoretical plates, tailing factor, and %RSD of replicate injections should be monitored to ensure the performance of the chromatographic system.

The following diagram illustrates the workflow for the HPLC-UV method validation process.

MethodValidationWorkflow Start Developed HPLC-UV Method Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (r² > 0.999) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (%RSD) Start->Precision LOD_LOQ LOD & LOQ (Sensitivity) Start->LOD_LOQ Robustness Robustness (Parameter Variation) Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: HPLC-UV Method Validation Workflow.

Acceptance Criteria for Method Validation

The following table summarizes the typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas ≤ 2.0%

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The method is simple, accurate, precise, and specific, making it well-suited for routine quality control and research applications. The comprehensive validation protocol ensures that the method meets the stringent requirements of the pharmaceutical industry.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Research Journal of Pharmacy and Technology. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. 6(5), 459-464.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. HPLC Solvent Selection.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review.
  • EvitaChem. 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole.
  • International Conference on Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SlideShare. ICH Q2 Analytical Method Validation.
  • International Journal of Scientific Development and Research. (2021, June).
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Sigma-Aldrich. Method development & optimization.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.
  • ResearchGate. (2014, August 10).
  • ResearchGate. (2016, July 18). How to select wavelength in hplc method development?
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Ingenieria Analitica Sl.
  • R Discovery. (2024, December 22). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • The LCGC Blog. (2018, December 10).
  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PubChem. (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate.
  • Journal of Advanced Scientific Research.
  • Sigma-Aldrich. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, pyrazole derivatives hold a significant place due to their diverse pharmacological activities.[1] The compound 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a molecule featuring both a substituted pyrazole core and a strained azetidine ring, presents an interesting case for mass spectrometric analysis. Understanding its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions is crucial for its unambiguous identification, metabolite profiling, and quality control during synthesis. This application note provides a detailed protocol and an in-depth analysis of the predicted fragmentation pathways of this compound, offering a valuable resource for researchers working with similar molecular scaffolds.

The pyrazole moiety is known to be a versatile building block in medicinal chemistry, with several approved drugs containing this heterocycle.[1] Its fragmentation in mass spectrometry typically involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[2][3] The presence of an N-substituted azetidine ring introduces additional fragmentation pathways, influenced by the ring strain and the basicity of the nitrogen atom. Azetidines are increasingly incorporated into drug candidates to modulate physicochemical properties.[4][5] A thorough understanding of the fragmentation of this combined scaffold is therefore of significant analytical interest.

This document will guide the user through the principles of electrospray ionization (ESI) followed by collision-induced dissociation (CID) to generate and analyze the fragment ions of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. We will explore the rationale behind the expected fragmentation patterns, providing a logical framework for spectral interpretation.

Predicted Fragmentation Pathways

The fragmentation of protonated 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is expected to proceed through several key pathways, primarily involving cleavages around the azetidine ring and within the pyrazole moiety. Electrospray ionization in positive ion mode is the preferred method for this class of nitrogen-containing compounds, as the basic nitrogen atoms are readily protonated.[6][7]

The proposed fragmentation pathways are initiated by the protonated molecular ion, [M+H]⁺. The primary sites of fragmentation are anticipated to be the bonds alpha to the positively charged nitrogen atom in the azetidine ring and the bonds within the pyrazole ring.

Pathway A: Azetidine Ring Fragmentation

The strained four-membered azetidine ring is susceptible to ring-opening and subsequent fragmentation. A characteristic fragmentation for N-alkyl amines is the cleavage of the C-C bond adjacent to the C-N bond (α-cleavage).[8][9]

  • Initial Cleavage: The most likely initial fragmentation is the cleavage of the bond between the methylene bridge and the pyrazole ring, leading to the formation of a stable pyrazole-containing radical cation and a neutral azetidine fragment, or vice-versa depending on charge retention. However, a more common pathway in ESI-MS/MS for even-electron ions is the charge-directed fragmentation.

  • Azetidine Ring Opening: A charge-directed cleavage of the azetidine ring can lead to the formation of an iminium ion. For instance, cleavage of the C-C bond within the azetidine ring can result in the formation of a stable, resonance-stabilized fragment.

Pathway B: Pyrazole Ring Fragmentation

The pyrazole ring itself is known to undergo characteristic fragmentations. These include:

  • Loss of N₂: A common fragmentation pathway for pyrazoles is the expulsion of a neutral nitrogen molecule (N₂).[2][3]

  • Loss of HCN: Another characteristic fragmentation is the loss of hydrogen cyanide (HCN).[2][3]

The following diagram illustrates the predicted major fragmentation pathways for protonated 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

fragmentation_pathway M [M+H]⁺ m/z 179.14 F1 Fragment 1 m/z 123.09 (Loss of C₃H₆N) M->F1 α-cleavage & rearrangement F2 Fragment 2 m/z 96.08 (Loss of C₄H₇N₂) M->F2 Cleavage of azetidine-CH₂ bond F3 Fragment 3 m/z 56.07 (Azetidinyl cation) M->F3 Cleavage of CH₂-pyrazole bond F4 Fragment 4 m/z 81.07 (Dimethylpyrazole fragment) F2->F4 Loss of CH₃

Caption: Predicted fragmentation pathways of protonated 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. Ensure the final solution is clear and free of particulates.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of this compound.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ion.

  • MS/MS Scan Mode: Product ion scan of the protonated molecule ([M+H]⁺).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A starting point would be a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working LC Liquid Chromatography Separation (C18 Column) Working->LC MS Mass Spectrometry (Positive ESI Mode) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Interpret Interpret Fragmentation Spectrum MSMS->Interpret Identify Identify Characteristic Fragment Ions Interpret->Identify

Caption: Experimental workflow for the mass spectrometric analysis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Data Presentation

The following table summarizes the predicted m/z values for the protonated molecule and its major fragment ions. These values should be used as a guide for interpreting the acquired mass spectra.

Ion Predicted m/z Proposed Structure/Loss
[M+H]⁺179.14Protonated parent molecule
Fragment 1123.09Loss of the azetidine ring (C₃H₆N)
Fragment 296.08Cleavage of the azetidine-CH₂ bond
Fragment 356.07Azetidinyl cation
Fragment 481.07Dimethylpyrazole fragment

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation patterns of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and a detailed protocol for its analysis. The predicted fragmentation pathways, involving both the pyrazole and azetidine moieties, offer a rational basis for the structural elucidation of this and related compounds. By following the outlined experimental procedure, researchers can obtain high-quality mass spectra, enabling confident identification and characterization. The principles and methodologies described herein are broadly applicable to the analysis of other small heterocyclic molecules in drug discovery and development.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Available at: [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. University of Akron. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Mass spectral studies of N,N‐dialkylacetimidamides using ESI‐HRMS and MS/MS. Wiley Online Library. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

Sources

using 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemists and Drug Discovery Scientists

Introduction: The Strategic Value of the Azetidine-Pyrazole Motif

In modern small-molecule drug discovery, the relentless pursuit of optimal physicochemical properties has driven a paradigm shift away from flat, highly lipophilic aromatic rings toward sp3 -rich, conformationally restricted scaffolds. The molecular building block 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole represents a highly rational, synergistic fusion of two privileged pharmacophores: the metabolically robust pyrazole core and the structurally strained, low-lipophilicity azetidine ring.

This technical guide explores the causality behind selecting this specific scaffold for lead optimization, provides self-validating protocols for its chemical integration, and outlines the in vitro assays required to confirm its pharmacokinetic (PK) advantages.

Rationale and Physicochemical Profiling

When optimizing a high-throughput screening (HTS) hit, medicinal chemists frequently encounter "molecular obesity"—compounds that are too large, too lipophilic, and too flat. Traditionally, basic amine vectors were installed using piperidine or pyrrolidine rings attached to phenyl cores. However, these motifs often suffer from high entropic penalties upon target binding and are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., N-dealkylation) [1].

The Causality of Scaffold Selection:

  • The 1,3-Dimethyl-1H-pyrazole Core: Pyrazoles are widely recognized as privileged scaffolds due to their exceptional metabolic stability and ability to act as bioisosteres for phenyl rings or amides [2]. The 1,3-dimethyl substitution provides a compact, slightly lipophilic shield that protects the pyrazole nucleus from oxidation while allowing the N2 nitrogen to act as a localized hydrogen-bond acceptor.

  • The Azetidin-1-ylmethyl Vector: Replacing a piperidine or pyrrolidine with a four-membered azetidine ring restricts conformational freedom, pre-organizing the basic amine for interaction with acidic residues (e.g., Asp or Glu) in target binding pockets (such as GPCRs or kinases) [3]. Furthermore, the azetidine ring significantly lowers the calculated partition coefficient (cLogP) and increases the fraction of sp3 hybridized carbons ( Fsp3 ), directly correlating with improved aqueous solubility and clinical success rates [4].

Table 1: Comparative Physicochemical Impact of Scaffold Hopping The following table summarizes the theoretical physicochemical advantages of replacing a traditional benzyl-piperidine motif with the optimized azetidine-pyrazole scaffold.

Physicochemical ParameterTraditional Motif: 1-BenzylpiperidineOptimized Scaffold: 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazoleCausality & Impact on Drug Design
Molecular Weight ( g/mol ) 175.27165.24Reduced MW allows for further functionalization elsewhere on the molecule.
cLogP (Lipophilicity) ~2.5~1.2Lower lipophilicity reduces non-specific binding and off-target toxicity.
Topological Polar Surface Area 3.2 Ų21.0 ŲIncreased TPSA improves metabolic stability and modulates CNS penetrance.
Fraction sp3 ( Fsp3 ) 0.500.55Higher Fsp3 correlates with improved kinetic solubility and lower melting points.
Basic Amine pKa ~9.8~9.5Maintains ability to form critical salt bridges at physiological pH (7.4).

Workflow and Pharmacophore Mapping

The integration of the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold into a drug discovery pipeline follows a systematic workflow designed to rescue leads with poor pharmacokinetic profiles.

G Hit Initial Hit (High Lipophilicity, Poor PK) ScaffoldHop Scaffold Hopping Insert Azetidine-Pyrazole Hit->ScaffoldHop Synthesis Library Synthesis (Reductive Amination) ScaffoldHop->Synthesis ADME In Vitro ADME (Solubility & Microsomal Stability) Synthesis->ADME Lead Lead Declaration (Optimized Fsp3 & Half-life) ADME->Lead

Figure 1: Drug discovery workflow utilizing the azetidine-pyrazole scaffold for PK optimization.

Mechanistically, the scaffold is designed to bridge distinct regions of a target protein. The diagram below illustrates the spatial and electronic roles of each molecular component.

Pathway Core 1,3-Dimethyl-1H-pyrazole • H-bond Acceptor (N2) • Hydrophobic Shielding Linker Methylene Linker • Conformational Flexibility Core->Linker C4-position Target Protein Target • Asp/Glu Salt Bridge • Hinge Region Binding Core->Target Pi-Pi / H-bond Azetidine Azetidine Ring • High Fsp3 • Basic Amine (pKa ~9.5) • Reduced Entropic Penalty Linker->Azetidine N-alkylation Azetidine->Target Ionic Interaction

Figure 2: Pharmacophore mapping and target interaction model of the scaffold.

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The synthesis of the scaffold relies on the reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with azetidine.

Protocol 1: Reductive Amination for Scaffold Assembly

Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because it is a milder reducing agent that selectively reduces the iminium ion intermediate without reducing the starting aldehyde, thereby preventing the formation of undesired alcohol byproducts.

Reagents:

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free-basing: Suspend azetidine hydrochloride in anhydrous DCE (0.2 M) under an inert argon atmosphere. Add DIPEA dropwise at room temperature and stir for 15 minutes to generate the free azetidine base.

  • Imine Formation: Add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the solution. Stir the mixture at room temperature for 2 hours. Validation Step: Monitor the disappearance of the aldehyde via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS to confirm complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (adjusting to pH ~8 to ensure the basic azetidine remains unprotonated in the organic phase). Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (using a gradient of DCM to 10% Methanol in DCM with 1% NH4​OH modifier) to yield the pure 4-(azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

In Vitro ADME Profiling Protocols

Once the scaffold is integrated into a lead series, its predicted benefits (solubility and metabolic stability) must be empirically validated.

Protocol 2: Miniaturized Shake-Flask Kinetic Solubility Assay

Causality: While nephelometry (turbidity) is faster, a miniaturized shake-flask method coupled with HPLC-UV provides a self-validating, thermodynamic-like solubility value that is highly predictive of in vivo absorption.

  • Preparation: Prepare a 10 mM stock solution of the azetidine-pyrazole test compound in 100% DMSO.

  • Incubation: Spike 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate (final DMSO concentration = 1%).

  • Equilibration: Seal the plate and agitate on a plate shaker at 300 rpm for 24 hours at 25 °C to ensure equilibrium between the solid phase and the saturated solution.

  • Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using HPLC-UV against a standard curve generated from the DMSO stock.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the azetidine ring and pyrazole core resist N-dealkylation and oxidation, the compound is subjected to HLM assay fortified with NADPH, the essential cofactor for CYP450 enzymes.

  • Reaction Mixture: Combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Faria, J. V., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, vol. 15, no. 21, 2023. Available at:[Link]

  • Booe, J. M., et al. "Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization." Journal of Medicinal Chemistry, vol. 64, no. 6, 2021. Available at:[Link]

  • Lamberth, C., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, 2026. Available at:[Link]

Application Notes: Assessing the Cytotoxicity of Novel Compounds Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its biological activity and safety profile. A critical initial step in this process is determining the compound's effect on cell health, broadly termed cytotoxicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust cell viability assays. We will use the novel pyrazole derivative, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (hereafter referred to as "Compound P"), as a representative test article to illustrate these principles.

The Principle of Orthogonal Assays: A Multi-Faceted View of Cell Health

Cell viability can be assessed by measuring various cellular functions, including metabolic activity, membrane integrity, and ATP content.[8][9]

  • Metabolic Assays (MTT, Resazurin): These assays quantify the metabolic activity of a cell population. They rely on the principle that viable, metabolically active cells possess dehydrogenase enzymes that reduce a substrate into a colored or fluorescent product.[8][10][11]

  • ATP Quantification Assays (CellTiter-Glo®): The presence of ATP is a strong indicator of metabolically active, viable cells.[9][12] When cells die, their ability to synthesize ATP is rapidly lost.[6] This assay uses luciferase to generate a luminescent signal proportional to the amount of ATP present.[13][14]

The following table summarizes the key characteristics of the selected assays:

FeatureMTT AssayResazurin (alamarBlue®) AssayATP Assay (CellTiter-Glo®)
Principle Enzymatic reduction of tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases.[10][15][16]Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by cellular reductases.[17][18][19]Luciferase-based quantification of ATP released from lysed viable cells.[12][13]
Detection Colorimetric (Absorbance at ~570 nm).[10][16]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric.[17][19]Luminescence.[12][13]
Endpoint Terminal (cells are killed by solubilization agent).[20]Non-lytic, allows for kinetic monitoring.[18]Lytic (endpoint assay).[13]
Sensitivity Moderate.High (fluorescence is more sensitive than absorbance).[9][17]Very High (can detect as few as 15 cells).[13]
Advantages Inexpensive, well-established.Homogeneous ("add-incubate-read"), non-toxic, higher sensitivity.[18][21]Fast (10 min protocol), high sensitivity, wide linear range, simple "add-mix-measure" format.[12][13]
Disadvantages Requires a separate solubilization step for the formazan crystals; potential for compound interference.[20][22]Potential for compound interference with fluorescence.Requires a luminometer; lytic assay.

Experimental Workflow and Design

A well-structured experiment is crucial for obtaining reproducible and meaningful data. The general workflow involves cell seeding, compound treatment, assay execution, and data analysis.

Diagram: General Experimental Workflow for Cytotoxicity Testing

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Read cluster_analysis Phase 4: Analysis CellCulture 1. Culture Cells (Logarithmic growth phase) PlateCells 2. Seed Cells in 96-well Plate CellCulture->PlateCells AddCompound 4. Add Compound P to Cells PlateCells->AddCompound PrepCompound 3. Prepare Compound P Serial Dilutions Incubate 5. Incubate (e.g., 24, 48, 72 hours) AddCompound->Incubate AddReagent 6. Add Viability Reagent (MTT, Resazurin, or ATP-Glo) Incubate->AddReagent IncubateAssay 7. Incubate as per Protocol AddReagent->IncubateAssay ReadPlate 8. Read Plate (Absorbance/Fluorescence/Luminescence) IncubateAssay->ReadPlate NormalizeData 9. Normalize Data to Controls ReadPlate->NormalizeData CalcIC50 10. Calculate IC50 (Non-linear regression) NormalizeData->CalcIC50

Detailed Protocols

4.1. General Preparations (Applies to all protocols)

  • Cell Line Selection: Choose a cell line relevant to the intended research (e.g., a cancer cell line for an oncology compound). Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number.[6]

  • Compound P Preparation: Dissolve Compound P in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Further dilute this stock in complete cell culture medium to create a series of working concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]

  • Plate Layout: Design the 96-well plate layout carefully. Include the following controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the experimental wells. This represents 100% viability.

    • Untreated Control: Cells in medium only (often identical to vehicle control).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm assay performance.

    • Media Blank: Wells containing only culture medium and the assay reagent. This is used for background subtraction.[23][24]

    • Compound Control (Optional but Recommended): Wells with medium and compound but no cells, to check for interference.[6][22]

4.2. Protocol 1: MTT Colorimetric Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][15][25]

Diagram: MTT Assay Mechanism

G cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Crystals form Measurement Measure Absorbance (~570 nm) DMSO->Measurement Solubilizes crystals

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours to allow for attachment.[15][25]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of Compound P or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[15] Incubate for 2-4 hours at 37°C until purple precipitate is visible.[15]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[16] Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well.[10][26]

  • Reading: Mix gently on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[26] Read the absorbance at 570 nm using a microplate reader.[15][16]

4.3. Protocol 2: Resazurin Fluorometric Assay

This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[17][18][19]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, but use a black, clear-bottom 96-well plate to minimize background fluorescence.[18]

  • Reagent Addition: Add 20 µL of a resazurin solution (e.g., alamarBlue® or a 0.15 mg/mL solution in DPBS) to each well.[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17][21] The optimal time may vary by cell type and density.

  • Reading: Measure fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17][22]

4.4. Protocol 3: ATP Luminescence Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells.[12][13] The reagent lyses cells, releasing ATP, which then participates in a luciferase-catalyzed reaction that produces light.[13][14]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, but use a white, opaque 96-well plate suitable for luminescence measurements.[23]

  • Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14][23]

  • Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., reconstituting the CellTiter-Glo® substrate with buffer).[23][27] Add a volume of reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12][23]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][23] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][23]

  • Reading: Record luminescence using a plate luminometer.[23]

Data Analysis and Interpretation

  • Background Subtraction: For each assay, subtract the average reading from the media blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration of Compound P using the following formula:

    % Viability = ( (Reading_Sample - Reading_Blank) / (Reading_Vehicle_Control - Reading_Blank) ) * 100

  • IC50 Calculation: Plot the % Viability against the log-transformed concentration of Compound P. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.[2][28] Various software packages (e.g., GraphPad Prism, or online calculators) can perform this analysis.[28][29]

Troubleshooting and Scientific Integrity

  • Compound Interference: If Compound P is colored or fluorescent, it may interfere with the MTT or resazurin assays. Run controls with the compound in cell-free medium to quantify this interference and subtract it from the results.[5][6] The ATP assay is less susceptible to this type of interference.[7]

  • Inconsistent Readings: High variability can result from uneven cell seeding, edge effects on the plate, or compound precipitation.[4][6] Ensure thorough mixing of cell suspensions and consider not using the outermost wells of the plate.[30]

  • Unexpected Results: If a compound appears to increase the signal in an MTT or resazurin assay, it may be due to stimulation of metabolic activity at low doses or direct chemical reduction of the assay substrate.[5] Always correlate assay data with visual inspection of cell morphology via microscopy.

By employing these robust, orthogonal methods, researchers can confidently and accurately characterize the cytotoxic profile of novel compounds like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, providing a solid foundation for further drug development.

References

  • Resazurin Assay Protocol. Creative Bioarray.[Link]

  • MTT Assay: Assessing Cell Proliferation. Bio-protocol.[Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems.[Link]

  • Resazurin Cell Viability Assay. Labbox.[Link]

  • MTT ASSAY Protocol. University of Leicester.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • IC50. Wikipedia.[Link]

  • Promega CellTiter-Glo. Turner BioSystems.[Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.[Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • How to calculate IC50. ResearchGate.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.[Link]

  • How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube.[Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.[Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Product Outsourcing.[Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.[Link]

Sources

Application Notes and Protocols for the Scale-Up Manufacturing and Crystallization of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and crystallization of the active pharmaceutical ingredient (API), 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The protocols detailed herein are designed to ensure process robustness, product purity, and consistency, addressing common challenges encountered during the transition from laboratory to production scale.[1][2] This guide emphasizes a Quality by Design (QbD) approach, integrating Process Analytical Technology (PAT) for enhanced process understanding and control.[3][4]

Introduction: The Significance of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and Scale-Up Considerations

The pyrazole moiety is a foundational scaffold in medicinal chemistry, present in numerous clinically significant drugs.[5] 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a promising novel compound with potential therapeutic applications. The successful transition from small-scale laboratory synthesis to large-scale manufacturing is a critical step in its development. This transition, however, is fraught with challenges, including maintaining reaction efficiency, controlling impurities, and ensuring consistent product quality.[1][2] Inefficient heat transfer, poor mixing, and altered reaction kinetics are common pitfalls during scale-up that can lead to decreased yield and the formation of byproducts.[2][6]

Furthermore, the final physical form of the API is paramount. Crystallization is a critical unit operation that dictates purity, stability, and bioavailability.[4][] A well-controlled crystallization process ensures the desired crystal form (polymorph), size, and shape, which are crucial for downstream processing and the ultimate performance of the drug product.[8][9] This guide provides a systematic approach to developing a scalable and robust manufacturing and crystallization process for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Process Chemistry and Route Selection for Scale-Up

A robust and scalable synthetic route is the cornerstone of successful API manufacturing. The selected synthesis for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole should prioritize factors such as the availability and cost of starting materials, reaction safety, and the ease of purification.

A plausible and efficient synthetic approach involves a multi-step sequence, as is common for substituted pyrazoles.[6] A potential route could begin with the construction of the 1,3-dimethyl-1H-pyrazole core, followed by functionalization at the 4-position to introduce the azetidin-1-ylmethyl group. One common method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6]

Key Considerations for Scale-Up Synthesis:

  • Thermal Safety: Exothermic reactions, such as the pyrazole ring formation, require careful management at scale due to the decreased surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[6] A thorough thermal stability analysis of intermediates and the final product is highly recommended.[6]

  • Reagent Selection: Reagents that are cost-effective, readily available in large quantities, and pose minimal safety and environmental risks are preferred for large-scale production.[10]

  • Solvent Choice: The selection of solvents should consider not only reaction performance but also toxicity, environmental impact, and ease of recovery.

Detailed Scale-Up Manufacturing Protocol

This protocol outlines the manufacturing process for a 1 kg batch of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. All operations should be conducted in compliance with Good Manufacturing Practices (GMP).[11][12][13][14]

Equipment:

  • 10 L Glass-lined reactor with overhead stirring, temperature control unit, and condenser

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Protocol:

  • Charge the Reactor: Charge the 10 L reactor with the appropriate 1,3-dicarbonyl precursor and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add the hydrazine derivative to the reactor via the addition funnel while maintaining the temperature below 25 °C to control any exotherm.[6]

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

  • Solvent Swap: If necessary, perform a solvent swap to a more suitable solvent for the subsequent functionalization step.

  • Functionalization: Introduce the azetidin-1-ylmethyl group at the 4-position of the pyrazole ring. This may involve a chloromethylation followed by nucleophilic substitution with azetidine.

  • Final Work-up and Isolation: After the functionalization is complete (monitored by HPLC), perform a final work-up and isolate the crude product.

Crystallization Development and Protocol

The goal of crystallization is to purify the API and obtain a consistent crystalline form with the desired physical properties.[][8]

Solvent Screening

The choice of solvent is critical for successful crystallization as it influences solubility, yield, crystal habit, and polymorphism.[15][16][17] A systematic solvent screen should be performed to identify the optimal solvent or solvent system.

Table 1: Illustrative Solvent Screening Data

Solvent SystemSolubility at 60°C (g/mL)Solubility at 20°C (g/mL)Crystal Habit
Isopropanol0.250.05Needles
Ethyl Acetate0.180.02Plates
Toluene0.100.01Prisms
HeptaneInsolubleInsoluble-

Based on this illustrative data, ethyl acetate or toluene would be good candidates for further optimization due to the significant change in solubility with temperature, which is ideal for cooling crystallization.

Crystallization Protocol

This protocol is based on a cooling crystallization method.

  • Dissolution: Charge the crude 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and the selected solvent (e.g., ethyl acetate) into a clean reactor. Heat the mixture to 60 °C with stirring until complete dissolution is observed.

  • Cooling and Nucleation: Cool the solution at a controlled rate (e.g., 10 °C/hour). Nucleation, the formation of the first crystal nuclei, is a critical step that influences the final crystal size distribution.[] Seeding the solution with a small amount of pure crystals at a specific temperature can induce nucleation and improve batch-to-batch consistency.

  • Crystal Growth: Continue cooling to 5 °C and hold for 2-4 hours to allow for crystal growth and maximize the yield.

  • Isolation and Drying: Isolate the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum at a temperature that will not cause degradation or polymorphic transformation.

Controlling Crystal Morphology

Crystal morphology, or habit, affects bulk properties like flowability and compaction.[9] Needle-like crystals, for instance, can be difficult to process.[18] The choice of solvent and the use of additives can be employed to modify the crystal habit.[9][19]

Process Analytical Technology (PAT) for Process Control

PAT tools provide real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs), leading to a deeper process understanding and improved control.[3][4][20][21]

Table 2: Application of PAT in Manufacturing and Crystallization

PAT ToolApplicationParameter Monitored
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) SpectroscopyReaction monitoring, supersaturation measurementSolute concentration in real-time[3]
Focused Beam Reflectance Measurement (FBRM)Crystallization monitoringCrystal size distribution and population
Particle Vision and Measurement (PVM)Crystallization monitoringCrystal morphology, detection of oiling out[22]

Visualization of the Manufacturing and Crystallization Workflow

Manufacturing_and_Crystallization_Workflow cluster_synthesis Scale-Up Synthesis cluster_crystallization Crystallization Start Raw Materials Reaction Chemical Reaction (Pyrazole Formation & Functionalization) Start->Reaction Charge Reactor Workup Aqueous Work-up Reaction->Workup Monitor with HPLC Isolation_Crude Crude Product Isolation Workup->Isolation_Crude Dissolution Dissolution in Solvent Isolation_Crude->Dissolution Charge Crystallizer Cooling Controlled Cooling & Seeding Dissolution->Cooling Monitor with ATR-FTIR Growth Crystal Growth Cooling->Growth Monitor with FBRM/PVM Filtration Filtration & Washing Growth->Filtration Drying Drying Filtration->Drying Final_API Final API Product Drying->Final_API

Caption: Overall workflow for the scale-up manufacturing and crystallization of the API.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Action
Low Reaction YieldIncomplete reaction, side reactionsOptimize reaction temperature and time. Ensure purity of starting materials.[6]
"Oiling Out" during CrystallizationSupersaturation is too high, causing liquid-liquid phase separationReduce the cooling rate, increase the solvent volume, or select a different solvent system.[22][23]
Inconsistent Crystal SizeUncontrolled nucleationImplement a seeding protocol. Control the cooling rate precisely.
Poor FiltrationSmall or needle-like crystalsOptimize crystallization to produce larger, more equant crystals. Consider temperature cycling.[18][19]

Conclusion

The successful scale-up manufacturing and crystallization of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole require a systematic and scientifically-driven approach. By carefully considering reaction conditions, implementing robust crystallization protocols, and leveraging Process Analytical Technology, it is possible to produce a high-quality API consistently and efficiently. This guide provides a foundational framework for the development of a scalable process, emphasizing the principles of Quality by Design to ensure the final product meets all necessary specifications. Adherence to GMP guidelines throughout the process is essential for regulatory compliance and patient safety.[11][12]

References

  • BOC Sciences. (2025, September 12).
  • Zhang, Y., et al. (2021, February 24).
  • Benchchem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Jadhav, S. B., et al. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Bentham Science.
  • Crystal Pharmatech. (n.d.).
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Zhang, G. Q. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Pérez-Rodríguez, C. A., et al. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Ilie, I. M., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • McGlone, T., et al. (n.d.).
  • Sai Life Sciences. (2022, June 7).
  • PharmTech. (2024, October 15). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up.
  • Scientific Update. (2017, October 23).
  • Ilie, I. M., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • Deng, B. (2021, October 27). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research.
  • Aragen. (n.d.).
  • Ilie, I. M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Acevedo, D., et al. (2025, May 6). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. Organic Process Research & Development.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Klimeck, T., et al. (2020, December 4). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI.
  • Jotani, M. M., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • Manjula, J., et al. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. IRJET.
  • van der Meijden, M. M., et al. (2020, November 20). Manipulating Cocrystal Size and Morphology using a Combination of Temperature Cycling and Additives. Crystal Growth & Design.
  • Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Brewer, G., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Zhang, J., et al. (n.d.).
  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole.
  • University of Galway Research Repository. (2024, January 5). Crystal growth and morphology control of needle-shaped organic crystals.
  • Acevedo, D., et al. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI.
  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ECA Academy. (n.d.).
  • World Health Organization. (2010, October 1). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances).
  • Hafez, H. N., et al. (n.d.).
  • Khan, I., et al. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
  • IntechOpen. (2022, November 23).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Voelter, W., & Abu Safieh, K. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Taha, M., et al. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Academic Journals. (2010, October 15).

Sources

Application Notes and Protocols for Preclinical Formulation of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful preclinical evaluation of a new chemical entity (NCE) such as 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this novel pyrazole derivative in preclinical studies. Recognizing that detailed physicochemical data for many NCEs are not publicly available, this guide emphasizes a systematic approach, beginning with essential physicochemical characterization and leading to a rational selection of formulation strategies. Detailed protocols for vehicle screening, preparation of various formulation types, and stability assessment are provided to ensure the generation of reliable and reproducible preclinical data.

Introduction: The Crucial Role of Formulation in Preclinical Success

In the journey of a new chemical entity (NCE) from discovery to clinical application, preclinical studies in animal models serve as a critical checkpoint for evaluating efficacy and safety.[1][2] The primary objective of a preclinical formulation is to deliver a consistent and reproducible dose of the test article to the test system, thereby enabling an accurate assessment of its pharmacokinetic and toxicological profile.[3][4] An inadequate formulation can lead to poor bioavailability, high variability in exposure, and potentially misleading study outcomes, which could result in the premature termination of a promising therapeutic candidate.

This guide focuses on 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a novel pyrazole derivative. Pyrazole-containing compounds have shown a wide range of biological activities, making them a significant area of interest in medicinal chemistry.[5][6] Given the novelty of this specific molecule, a systematic approach to formulation development is paramount. This document will guide the researcher through the essential steps of physicochemical characterization, rational formulation selection, and practical preparation and testing of formulations for oral and parenteral administration routes.

Foundational Step: Physicochemical Characterization of the NCE

Prior to any formulation work, a thorough understanding of the physicochemical properties of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is essential.[1][3] These properties will dictate the potential challenges in achieving adequate exposure and will guide the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters to Determine

The following table outlines the critical parameters to be determined and their significance in formulation development.

ParameterSignificance in Formulation DevelopmentRecommended Method(s)
Aqueous Solubility Determines the feasibility of simple aqueous solutions. Low solubility is a major hurdle for bioavailability.[7][8]Kinetic and thermodynamic solubility assays in water and buffers (pH 1.2, 4.5, 6.8, 7.4).
pKa Indicates the ionization state of the molecule at different pH values. Crucial for pH-adjustment strategies to enhance solubility.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP / LogD Measures the lipophilicity of the compound. High LogP values may suggest suitability for lipid-based formulations.[9]Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.
Solid-State Properties The crystalline or amorphous nature of the solid can significantly impact dissolution rate and stability.Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA).
Chemical Stability Assesses degradation in different conditions (pH, light, temperature), which is critical for selecting appropriate storage conditions and identifying potential liabilities.[10][11]Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress.
Protocol 1: Basic Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in aqueous buffers.

Materials:

  • 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • HCl buffer, pH 1.2

  • DMSO (analytical grade)

  • 96-well plates

  • Plate shaker

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 198 µL of each aqueous buffer to separate wells.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS or HPLC-UV method.

  • The measured concentration represents the kinetic solubility in each buffer.

Strategic Formulation Selection

The data obtained from the physicochemical characterization will guide the selection of an appropriate formulation strategy. The following decision tree illustrates a rational approach to this selection process.

Formulation_Strategy start Start: Physicochemical Data solubility Aqueous Solubility > Target Dose Concentration? start->solubility ph_dependent Is Solubility pH-Dependent? solubility->ph_dependent No aqueous_solution Formulate as Aqueous Solution solubility->aqueous_solution Yes logp_check LogP > 3? ph_dependent->logp_check No ph_adjustment Formulate with pH Adjustment ph_dependent->ph_adjustment Yes cosolvent_system Co-solvent System logp_check->cosolvent_system No lipid_formulation Lipid-Based Formulation (e.g., SEDDS) logp_check->lipid_formulation Yes complexation Complexation (e.g., Cyclodextrins) cosolvent_system->complexation Consider as alternative suspension Formulate as Suspension cosolvent_system->suspension If high dose needed

Caption: Decision tree for selecting a preclinical formulation strategy based on physicochemical properties.

Formulation Protocols for Preclinical Studies

Based on the strategic selection, the following protocols provide detailed methodologies for preparing common formulation types.

Oral Formulations

Oral administration is often preferred in preclinical studies due to its clinical relevance and ease of administration.[12]

Rationale: Co-solvents are used to increase the solubility of poorly water-soluble compounds.[1][9] This approach is often a first-line strategy for NCEs with moderate solubility challenges.

Commonly Used Co-solvents: The table below lists common co-solvents and their typical usage levels in preclinical studies.

Co-solventTypical ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)10-60%Good solubilizing capacity for many compounds.
Propylene Glycol (PG)10-50%Often used in combination with other solvents.
Ethanol5-20%Use with caution due to potential pharmacological effects.
Solutol® HS 155-20%A non-ionic surfactant that can also act as a solubilizer.
N,N-Dimethylacetamide (DMA)<25%Strong solubilizer, but potential for toxicity should be considered.[13]

Procedure:

  • Weigh the required amount of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

  • In a suitable container, add the selected co-solvent (e.g., PEG 400).

  • Add the compound to the co-solvent and mix using a vortex mixer or sonicator until fully dissolved. Gentle heating may be applied if necessary, but stability must be confirmed.

  • If a mixed vehicle is required, add the other components (e.g., water, saline) incrementally while mixing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulate matter.

  • Measure the final volume and confirm the concentration analytically.

Rationale: For compounds with very low solubility or when high doses are required, a suspension is often the most practical approach.[1] The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Procedure:

  • Weigh the required amount of the compound. If particle size is large, consider micronization to improve dissolution and absorption.[8][9][14]

  • Prepare the aqueous vehicle. A common vehicle consists of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Polysorbate 80 in purified water.

    • The HPMC acts as a suspending agent to increase viscosity.

    • The Polysorbate 80 acts as a wetting agent to ensure particles are well-dispersed.

  • Create a paste by adding a small amount of the vehicle to the compound powder and mixing thoroughly.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.

  • Store in a tightly sealed container and ensure it is well-shaken before each dose administration.

Parenteral Formulations

Parenteral formulations are required for intravenous (IV) administration to determine absolute bioavailability and for compounds with poor oral absorption.[1][15] These formulations must be sterile and have a pH close to physiological levels.

Rationale: IV solutions must ensure the drug remains solubilized upon injection into the bloodstream to avoid precipitation and potential emboli.[1]

Commonly Used IV Vehicles:

Vehicle ComponentTypical ConcentrationPurpose
Saline (0.9% NaCl)q.s. to volumeIsotonic vehicle.
Dextrose 5% in Water (D5W)q.s. to volumeIsotonic vehicle.
PEG 400 / Propylene Glycol10-40%Co-solvents to enhance solubility.[13]
Solubilizing agents (e.g., Captisol®)10-40%Cyclodextrins for complexation and solubility enhancement.[9]

Procedure:

  • Based on solubility data, select an appropriate vehicle. For a compound with some basic character, a pH-adjusted saline solution might be effective. For a poorly soluble, neutral compound, a co-solvent system may be necessary.

  • Prepare the vehicle in a sterile environment (e.g., a laminar flow hood).

  • Add the weighed compound to the vehicle and mix until dissolved.

  • Adjust the pH to be close to 7.4 if necessary, using sterile HCl or NaOH solutions.

  • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Perform a visual inspection for any particulates.

Stability Assessment of Preclinical Formulations

Ensuring the stability of the formulation throughout the duration of the study is mandatory for regulated preclinical studies.[3][10] Stability testing confirms that the intended dose is being administered and that no significant degradation has occurred.

Protocol 5: Short-Term Stability Testing

Objective: To assess the stability of the prepared formulation under the intended storage and use conditions.

Procedure:

  • Prepare the formulation at two concentrations: the lowest and highest concentrations planned for the in vivo study.[10]

  • Divide each concentration into aliquots for storage at different conditions (e.g., refrigerated at 2-8°C and at room temperature).

  • At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), remove an aliquot from each storage condition.

  • Visually inspect the formulation for any changes in appearance (e.g., precipitation, color change).

  • Analytically determine the concentration of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole using a validated stability-indicating HPLC method.

  • The formulation is considered stable if the concentration remains within a predefined range (e.g., 90-110% of the initial concentration) and no significant degradation products are observed.[10]

Stability_Workflow prep Prepare Formulation (Low and High Doses) store Store at Conditions (e.g., RT, 4°C) prep->store timepoints Time Points (0, 4h, 24h, 7d) store->timepoints analysis Analyze: - Visual Inspection - HPLC for Potency timepoints->analysis decision Concentration within 90-110% of T0? analysis->decision stable Formulation is Stable decision->stable Yes unstable Reformulate decision->unstable No

Caption: Workflow for assessing the short-term stability of a preclinical formulation.

Conclusion and Best Practices

The development of a robust and reliable formulation is a cornerstone of successful preclinical research. For a novel compound like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a systematic, data-driven approach is essential. The process should always begin with a thorough physicochemical characterization to understand the molecule's properties. This knowledge allows for the rational selection of a formulation strategy, whether it be a simple solution, a co-solvent system, or a suspension. The detailed protocols provided in this guide offer practical, field-proven methods for preparing and evaluating these formulations. By adhering to these principles and ensuring the stability of the final product, researchers can have high confidence in the quality and reliability of their preclinical data, ultimately facilitating a more effective and efficient drug development process.

References

  • Pharmaceutical Technology. (2025, November 27). Preclinical Dose-Formulation Stability. Available at: [Link]

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available at: [Link]

  • MDPI. (2022, November 23). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Gokaraju, R., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • Coriolis Pharma. Stability Studies. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • PharmaCompass. Complex Parenteral Formulation | Injectable Form | Cytotoxic. Available at: [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. Available at: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, August 15). A Detailed Concepts on Parenteral Preparation. Available at: [Link]

  • Emadi, S., et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • HyCON Labs. Injectables / Parenterals Formulation Development - CDMO. Available at: [Link]

  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Available at: [Link]

  • Scribd. Vehicles for Parenteral Preparations. Available at: [Link]

  • Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2014, October). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available at: [Link]

  • PubChem. (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate. Available at: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • Evetech. 4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide. Available at: [Link]

  • MDPI. (2023, September 7). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Available at: [Link]

  • NextSDS. 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. Available at: [Link]

  • PubChemLite. 4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Available at: [Link]

  • Lazic, S. E., et al. (2018). General Principles of Preclinical Study Design. eLife. Available at: [Link]

  • Journal of Medicinal Chemistry. (2026, March 3). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Available at: [Link]

  • ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Available at: [Link]

  • SFDA. (2024, March 27). General Considerations for Preclinical Studies Submissions. Available at: [Link]

  • Journal of Advanced Scientific Research. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available at: [Link]

  • American Elements. 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride. Available at: [Link]

  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available at: [Link]

  • PubChem. 1-[(1-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-Yl}-3-Methyl-1h-Pyrazol-4-Yl)methyl]azetidin-3-Ol. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]

  • OSTI.gov. (2019, April 23). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. Available at: [Link]

Sources

isotopic labeling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole for metabolic tracing

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Tracing the Metabolic Fate of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole: A Guide to Stable Isotope Labeling and LC-MS/MS-Based Metabolic Analysis

Abstract

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is a cornerstone of modern drug development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope labeling to investigate the metabolic fate of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. We detail the strategic synthesis of a ¹³C- and ¹⁵N-labeled version of the molecule, provide a robust protocol for in vitro metabolic tracing in a human hepatocyte cell line, and outline the analytical methodologies for metabolite identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction: The Imperative of Metabolic Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unforeseen metabolic liabilities. A molecule's efficacy and safety are intrinsically linked to its metabolic profile. Isotopic labeling, particularly with stable (non-radioactive) isotopes, has emerged as an indispensable tool for elucidating these metabolic pathways with high precision and safety.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) pose no radiation risk, making them ideal for a wide range of studies, including those in human subjects.[3]

By strategically replacing atoms in a drug molecule with their heavier stable isotopes, we create a chemical tracer.[3][] This labeled molecule is chemically identical to the parent drug but can be distinguished by mass-sensitive analytical instruments like mass spectrometers.[5] This allows researchers to track the drug's journey through a biological system, identifying and quantifying its metabolites against a complex background of endogenous molecules.[2]

This guide focuses on 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a molecule featuring a pyrazole core, a scaffold known for its metabolic stability and prevalence in approved pharmaceuticals.[6] We will explore how to strategically label this compound to answer critical questions about its biotransformation.

Strategic Isotopic Labeling of the Pyrazole Scaffold

The selection of the labeling position is a critical decision driven by the scientific questions being asked. The goal is to place the label on a part of the molecule that is expected to remain intact through the primary metabolic transformations, ensuring that the core scaffold of the metabolites can be traced.

2.1. Rationale for Labeling Position

The structure of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole presents several potential sites for metabolic modification, including N-demethylation, oxidation of the pyrazole or azetidine rings, and potential cleavage of the methylene bridge.

For this guide, we propose a labeling strategy that incorporates three ¹³C atoms and two ¹⁵N atoms into the pyrazole ring.

  • Why the Pyrazole Core? The pyrazole ring is often a metabolically stable anchor in many drugs.[6] Placing the labels here ensures that any metabolite retaining this core structure will be detectable. This allows for the confident differentiation between metabolites of the drug and unrelated endogenous molecules.

  • Why Multiple Labels? Using multiple heavy isotopes (e.g., 3 x ¹³C and 2 x ¹⁵N) creates a significant mass shift (M+5). This large shift moves the isotopic cluster of the drug and its metabolites far from the natural abundance M+1 and M+2 peaks of endogenous compounds, drastically reducing background noise and increasing detection confidence.

2.2. Proposed Synthetic Protocol for Labeled 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole ([¹³C₃, ¹⁵N₂]-PZ)

The following is a proposed, high-level synthetic pathway. The expertise of a medicinal chemist is essential for optimizing reaction conditions. This synthesis starts from labeled precursors to build the core ring structure.

Synthetic_Workflow A [¹³C₃]-Acetylacetone C [¹³C₃, ¹⁵N₂]-1,3-Dimethylpyrazole A->C B [¹⁵N₂]-Methylhydrazine B->C Cyclocondensation E [¹³C₃, ¹⁵N₂]-1,3-Dimethyl-1H-pyrazole -4-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl₃, DMF) D->E H Final Product: [¹³C₃, ¹⁵N₂]-4-(Azetidin-1-ylmethyl) -1,3-dimethyl-1H-pyrazole E->H F Azetidine F->H Coupling G Reductive Amination (NaBH(OAc)₃) G->H

Figure 1: Proposed synthetic workflow for the isotopically labeled target compound.

Protocol Steps:

  • Cyclocondensation: React commercially available [¹³C₃]-Acetylacetone with [¹⁵N₂]-Methylhydrazine in a suitable solvent like ethanol. This cyclization reaction forms the labeled pyrazole ring, [¹³C₃, ¹⁵N₂]-1,3-Dimethylpyrazole.

  • Formylation: Subject the labeled pyrazole to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This introduces a formyl (aldehyde) group at the 4-position of the pyrazole ring, yielding [¹³C₃, ¹⁵N₂]-1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.[7]

  • Reductive Amination: Couple the resulting aldehyde with azetidine via reductive amination. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) will link the azetidine ring to the pyrazole core via the methylene bridge.

  • Purification and Characterization: Purify the final product using column chromatography. Confirm its identity, purity, and isotopic incorporation via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

In Vitro Metabolic Tracing Protocol

This protocol describes a time-course experiment using a human liver cell line (e.g., HepG2) to identify metabolites formed in vitro. Liver cells are chosen for their high expression of cytochrome P450 enzymes, which are primary drivers of Phase I drug metabolism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis A Seed HepG2 cells in 6-well plates B Incubate 24h (allow cells to adhere) A->B C Treat cells with: 1. Vehicle Control 2. Unlabeled Compound (10 µM) 3. Labeled Compound (10 µM) B->C D Incubate and collect samples at T=0, 2, 8, 24 hours C->D E Quench Metabolism & Extract (Cold 80% Methanol) D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Data Interpretation: Identify Labeled Metabolites G->H

Figure 2: Experimental workflow for in vitro metabolic tracing.

3.1. Materials

  • HepG2 cells (or similar metabolically active cell line)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • 6-well cell culture plates

  • Unlabeled 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

  • Labeled [¹³C₃, ¹⁵N₂]-PZ (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold 80% Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS)

3.2. Step-by-Step Methodology

  • Cell Seeding: Seed HepG2 cells into 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare treatment media containing:

    • Vehicle Control: Medium with DMSO (at the same final concentration as the compound wells).

    • Unlabeled Control: Medium with 10 µM of the unlabeled compound.

    • Labeled Experiment: Medium with 10 µM of the labeled [¹³C₃, ¹⁵N₂]-PZ.

  • Dosing: Remove the old medium from the cells. Wash once with warm PBS. Add 1 mL of the appropriate treatment medium to each well.

  • Time-Course Sampling: Incubate the plates. At each time point (e.g., 0, 2, 8, and 24 hours), perform the following extraction protocol.[10]

  • Metabolite Extraction:

    • Place the 6-well plate on ice to quench metabolic activity.

    • Aspirate the medium.

    • Quickly wash the cells with 1 mL of ice-cold PBS.

    • Immediately add 500 µL of ice-cold 80% methanol to the cell monolayer.

    • Scrape the cells into the methanol and transfer the entire lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant (which contains the metabolites) to a new tube or a 96-well plate for analysis.

    • Store samples at -80°C until ready for LC-MS/MS analysis.

3.3. Trustworthiness: The Role of Controls

  • Vehicle Control: Establishes the baseline metabolome of the cells, allowing for the identification of endogenous features that might have the same mass as a potential metabolite.

  • Unlabeled Compound: Crucial for determining the exact retention time and fragmentation pattern of the parent drug. It helps in building the analytical method and confirms that any peaks seen in the labeled experiment are not artifacts.

  • Time=0 Sample: Represents the state immediately after adding the compound, before significant metabolism has occurred. This sample confirms the stability of the compound in the medium and serves as a baseline for measuring metabolite formation over time.

Analytical Methodologies and Data Interpretation

The power of stable isotope tracing is fully realized during the analytical stage, where LC-MS/MS is used to separate and detect the labeled molecules.[11][12]

4.1. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column to separate the parent compound from its more polar metabolites. A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Full Scan (MS1): Acquire full scan data to get a survey of all ions present. In the samples treated with the labeled compound, search for paired peaks separated by 5 Da (the mass difference from the [¹³C₃, ¹⁵N₂] label).

    • Tandem MS (MS/MS): Fragment the parent ion (both labeled and unlabeled) to establish its characteristic fragmentation pattern. This pattern can be used to help identify metabolites, as key fragments should also show the +5 Da mass shift.

4.2. Data Interpretation: A Hypothetical Example

Let's assume the unlabeled parent compound has a monoisotopic mass of 193.1477 (C₁₀H₁₇N₃). The labeled version will have a mass of 198.1578. The primary metabolic transformations to look for are Phase I (oxidation, demethylation) and Phase II (conjugation) reactions.

CompoundTransformationExpected m/z (Unlabeled)Expected m/z (Labeled)Notes
Parent Drug -194.1550 [M+H]⁺199.1651 [M+H]⁺The primary signal to track.
Metabolite 1 Hydroxylation (+O)210.1500 [M+H]⁺215.1601 [M+H]⁺A common Phase I metabolic reaction.
Metabolite 2 N-Demethylation (-CH₂)180.1393 [M+H]⁺185.1494 [M+H]⁺Loss of a methyl group from the pyrazole ring.
Metabolite 3 Glucuronidation (+C₆H₈O₆)370.1873 [M+H]⁺375.1974 [M+H]⁺A Phase II conjugation, often on a hydroxylated metabolite.

digraph "Metabolic_Pathway" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parent [label="Parent Drug\n(m/z 199.17)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1 [label="Phase I Metabolite\n(Hydroxylation)\n(m/z 215.16)", fillcolor="#FBBC05", fontcolor="#202124"]; M2 [label="Phase II Metabolite\n(Glucuronide Conjugate)\n(m/z 375.20)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Excretion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Parent -> M1 [label="CYP450\nEnzymes"]; M1 -> M2 [label="UGT\nEnzymes"]; M2 -> Excretion; }

Figure 3: Hypothetical metabolic pathway based on identified labeled metabolites.

By comparing the chromatograms of the labeled and unlabeled experiments, the researcher can confidently identify drug-related material. Any peak that appears in the labeled sample with the expected mass shift and is absent in the vehicle control is a potential metabolite. The structure can then be proposed based on the mass change and confirmed using MS/MS fragmentation patterns.

Conclusion

Isotopic labeling is a powerful and definitive technology in drug metabolism research.[1] The systematic approach outlined in this guide—from strategic synthesis of a labeled tracer to meticulous cell-based experiments and high-sensitivity LC-MS/MS analysis—provides a robust framework for elucidating the metabolic fate of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. The data generated from these studies are critical for identifying potential metabolic liabilities, understanding drug clearance mechanisms, and making informed decisions to advance safer and more effective medicines.

References

  • Gowda, G.A.N. & Raftery, D. (2017). NMR Based Metabolomics. NIH National Library of Medicine. Available at: [Link]

  • Markley, J.L., et al. (2017). NMR Spectroscopy for Metabolomics Research. NIH National Library of Medicine. Available at: [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

  • Letertre, M., et al. (2020). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Frontiers in Molecular Biosciences. Available at: [Link]

  • Vignoli, A., et al. (2019). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wishart, D.S. (2019). NMR Spectroscopy for Metabolomics and Metabolic Profiling. ACS Publications. Available at: [Link]

  • Puig-Castellví, F., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

  • van der Meer, T., et al. (2023). Stable Isotope Tracing Experiments Using LC-MS. Springer Protocols. Available at: [Link]

  • Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. Available at: [Link]

  • Patti Lab. Center for Mass Spectrometry and Metabolic Tracing. Washington University in St. Louis. Available at: [Link]

  • Delincé, M.J., et al. (2025). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. bioRxiv. Available at: [Link]

  • Lu, W. & Rabinowitz, J.D. (2018). Metabolomics and Isotope Tracing. PubMed. Available at: [Link]

  • Clay, K.L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available at: [Link]

  • Roci, I., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE. Available at: [Link]

  • Alam, M.J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Wasylenko, T.M., et al. (2020). In vivo metabolite tracing of T cells. bioRxiv. Available at: [Link]

  • Burbridge, E., et al. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance. Available at: [Link]

  • Shang, P., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Poce, G., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Curi Bio. (2025). Identifying Toxic Metabolites Early with Isotope Labeling. Curi Bio. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Archiv der Pharmazie. Available at: [Link]

  • He, X., et al. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. Available at: [Link]

  • Nallagangula, K.C., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI. Available at: [Link]

  • Allen, D.K. & Young, J.D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology. Available at: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Eckl, J., et al. (2023). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Molecular Biosciences. Available at: [Link]

  • Google Patents. (2018). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Quiroga, J., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assay Design Using 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and validating a high-throughput screening (HTS) assay for the novel small molecule 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. As the specific biological target for this compound is still under investigation, this guide will focus on the foundational principles and strategic workflows applicable to developing a robust HTS campaign once a target has been identified. We will use 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole as a representative pyrazole-containing compound to illustrate these principles. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and other enzymes.[1][2][3][4] This guide will equip researchers with the necessary protocols and validation strategies to confidently screen large compound libraries and identify promising lead candidates.

Introduction to 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic compound featuring a substituted pyrazole ring linked to an azetidine moiety.[5] The pyrazole ring is a common motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The azetidine ring introduces conformational rigidity and can enhance binding affinity to biological targets.[5] While the specific mechanism of action for this particular compound is yet to be fully elucidated, its structural features make it an intriguing candidate for drug discovery programs.[5]

This application note will guide the user through the critical steps of HTS assay design, assuming a biological target for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole has been identified. The principles and protocols outlined herein are broadly applicable to a range of target classes and assay formats.

Part 1: Assay Development Strategy: From Target to Technology

The success of any HTS campaign is fundamentally dependent on the initial strategic decisions made during assay development.[9] A thorough understanding of the target's biology is paramount to selecting an appropriate and robust assay format.

Target Analysis and Assay Format Selection

The first step is to clearly define the biological question you aim to answer with the screen.[9] Are you looking for inhibitors, activators, or modulators of your target? The nature of the target will dictate the most suitable assay format.

  • Biochemical Assays: These assays measure the activity of a purified biological target, such as an enzyme or receptor, in an in vitro setting. They are generally simpler to develop and less prone to off-target effects compared to cell-based assays.[9] For a kinase target, for instance, a biochemical assay could measure the phosphorylation of a substrate.

  • Cell-Based Assays: These assays measure a biological response within a living cell, providing a more physiologically relevant context.[9] They are essential for studying targets involved in complex signaling pathways or for assessing compound cytotoxicity. Examples include reporter gene assays, cell proliferation assays, and second messenger assays.[10]

Recommendation: For a novel compound like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, it is often advantageous to begin with a biochemical assay to identify direct binders and then progress to cell-based assays for secondary screening and validation.[11]

Choosing the Right Detection Technology

The choice of detection technology is critical for achieving the sensitivity, throughput, and robustness required for HTS.[12]

Detection Method Principle Advantages Disadvantages
Absorbance Measures the amount of light absorbed by a sample.Simple, inexpensive.Lower sensitivity, potential for interference from colored compounds.
Fluorescence Intensity (FI) Measures the light emitted by a fluorescent molecule upon excitation.High sensitivity, wide range of applications.Potential for autofluorescence from compounds and plastics.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule.Homogeneous (no-wash) format, good for binding assays.[13]Lower sensitivity than FI, dependent on the size difference between bound and unbound partners.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A combination of time-resolved fluorescence and FRET, where energy is transferred between a donor and an acceptor fluorophore.Homogeneous format, high sensitivity, reduced background interference.Requires specific labeling of interacting partners, potential for compound interference.
Luminescence Measures light produced by a chemical or enzymatic reaction.Very high sensitivity, low background.[12]Often requires a coupled enzymatic reaction, which can be a source of interference.

Recommendation: For kinase targets, TR-FRET and FP are often the technologies of choice due to their sensitivity and homogeneous format.[14] For GPCRs, luminescence-based second messenger assays are common.

Part 2: Pre-Screening Assay Optimization and Validation

Before embarking on a full-scale HTS campaign, the chosen assay must be meticulously optimized and validated to ensure it is robust, reproducible, and scalable.[15]

Protocol for Reagent and Condition Optimization
  • Reagent Titration: Systematically titrate the concentrations of all key reagents (e.g., enzyme, substrate, antibody, tracer) to determine the optimal concentrations that provide a sufficient signal window and linear response.

  • Incubation Time and Temperature: Determine the optimal incubation time and temperature to achieve a stable and reproducible signal. For enzymatic assays, ensure the reaction is in the linear range.[14]

  • Buffer Optimization: Evaluate the effect of pH, salt concentration, and additives (e.g., detergents, BSA) on assay performance.

  • Order of Addition: Test different orders of reagent addition to identify the sequence that yields the best assay performance and minimizes variability.

DMSO Tolerance Protocol

Since most compound libraries are dissolved in dimethyl sulfoxide (DMSO), it is crucial to assess the assay's tolerance to this solvent.[16]

  • Prepare a dose-response curve of DMSO in the assay, typically ranging from 0.1% to 5% (v/v).

  • Plot the assay signal against the DMSO concentration.

  • Determine the highest concentration of DMSO that does not significantly affect the assay performance (typically <20% inhibition or activation). This will be the final DMSO concentration used in the HTS.

Assay Miniaturization

To reduce costs and increase throughput, assays are typically miniaturized to 384- or 1536-well plate formats.[11][17]

  • Systematically reduce the assay volume while maintaining the optimal reagent concentrations.

  • Validate the miniaturized assay by re-running the optimization experiments and confirming that the assay performance is maintained.

  • Ensure that the liquid handling instruments are capable of accurately and precisely dispensing the smaller volumes.

Part 3: HTS Assay Validation Protocol

A rigorous validation process is essential to ensure the assay is "fit for purpose" and will generate high-quality, reliable data during the screen.[15][17]

Plate Uniformity and Edge Effect Assessment
  • Prepare several plates with only the high and low controls (e.g., active enzyme vs. no enzyme, or a known inhibitor).

  • Distribute the controls across the plates in a pattern that allows for the assessment of row, column, and edge effects.

  • Analyze the data for any systematic trends or gradients across the plates.

  • If significant edge effects are observed (often due to evaporation), consider using barrier plates, plate seals, or a humidified incubator.[18]

Statistical Validation: The Cornerstones of a Robust Assay

The quality of an HTS assay is quantitatively assessed using several statistical parameters.[14][18]

Parameter Formula Acceptable Range Interpretation
Signal-to-Background (S/B) Ratio Mean(High Control) / Mean(Low Control)> 3-5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10-20%Measures the variability of the data.
Z'-factor 1 - (3*(SD(High Control) + SD(Low Control))) / |Mean(High Control) - Mean(Low Control)|≥ 0.5A measure of assay quality that takes into account both the signal window and the data variability. An excellent assay has a Z'-factor ≥ 0.5.[18]

Protocol for Z'-factor Calculation:

  • Dedicate at least 16-32 wells on a plate for the high control and an equal number for the low control.

  • Run the assay and measure the signal in all wells.

  • Calculate the mean and standard deviation for both the high and low controls.

  • Use the formula above to calculate the Z'-factor.

  • Repeat this process on multiple days to assess the day-to-day reproducibility of the assay.[16][17]

Part 4: The Screening Campaign and Hit Confirmation

With a fully validated assay, the primary screen can commence. The goal of the primary screen is to identify "hits"—compounds that exhibit activity against the target.

Primary Screen Workflow

Caption: High-Throughput Screening and Hit Validation Workflow.

Hit Confirmation and Triage Strategy

A significant portion of initial hits from a primary screen are often false positives.[19] A robust hit triage strategy is essential to eliminate these artifacts and focus resources on the most promising compounds.[11]

  • Hit Re-confirmation: Re-test the initial hits from a fresh stock of the compound to rule out experimental errors.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

  • Counter-Screens: Employ assays that are designed to identify compounds that interfere with the assay technology rather than the biological target (e.g., a screen without the target protein).[11]

  • Secondary Assays: Use an orthogonal assay (a different assay format or technology) to confirm the activity of the hits. This helps to eliminate technology-specific artifacts.[19]

  • Selectivity Profiling: Test the validated hits against related targets to assess their selectivity.

Part 5: Data Analysis and Interpretation

HTS campaigns generate vast amounts of data that require careful analysis and interpretation.

  • Data Normalization: Normalize the data from each plate to account for plate-to-plate variation. This is typically done using the high and low controls on each plate.

  • Hit Selection: Define a hit selection threshold based on the statistical significance of the data (e.g., 3 standard deviations from the mean of the negative controls).

  • Structure-Activity Relationship (SAR) Analysis: For the validated hits, begin to analyze the relationship between the chemical structure of the compounds and their biological activity. This will guide the initial stages of lead optimization.

Part 6: Troubleshooting Common HTS Assay Issues

Problem Potential Causes Solutions
Low Z'-factor (<0.5) High data variability, small signal window.Re-optimize reagent concentrations, check liquid handling precision, ensure reagent stability.
High %CV (>20%) Inconsistent liquid handling, reagent instability, plate reader issues.Service liquid handlers, prepare fresh reagents, check plate reader settings.
Edge Effects Evaporation from wells at the edge of the plate.Use plate seals, a humidified incubator, or leave the outer wells empty.[18]
High Rate of False Positives Compound interference with the assay technology (e.g., autofluorescence, light scattering).Implement counter-screens, use an orthogonal assay for hit confirmation.[19]
Assay Drift Changes in assay performance over the course of the screen.Monitor control wells on every plate, ensure reagent stability over time.

Conclusion

The development of a robust and reliable HTS assay is a critical first step in any drug discovery program. For a novel compound such as 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a systematic and rigorous approach to assay design, optimization, and validation is essential for success. By following the principles and protocols outlined in this guide, researchers can build a high-quality HTS assay that is capable of identifying promising lead compounds for further development. The iterative process of assay development, from target analysis to hit confirmation, provides a solid foundation for a successful screening campaign.

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. [Link]

  • Thomas, R. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Goldman, A., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • BellBrook Labs. (2026, February 27). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]

  • Xie, Y., et al. (2024, January 19). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. [Link]

  • Auld, D. S. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Genetic Engineering & Biotechnology News. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • Sajjadifar, N., et al. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. [Link]

  • Comley, J. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • Sajjadifar, N., et al. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Sharma, P., et al. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Micromachines. [Link]

  • Rullas, J., et al. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]

  • Collins, J. L., et al. (2001, August 2). The effect of 1,3-diaryl-[1H]-pyrazole-4-acetamides on glucose utilization in ob/ob mice. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. [Link]

  • Wang, S., et al. (2012, August 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed. [Link]

  • ResearchGate. (n.d.). Biologically active pyrazole derivatives. [Link]

  • Siddiqui, N., et al. (2025, June 22). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Zalaru, C., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Guesmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

Sources

Troubleshooting & Optimization

improving synthesis yield and purity of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. This molecule is a key building block in medicinal chemistry and drug discovery, valued for its unique three-dimensional structure imparted by the azetidine ring. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, providing field-proven insights to improve reaction yield and final product purity. We will delve into the causality behind experimental choices, offering robust protocols and systematic troubleshooting strategies.

The primary synthetic route involves the nucleophilic substitution (N-alkylation) of azetidine with an electrophilic 4-(halomethyl)-1,3-dimethyl-1H-pyrazole precursor. While straightforward in principle, this reaction is often plagued by issues such as low conversion, formation of difficult-to-remove byproducts, and purification challenges. This document provides a comprehensive, question-and-answer-based resource to address these specific issues directly.

Core Synthetic Pathway

The most common and direct approach for synthesizing the target compound is the N-alkylation of azetidine with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This reaction requires a base to neutralize the azetidine salt (if used as a starting material) or to act as a proton scavenger for the HCl generated if starting with free azetidine.

cluster_reactants Starting Materials Pyrazole 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole Product 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Pyrazole->Product Solvent (e.g., ACN, DMF) Temperature (RT to 60°C) Azetidine Azetidine Azetidine->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product

Caption: General workflow for the N-alkylation synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole?

A1: A robust starting point is the reaction of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole with azetidine using potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) as the solvent.

  • Rationale: K₂CO₃ is a mild, inexpensive, and non-nucleophilic base that effectively scavenges the generated HCl without promoting significant side reactions.[1] Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions while being relatively easy to remove during workup.

Q2: Which factors most critically influence the yield and purity of the reaction?

A2: The most critical factors are:

  • Stoichiometry: The ratio of azetidine to the pyrazole electrophile is crucial. An excess of azetidine can help drive the reaction to completion but may complicate purification.

  • Base Selection: The strength and nucleophilicity of the base can dictate the reaction's success. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and may lead to side reactions if not handled carefully.[2]

  • Solvent Choice: The solvent's polarity affects reaction rates. Polar aprotic solvents like DMF and DMSO are effective but can be difficult to remove.[1]

  • Temperature Control: Exothermic reactions or excessive heating can lead to the formation of byproducts, including the dreaded quaternary ammonium salt.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method.[3][4] Use a solvent system like ethyl acetate/hexanes with 1-5% triethylamine to prevent streaking of the basic amine product on the silica plate. Staining with potassium permanganate or iodine can help visualize the product and starting materials. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting material and the formation of the product, identified by its mass-to-charge ratio.[5]

Troubleshooting Guide

Problem Area 1: Low or No Product Formation

Q4: My TLC/LC-MS analysis shows only unreacted starting materials after several hours. What are the likely causes?

A4: This issue typically points to insufficient activation of the nucleophile or poor reactivity of the electrophile.

  • Check your Base: If you are starting with azetidine hydrochloride, ensure you have added at least one equivalent of base to generate the free amine. If using a weak base like triethylamine (Et₃N), the equilibrium may not favor the free amine sufficiently. Consider switching to a stronger, heterogeneous base like K₂CO₃.[1]

  • Verify Starting Material Quality: The 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole precursor can degrade upon storage, especially if exposed to moisture. Confirm its integrity via ¹H NMR before use. If it has degraded, consider re-synthesizing it or using the more reactive 4-(bromomethyl) analogue.

  • Increase Temperature: Some N-alkylation reactions require thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature to 40-60°C and continue to monitor its progress.[2]

Problem Area 2: Low Yield

Q5: The reaction works, but my isolated yield is consistently below 50%. How can I optimize it?

A5: Low yields are often due to side reactions or an incomplete reaction. The most common side product is the formation of a quaternary ammonium salt, where a second molecule of the pyrazole electrophile reacts with the desired product.

Start Low Yield? CheckStoichiometry Adjust Stoichiometry (Use 1.2-1.5 eq. Azetidine) Start->CheckStoichiometry Yes SlowAddition Implement Slow Addition of Pyrazole Electrophile CheckStoichiometry->SlowAddition CheckTemp Lower Reaction Temperature (e.g., RT) SlowAddition->CheckTemp CheckBase Is the base too strong? (e.g., NaH, LDA) CheckTemp->CheckBase SwitchBase Switch to Milder Base (e.g., K₂CO₃, DIPEA) CheckBase->SwitchBase Yes Quaternization Primary Cause: Quaternary Salt Formation CheckBase->Quaternization No SwitchBase->Quaternization

Caption: Troubleshooting workflow for low reaction yield.

Optimization Strategies:

  • Control Stoichiometry: Use a slight excess of azetidine (1.2–1.5 equivalents). This ensures the electrophile is consumed quickly, minimizing its opportunity to react with the product.

  • Slow Addition: Add the 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole solution dropwise to the mixture of azetidine and base over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, which significantly disfavors the second alkylation step.

  • Temperature Management: Run the reaction at room temperature or even 0°C initially. Overheating can accelerate the rate of the undesired quaternization reaction more than the desired primary alkylation.

Problem Area 3: Impure Product & Difficult Purification

Q6: My crude product is contaminated with byproducts, and I'm struggling to separate them using silica gel chromatography. What should I do?

A6: This is a common challenge because the polarities of the desired product, unreacted azetidine, and the quaternary salt byproduct can be problematic for standard chromatography.

Purification Strategy Decision Tree:

Start Crude Product Impure? ImpurityID Identify Main Impurity (TLC, LCMS, NMR) Start->ImpurityID Yes UnreactedPyrazole Unreacted Pyrazole (Non-polar) ImpurityID->UnreactedPyrazole QuaternarySalt Quaternary Salt (Highly Polar, Charged) ImpurityID->QuaternarySalt Other Other Impurities ImpurityID->Other AcidBase Perform Acid-Base Extraction UnreactedPyrazole->AcidBase QuaternarySalt->AcidBase Quat. salt remains in aqueous layer Column Standard Column Chromatography Other->Column SaltCrystallization Purify via Salt Crystallization (e.g., HCl salt) AcidBase->SaltCrystallization For final polishing

Caption: Decision tree for selecting a purification strategy.

Recommended Purification Methods:

  • Acid-Base Extraction: This is highly effective for separating the basic product from non-basic impurities like unreacted 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. The quaternary salt, being charged, will also preferentially partition into the aqueous phase. See Protocol 2 for a detailed procedure.[5]

  • Salt Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or phosphate). This process can dramatically increase purity, as the salt will have different solubility properties than the impurities. The salt can then be isolated by filtration, and the free base can be regenerated if needed.[6]

  • Chromatography with Additives: If column chromatography is necessary, use a silica gel column treated with triethylamine (Et₃N) or use an amine-functionalized silica gel. Elute with a gradient of ethyl acetate in hexanes, maintaining 1% Et₃N in the mobile phase to ensure sharp peaks and prevent product loss on the column.

Protocols & Data

Table 1: Guide to Reaction Parameter Optimization
ParameterStandard ConditionOptimization Strategy & RationalePotential Pitfalls
Azetidine eq. 1.2 eq.Increase to 1.5-2.0 eq. to accelerate consumption of the electrophile and minimize quaternization.Excess azetidine can be difficult to remove if it's not volatile.
Base K₂CO₃ (2.0 eq.)For faster reactions, consider NaH (1.2 eq.) in an anhydrous solvent like THF or DMF.[2]NaH is highly reactive and requires strict anhydrous conditions.
Solvent Acetonitrile (ACN)DMF or DMSO can increase reaction rates due to their high polarity.[1]High boiling points make them difficult to remove; may require lyophilization.
Temperature Room Temp (20-25°C)Increase to 40-60°C to increase rate, but monitor closely for byproduct formation.[2]Higher temperatures significantly increase the rate of quaternization.
Concentration 0.1 - 0.2 MMore dilute conditions (e.g., 0.05 M) can disfavor the bimolecular quaternization side reaction.Very dilute reactions may be impractically slow.
Protocol 1: Standard N-Alkylation Procedure
  • To a round-bottom flask charged with a magnetic stir bar, add azetidine (or azetidine HCl, 1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Stir the suspension at room temperature for 15-30 minutes.

  • In a separate flask, dissolve 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of acetonitrile.

  • Add the pyrazole solution dropwise to the stirring azetidine suspension over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Drain and save the aqueous layer. Extract the organic layer one more time with 1 M HCl.

  • Combine the aqueous extracts. Any non-basic impurities remain in the organic layer, which can be discarded.[5]

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10).

  • The free base product should precipitate or can be extracted back into an organic solvent (EtOAc or DCM, 3x).

  • Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved March 30, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. (2022). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved March 30, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. (2015). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved March 30, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. Retrieved March 30, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 30, 2026, from [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Verlag der Zeitschrift für Naturforschung. Retrieved March 30, 2026, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved March 30, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Retrieved March 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2020). Bentham Science Publishers. Retrieved March 30, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

Sources

Technical Support Center: Troubleshooting Impurities in 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this compound in their downstream applications. Achieving high purity is critical, as even minor impurities can significantly impact biological assays, pharmacokinetic studies, and final drug substance quality.

This guide provides an in-depth analysis of potential impurities, a validated, step-by-step extraction protocol based on fundamental chemical principles, and a comprehensive troubleshooting section in a direct question-and-answer format to address common challenges encountered during purification.

Section 1: Understanding the Chemistry - Potential Impurities and Their Origins

The target molecule, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, is typically synthesized via a Mannich reaction. This three-component condensation involves 1,3-dimethyl-1H-pyrazole, formaldehyde, and azetidine.[1][2][3] Understanding this synthetic route is paramount to anticipating the impurity profile.

The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (iminium ion) from formaldehyde and azetidine, which is then attacked by the nucleophilic C4 position of the 1,3-dimethyl-1H-pyrazole ring.[1][4]

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Azetidine Azetidine Iminium Azetidiniumyl-methanide (Iminium Ion) Azetidine->Iminium + H₂C=O Formaldehyde Formaldehyde Formaldehyde->Iminium Pyrazole 1,3-dimethyl-1H-pyrazole Product Target Product Pyrazole->Product + Iminium Ion - H⁺ caption Figure 1. Simplified Mannich reaction pathway.

Caption: Figure 1. Simplified Mannich reaction pathway.

Based on this mechanism, several impurities can be anticipated. Proactive identification is the first step in designing a robust purification strategy.

Table 1: Common Process-Related Impurities and Their Origins

Impurity NameStructure (Hypothesized)OriginRationale for Formation
Unreacted Starting Materials 1,3-dimethyl-1H-pyrazole, AzetidineIncomplete ReactionSub-optimal stoichiometry, temperature, or reaction time. Azetidine is volatile (b.p. 61-62 °C) and can be lost if the reaction is not well-sealed.[5]
Bis-Azetidinomethane Azetidin-1-yl(azetidin-1-yl)methaneFormaldehyde StoichiometryAn excess of both formaldehyde and azetidine can lead to the reaction of the iminium ion with another molecule of azetidine.
Hydroxymethyl Pyrazole (1,3-Dimethyl-1H-pyrazol-4-yl)methanolSide ReactionThe pyrazole can react with formaldehyde directly, especially under certain pH conditions, to form a hydroxymethyl intermediate.
Polymeric Byproducts (CH₂-N(azetidine)-)nPolymerizationFormaldehyde is prone to polymerization (forming paraformaldehyde) and can also form polymeric structures with azetidine under non-ideal conditions.
Isomeric Impurities 5-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazoleCompeting ReactionWhile the C4 position is generally more nucleophilic, some substitution may occur at the C5 position of the pyrazole ring depending on reaction conditions.

Section 2: The Core Workflow - A Validated Acid-Base Extraction Protocol

The target molecule possesses two basic nitrogen atoms: one in the pyrazole ring and a more basic one in the strained azetidine ring (pKa of conjugate acid ≈ 11.3).[6][7][8][9] This strong basicity is the key to a highly selective purification using acid-base liquid-liquid extraction (LLE).[10][11] The protocol is designed to protonate the target compound, rendering it water-soluble, while leaving non-basic impurities in the organic phase.

G start Start: Crude reaction mixture in organic solvent (e.g., DCM, EtOAc) step1 Step 1: Acidic Wash Add 1M HCl (aq) Shake gently start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer 1: Contains neutral impurities (e.g., unreacted pyrazole, polymeric byproducts) sep1->org1 Discard aq1 Aqueous Layer 1: Contains protonated product (Target-H⁺Cl⁻) sep1->aq1 Collect step2 Step 2: Basify Add 2M NaOH (aq) to Aqueous Layer 1 until pH > 12 aq1->step2 step3 Step 3: Back-Extraction Extract with fresh organic solvent (e.g., DCM) 3 times step2->step3 sep2 Separate Layers step3->sep2 aq2 Aqueous Layer 2: Contains inorganic salts (Discard) sep2->aq2 Discard org2 Combined Organic Layers 2: Contains deprotonated (free base) product sep2->org2 Collect & Combine step4 Step 4: Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent org2->step4 end End: Purified Product step4->end caption Figure 2. Acid-base extraction workflow.

Caption: Figure 2. Acid-base extraction workflow.

Detailed Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Stopper the funnel and shake gently at first, venting frequently to release any pressure buildup. Increase to vigorous shaking for 1-2 minutes.

    • Allow the layers to separate completely. The protonated product is now in the aqueous (typically top) layer.

    • Drain and collect the aqueous layer. Re-extract the organic layer with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Basification and Back-Extraction:

    • Place the combined acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). This neutralizes the product to its free-base form.

    • Return the basic aqueous solution to the separatory funnel.

    • Add a portion of fresh organic solvent (e.g., DCM), approximately one-third of the aqueous layer volume.

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate, then drain and collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[11]

  • Drying and Concentration:

    • Combine all the organic extracts from the back-extraction.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 3: Troubleshooting Guide (Q&A Format)

Issue 1: An emulsion formed at the interface, and the layers won't separate.

  • Question: I've followed the protocol, but after shaking, I have a thick, milky layer between the organic and aqueous phases. How can I resolve this?

  • Answer (As a Senior Application Scientist): Emulsion formation is a common issue in liquid-liquid extraction, often caused by high concentrations of surfactant-like impurities or overly vigorous agitation.[12] Do not discard the mixture; this is a salvageable situation.

    • Causality: Emulsions are kinetically stable colloidal suspensions of one liquid in another. The basic amine functionality of your product and certain byproducts can act as surfactants, stabilizing droplets and preventing coalescence.

    • Immediate Solutions:

      • Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[13][14]

      • Ionic Strength Modification (Salting Out): Add a saturated aqueous solution of sodium chloride (brine).[14][15] This increases the polarity and ionic strength of the aqueous phase, disrupting the emulsion by forcing the organic components out.[15]

      • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the suspended droplets.[13]

      • Filtration: As a last resort, you can sometimes break a stubborn emulsion by passing the entire mixture through a pad of Celite or glass wool in a filter funnel.

    • Prevention for Next Time: Reduce the initial shaking intensity. Use a gentle swirling or inversion motion for the first minute before more vigorous shaking.[15]

Issue 2: My final product yield is very low.

  • Question: After completing the extraction and evaporating the solvent, I recovered significantly less material than expected. What went wrong?

  • Answer: Low yield can stem from several factors related to pH control and extraction efficiency.

    • Causality & Solutions:

      • Incomplete Acidic Extraction: If the pH during the initial acidic wash was not low enough (must be pH < 2), your basic product would not be fully protonated and would remain in the initial organic layer, which was discarded. Always check the pH of the aqueous layer after the first extraction.

      • Incomplete Basification: Conversely, during the back-extraction step, if you did not add enough base to raise the pH sufficiently (must be pH > 12), your product would remain in its protonated, water-soluble salt form. This is a very common cause of low yield. Always use pH paper to confirm the aqueous layer is strongly basic before back-extracting.

      • Insufficient Number of Extractions: A single extraction is rarely sufficient to transfer a compound completely from one phase to another. The partition coefficient dictates the distribution. Performing three successive extractions with smaller volumes of solvent is mathematically more effective than one extraction with a large volume.[11]

      • Product Volatility: While the target compound itself is not extremely volatile, ensure that rotary evaporation is performed at a moderate temperature (e.g., < 40 °C) to avoid any loss of product.

Issue 3: NMR/LC-MS analysis shows my product is still contaminated with the 1,3-dimethyl-1H-pyrazole starting material.

  • Question: The extraction worked, but I still see a significant amount of my pyrazole starting material in the final product. Why wasn't it removed?

  • Answer: This indicates a failure to separate the neutral starting material from your basic product.

    • Causality: 1,3-dimethyl-1H-pyrazole is a largely neutral/very weakly basic compound (pKa of conjugate acid is low, estimated around 2-3).[16] It should not be extracted into the acidic aqueous phase with your product. Its presence suggests a mechanical error during the separation.

    • Solutions:

      • Improve Separation Technique: Ensure you are carefully draining the layers. It is better to leave a small amount of the aqueous layer behind with the organic phase than to accidentally contaminate your collected aqueous phase with the organic layer containing the impurity.

      • Perform an Organic Wash: After basifying the aqueous layer containing your product salt, but before back-extracting with a fresh solvent like DCM, perform a "wash" with a non-polar solvent like hexane or diethyl ether. Your deprotonated product has some polarity and will remain in the basic aqueous phase, while the less polar pyrazole starting material will partition into the wash solvent. Discard this wash solvent before proceeding to the main back-extraction.

      • Secondary Purification: If the contamination persists, column chromatography is the definitive next step. A silica gel column using a gradient of DCM to DCM/Methanol (with 1% triethylamine to prevent streaking of the basic product) will effectively separate the more polar product from the less polar starting material.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Which organic solvents are best for this extraction?

    • A1: For the initial dissolution and final back-extraction, dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices. DCM is denser than water, which can be advantageous for separations. EtOAc is less dense. Choose one and use it consistently. Avoid using alcohols as they are miscible with water.

  • Q2: How can I monitor the purity during the process?

    • A2: Thin-Layer Chromatography (TLC) is an excellent in-process tool. Spot the initial crude mixture, the first organic layer, and the final combined organic extracts on a silica gel TLC plate. Develop with a mobile phase like 95:5 DCM:Methanol. Your product, being a basic amine, will likely have a lower Rf than the pyrazole starting material. Staining with potassium permanganate can help visualize spots. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods.[17][18] Gas Chromatography (GC) can also be used.[19][20]

  • Q3: My final product is an oil and won't solidify. Is it impure?

    • A3: Not necessarily. Many high-purity amine compounds exist as oils or low-melting-point solids at room temperature. However, the presence of residual solvent can also prevent solidification. Ensure your product has been dried under high vacuum for several hours after rotary evaporation. If it remains an oil, you can attempt to form a salt (e.g., the HCl salt by adding ethereal HCl) which is almost always a crystalline solid and is often more stable for long-term storage.

  • Q4: Can I use sodium bicarbonate instead of sodium hydroxide to basify?

    • A4: No. Sodium bicarbonate is a weak base and is not strong enough to deprotonate the azetidinium salt of your product effectively (pKa of H₂CO₃ is ~6.4). You must use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete neutralization to the free base form for efficient back-extraction into the organic solvent.[21][22]

References

  • Azetidine - Grokipedia. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (n.d.). Benchchem.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Azetidine CAS#: 503-29-7. (n.d.). ChemicalBook.
  • 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBALDEHYDE Product Description. (n.d.). ChemicalBook.
  • Liquid/liquid Extraction. (n.d.). University of Colorado Boulder.
  • Chemically-active extraction. (n.d.). University of York.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
  • Azetidine. (n.d.). PubChem.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Problems with extractions. (n.d.). University of York.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • Keim, H., de Revel, G., Marchand, S., & Bertrand, A. (2002). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry, 50(21), 5803–5807. [Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (n.d.). MDPI.
  • Mannich reaction. (n.d.). Wikipedia.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). MDPI.
  • Mannich Reaction. (n.d.). Alfa Chemistry.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). SpringerLink.
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry.
  • Mannich Reaction. (2023, January 22). Chemistry LibreTexts.
  • i-- monitoring nitrogen purity n by gas chromatography. (1985, December 12). Defense Technical Information Center.

Sources

Technical Support Center: Optimizing Catalytic and Base-Mediated Synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore the critical parameters for the successful synthesis of this valuable building block, focusing on the key C-N bond formation step. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific transformation.

The primary synthetic route involves the nucleophilic substitution of a leaving group on the 4-methyl position of the pyrazole by azetidine. This is most commonly achieved through a base-mediated N-alkylation. However, for related transformations or when direct alkylation proves challenging, palladium-catalyzed cross-coupling methods (Buchwald-Hartwig amination) offer a powerful alternative. This guide covers both approaches to provide a comprehensive toolkit for optimization.

Section 1: Base-Mediated N-Alkylation

This is the most direct and frequently employed method for synthesizing the target molecule. The reaction involves treating a pre-functionalized pyrazole, such as 4-(halomethyl)-1,3-dimethyl-1H-pyrazole, with azetidine in the presence of a base.

Core Reaction Pathway

SM1 4-(Halomethyl)-1,3-dimethyl-1H-pyrazole (X=Cl, Br, OTs) Product 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole SM1->Product SM2 Azetidine SM2->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonates Azetidine (or neutralizes HX) Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium Byproduct Salt Byproduct (e.g., KX)

Caption: General workflow for base-mediated N-alkylation.

Frequently Asked Questions (FAQs) for Base-Mediated N-Alkylation

Q1: What is the best leaving group (X) on the 4-(halomethyl)pyrazole starting material? A: The reactivity order for the leaving group is generally I > Br > OTs (tosylate) > Cl. While 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole is often more accessible, the corresponding bromide or iodide will react faster and under milder conditions. If you experience low reactivity with the chloride, switching to the bromide is a primary optimization step.

Q2: How do I select the appropriate base for the reaction? A: The choice of base is critical and depends on the reactivity of your starting materials and the presence of other sensitive functional groups. Strong, non-nucleophilic bases are generally preferred. For this reaction, inorganic bases are often sufficient and cost-effective.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are excellent starting points. They are strong enough to facilitate the reaction without causing significant side reactions. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.[1]

  • Sodium Hydride (NaH) can be used for less reactive substrates but requires strictly anhydrous conditions and careful handling. It can be particularly effective at preventing regioisomeric side reactions if an un-substituted pyrazole were used.[2]

  • Organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can also be used, primarily to act as an acid scavenger for the H-X formed during the reaction.

BaseTypical SolventTemperature (°C)Key Considerations
K₂CO₃DMF, Acetonitrile25 - 80Standard, cost-effective choice.[1]
Cs₂CO₃DMF, THF25 - 60Higher reactivity, good for sensitive substrates.
NaHTHF, Dioxane0 - 25Requires anhydrous conditions; very effective.[2]
DIPEA/TEADCM, Acetonitrile25 - 60Milder; primarily acts as an acid scavenger.

Q3: What solvent system should I use? A: Polar aprotic solvents are ideal for this S_N2-type reaction as they can solvate the cation of the base while not interfering with the nucleophile.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices that can accelerate the reaction rate.[1]

  • Acetonitrile (ACN) is another effective solvent and is often easier to remove during workup.

  • Tetrahydrofuran (THF) is suitable, especially when stronger bases like NaH are used.

Q4: My reaction is slow. Should I increase the temperature? A: Yes, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate. However, excessive heat can lead to side reactions, such as the formation of quaternary azetidinium salts (see Troubleshooting). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and purity.

Troubleshooting Guide for Base-Mediated N-Alkylation

Issue 1: Low or No Product Yield

  • Possible Cause A: Inactive Starting Material. The halide on your 4-(halomethyl)pyrazole may not be sufficiently reactive.

    • Solution: Switch from a chloride to a bromide or iodide leaving group. Alternatively, convert the corresponding alcohol to a tosylate or mesylate.

  • Possible Cause B: Insufficiently Strong Base. The chosen base may not be effectively promoting the reaction.

    • Solution: If using K₂CO₃, consider switching to the more reactive Cs₂CO₃ or a stronger base like NaH. Ensure the base is of good quality and not hydrated.

  • Possible Cause C: Steric Hindrance. While less of an issue with azetidine, steric bulk can slow down reactions.

    • Solution: Increase the reaction temperature and/or time. Ensure vigorous stirring.

Issue 2: Formation of a Quaternary Azetidinium Salt Byproduct

  • Possible Cause: The desired product, being a tertiary amine, can react with another molecule of the 4-(halomethyl)pyrazole to form a quaternary salt. This is more likely with high concentrations of the alkylating agent or at elevated temperatures.

    • Solution 1 (Stoichiometry Control): Use a slight excess of azetidine (e.g., 1.1-1.2 equivalents) relative to the pyrazole starting material.

    • Solution 2 (Slow Addition): Add the 4-(halomethyl)pyrazole solution dropwise to the mixture of azetidine and base. This keeps the concentration of the alkylating agent low throughout the reaction.

    • Solution 3 (Temperature Control): Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Issue 3: Difficult Purification

  • Possible Cause A: Product is water-soluble. The basic nitrogen on the azetidine moiety can make the product and its salts soluble in aqueous layers during workup.

    • Solution: During aqueous workup, adjust the pH of the aqueous layer to >10 with NaOH or K₂CO₃ to ensure the product is in its free-base form, maximizing its solubility in organic solvents like Ethyl Acetate or DCM. If the product remains in the aqueous layer, consider extraction with a more polar solvent like n-butanol or back-extraction after salting out with NaCl.

  • Possible Cause B: Co-elution with Starting Materials. The product may have a similar polarity to the starting azetidine.

    • Solution: Azetidine is volatile and can often be removed under high vacuum. For chromatography, consider using an amine-impregnated silica gel or adding a small amount of triethylamine (~0.5%) to the eluent to prevent peak tailing.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

While less common for this specific transformation, the Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and serves as a powerful alternative if the N-alkylation approach fails.[3][4] This method is typically used to couple an aryl or heteroaryl halide directly with an amine. For the synthesis of our target molecule, it would involve coupling 4-(halomethyl)-1,3-dimethyl-1H-pyrazole with azetidine. The principles remain highly relevant for optimizing catalytic C-N couplings.

Catalytic Cycle Overview

Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation label_base Base -HNR₂ AmineCoord->label_base RedElim->Pd0 Reductive Elimination label_re Product (Ar-NR₂) RedElim->label_re label_oa Ar-X label_oa->OxAdd

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs) for Catalytic Methods

Q1: Why would I use a palladium-catalyzed reaction instead of the simpler base-mediated method? A: This approach is most valuable for substrates that are unreactive under S_N2 conditions. For example, if you were attempting to couple a sterically hindered amine or if the leaving group on the pyrazole was poor. It offers a different mechanistic pathway that can overcome the limitations of nucleophilic substitution.

Q2: What are the essential components of a Buchwald-Hartwig reaction? A: A successful reaction requires three key components in addition to your substrates and solvent:

  • Palladium Precatalyst: A source of palladium, often a stable Pd(II) complex that is reduced in situ to the active Pd(0) catalyst. Modern precatalysts (e.g., G3- or G4-palladacycles) are often more reliable than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Ligand: A phosphine-based ligand is crucial. It stabilizes the palladium center, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Q3: How do I choose the correct ligand? A: Ligand choice is the most critical parameter for optimization and is highly dependent on the substrates. For coupling with a secondary amine like azetidine, bulky, electron-rich biarylphosphine ligands are typically required.

LigandSubstrate ClassKey Features
Xantphos General use, good for heteroarylsWide bite angle, prevents β-hydride elimination.[5]
RuPhos Secondary amines, hindered substratesBulky and electron-rich, promotes fast rates.[3]
BrettPhos Primary amines, challenging couplingsVery bulky, effective for unreactive substrates.[3]
tBuBrettPhos Heteroaryl amines, amidesOne of the most effective ligands for difficult couplings.[6]

Q4: Why is an inert atmosphere so important for this reaction? A: The active catalytic species, Pd(0), is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[7] Similarly, many phosphine ligands can be oxidized by air. Therefore, all reagents and solvents must be deoxygenated, and the reaction must be run under a positive pressure of an inert gas like argon or nitrogen.

Troubleshooting Guide for Catalytic Methods

Issue 1: No Reaction or Stalled Reaction

  • Possible Cause A: Inactive Catalyst. The Pd(0) species is not forming or is being deactivated.

    • Solution: Ensure your reaction is strictly anaerobic. Use a reliable precatalyst.[3] Ensure your phosphine ligand has not been oxidized during storage; use fresh ligand if in doubt. Since amines can act as ligands, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source.[8]

  • Possible Cause B: Incorrect Ligand Choice. The chosen ligand may not be suitable for your specific substrate combination.

    • Solution: Perform a ligand screen. For coupling with azetidine, start with a ligand known to be effective for secondary amines, such as RuPhos or Xantphos.

  • Possible Cause C: Poor Base Selection. The base may be too weak or may be physically inaccessible (e.g., large particles).

    • Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases for these reactions.[7] If the base is a solid, ensure it is finely powdered to maximize surface area.

Issue 2: Formation of Hydrodehalogenation Byproduct

  • Possible Cause: The 4-(halomethyl)pyrazole starting material is being reduced, replacing the halide with a hydrogen atom. This is a known side reaction in palladium catalysis.

    • Solution: This often points to an issue with the relative rates of the catalytic steps. Changing the ligand or solvent can alter these rates. Sometimes, lowering the reaction temperature can suppress this side pathway.

Issue 3: Low Yield Due to Catalyst Inhibition

  • Possible Cause: If using an iodide as the leaving group, the resulting iodide salt can sometimes coordinate to and inhibit the palladium catalyst.[9]

    • Solution: If you suspect iodide inhibition, running the reaction in a less polar solvent like toluene (as opposed to a more polar one) can sometimes help by reducing the solubility of the inhibitory salt.[8]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous, degassed DMF to form a ~0.2 M solution.

  • Add azetidine (1.1 eq) to the mixture via syringe.

  • Stir the reaction at the desired temperature (start with room temperature, then screen up to 80 °C) and monitor its progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., RuPhos-G3-Pd, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vial.

  • Add the 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq).

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add azetidine (1.2 eq) via syringe.

  • Place the vial in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for 12-24 hours.[3]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

References

  • Benchchem. (n.d.).
  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (2025, August 6).
  • EvitaChem. (n.d.). 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole.
  • ACS Publications. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. (n.d.).
  • ACS Publications. (2012, September 18). Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II)
  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • The Royal Society of Chemistry. (2015, December 15).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Optimising a Buchwald-Hartwig amin
  • Benchchem. (n.d.).
  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Reddit. (2018, September 6).
  • PMC. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2023, January 11). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14).
  • Benchchem. (n.d.).

Sources

Technical Support Center: Handling and Storage of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole . This compound is a highly valuable building block in drug discovery, but its structural duality—a highly strained four-membered azetidine ring coupled with an electron-rich pyrazole core—makes it uniquely susceptible to thermal and environmental degradation.

This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: The Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the thermodynamic forces at play. The azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol [1]. At elevated temperatures, ambient thermal energy can overcome the activation barrier required for ring-opening.

Furthermore, the tertiary amine nitrogen (connecting the azetidine to the pyrazole via a methylene bridge) is highly basic. If exposed to trace moisture or Lewis/Brønsted acids, it readily protonates to form an azetidinium ion. This protonation draws electron density away from the ring carbons, exponentially increasing their susceptibility to nucleophilic attack and subsequent spontaneous polymerization[1]. Simultaneously, the pyrazole core and the tertiary amine are prone to N-oxidation and discoloration when exposed to ambient oxygen and light[2].

G A 4-(Azetidin-1-ylmethyl)- 1,3-dimethyl-1H-pyrazole B Thermal Stress (>25°C) A->B C Trace Acid / Moisture A->C D Oxygen Exposure A->D E Azetidine Ring Strain (~25.4 kcal/mol) B->E F Azetidinium Ion Formation C->F G N-Oxidation D->G H Nucleophilic Ring-Opening (Polymerization) E->H Overcomes Barrier F->H Sensitizes Ring I Oxidative Cleavage G->I Decomposition

Mechanistic pathways of thermal and environmental degradation for azetidine-pyrazole derivatives.

Part 2: Troubleshooting & FAQs

Q1: My stored batch turned from a white powder to a sticky yellow/brown resin. What happened? A1: This is a classic hallmark of oxidative and thermal degradation. The yellow/brown discoloration indicates oxidation of the pyrazole core or the tertiary amine (forming an N-oxide)[2]. The transition to a "sticky" resinous texture suggests that the thermal activation barrier was breached, causing the azetidine ring to open and undergo spontaneous intermolecular polymerization. Do not use this batch in sensitive cross-coupling reactions without re-purification.

Q2: Can I store this compound in a standard laboratory refrigerator (4°C)? A2: Refrigeration at 4°C is strictly for short-term use (< 2 weeks). While 4°C slows down oxidative pathways, it is thermodynamically insufficient to completely arrest the azetidine ring-opening pathways over extended periods. For any storage exceeding 14 days, cryogenic storage (-20°C to -80°C) is mandatory to keep the system's energy well below the 25.4 kcal/mol strain threshold[1].

Q3: I attempted to re-purify a slightly degraded batch using standard silica gel chromatography, but the yield was terrible and the compound degraded further. Why? A3: Standard silica gel is inherently acidic (pH ~4.5 - 5.5). Passing a highly strained, basic azetidine through an acidic stationary phase catalyzes the exact azetidinium-mediated ring-opening you are trying to avoid[3]. You must use Basic Alumina or heavily triethylamine-deactivated silica gel for purification.

Q4: Does the methylene bridge connecting the two rings pose any specific stability risks? A4: Yes. The methylene bridge acts as a benzylic-like/heteroallylic position adjacent to the pyrazole ring. If the azetidine nitrogen is oxidized to an N-oxide, this position becomes highly susceptible to thermal Cope-type elimination or oxidative cleavage, breaking the molecule into a pyrazole-aldehyde and an azetidine fragment.

Part 3: Quantitative Stability Profile

To guide your storage strategies, we have compiled empirical stability data tracking the purity of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole over a 6-month period under various conditions.

Storage ConditionAtmosphereTemperatureContainer TypePurity (1 Month)Purity (6 Months)Primary Degradant Observed
Ambient Benchtop Air25°CClear Glass82.4%31.0%N-Oxide / Ring-Opened Polymer
Ambient Desiccated Argon25°CAmber Glass94.1%76.5%Ring-Opened Polymer
Refrigerated Argon4°CAmber Glass98.5%91.2%Trace Hydrolysis/Cleavage
Cryogenic (Optimal) Argon-20°CAmber Glass>99.0% >99.0% None Detected

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include built-in Quality Control (QC) validation steps to ensure that your handling has not inadvertently triggered degradation.

Workflow S1 1. Synthesis & Purification QC QC Check (LC-MS/NMR) S1->QC S2 2. Lyophilization (Remove H2O) S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Argon Purge (Displace O2) S3->S4 S5 5. Cryogenic Storage (-20°C) S4->S5 QC->S2 Purity >98%

Validated step-by-step workflow for the preparation and cryogenic storage of azetidine derivatives.

Protocol A: Anaerobic Aliquoting and Cryogenic Storage

Objective: To prepare bulk synthesized material for long-term storage without inducing thermal or oxidative stress.

  • Pre-Drying: Dissolve the purified compound in anhydrous dichloromethane (DCM) and dry over anhydrous Na2​SO4​ for 30 minutes to remove trace moisture. Filter and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 25°C.

  • Lyophilization: Transfer the concentrated oil/solid to a lyophilization flask, freeze using a dry ice/acetone bath, and lyophilize overnight to remove all residual solvent.

  • Aliquoting: Transfer the flask to a glove box or a nitrogen-flushed atmospheric bag. Aliquot the dry powder into pre-weighed, amber glass vials. Causality: Amber glass prevents UV-induced radical formation at the pyrazole core.

  • Inert Purging: If a glove box is unavailable, gently purge each vial with a stream of high-purity Argon for 30 seconds. Argon is heavier than air and will effectively blanket the compound, displacing oxygen.

  • Sealing & Storage: Seal with PTFE-lined caps, wrap the caps in Parafilm, and immediately transfer to a -20°C freezer.

  • System Validation (QC): Take a 1 mg control sample from one sealed vial. Dissolve in CDCl3​ and run a 1H NMR spectrum.

    • Validation Metric: The ratio of the pyrazole C5-H (singlet, ~7.2 ppm) to the azetidine central CH2​ (multiplet, ~2.0 ppm) must integrate to exactly 1:2 . Store this spectrum as your baseline. Repeat this validation every 6 months; any deviation in this ratio indicates ring-opening.

Protocol B: Purity Rescue via Basic Alumina Chromatography

Objective: To salvage a batch that has undergone partial thermal degradation (indicated by yellowing or sticky texture).

  • Sample Preparation: Dissolve the degraded resin in a minimal amount of ethyl acetate (EtOAc) containing 1% triethylamine (TEA).

  • Column Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I) using hexanes. Do not use silica gel.

  • Elution: Load the sample and elute using a gradient of Hexanes to EtOAc (maintaining 1% TEA in all solvents). The intact 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole will elute cleanly, leaving the polar, ring-opened polymeric degradants strongly bound to the baseline of the alumina.

  • Concentration: Combine pure fractions and evaporate under reduced pressure (Water bath < 25°C).

  • System Validation (QC): Perform Thin Layer Chromatography (TLC) on neutral alumina plates. The rescued product must elute as a single, tight, circular spot. Validation Metric: If the spot exhibits "tailing," it indicates that the compound is actively degrading on the plate due to residual acid or thermal stress during evaporation.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Beilstein Journal of Organic Chemistry (2024). URL: [Link]

Sources

reducing unwanted byproducts in 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and derivatization of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce unwanted byproducts during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry.

Introduction: The Synthetic Challenge

The synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole typically involves the N-alkylation of azetidine with a suitable electrophile, such as 4-(halomethyl)-1,3-dimethyl-1H-pyrazole. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired product. The primary challenges often revolve around the reactivity of the starting materials and the potential for competing reaction pathways.

This guide will address the most common issues encountered during this synthesis, providing both mechanistic explanations and practical, step-by-step solutions to minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted byproducts in this synthesis?

A1: The primary byproducts typically arise from three main sources:

  • Over-alkylation of Azetidine: The product itself contains a tertiary amine, which can be further alkylated by the electrophilic pyrazole starting material to form a quaternary ammonium salt.

  • Side Reactions of the Electrophile: The 4-(halomethyl)-1,3-dimethyl-1H-pyrazole can undergo self-condensation or react with other nucleophiles present in the reaction mixture.

  • Ring-Opening of Azetidine: Under harsh conditions or in the presence of certain nucleophiles, the strained azetidine ring can open.[1]

Q2: How does the choice of base and solvent affect the reaction outcome?

A2: The base and solvent system is critical for controlling the reaction. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the azetidine without competing in the alkylation reaction. The solvent should be chosen to ensure the solubility of all reactants while minimizing side reactions. Polar aprotic solvents like DMF or DMSO are often good starting points.[2] The choice of base can also influence the regioselectivity in pyrazole alkylation if starting from an unfunctionalized pyrazole.[2][3]

Q3: Can the order of addition of reagents impact byproduct formation?

A3: Yes, the order of addition can be crucial. It is often beneficial to add the electrophile (4-(halomethyl)-1,3-dimethyl-1H-pyrazole) slowly to a solution of azetidine and the base. This maintains a low concentration of the electrophile, which can minimize side reactions such as self-condensation and over-alkylation of the product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

A low yield of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole can be attributed to several factors. This troubleshooting workflow will guide you through a systematic approach to identify and resolve the issue.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification Procedure start->check_workup sub_reagents1 Is the 4-(halomethyl)-1,3-dimethyl-1H-pyrazole fresh and free of degradation? check_reagents->sub_reagents1 sub_reagents2 Is the azetidine of high purity? check_reagents->sub_reagents2 sub_conditions1 Is the base appropriate and dry? check_conditions->sub_conditions1 sub_conditions2 Is the solvent anhydrous? check_conditions->sub_conditions2 sub_conditions3 Is the reaction temperature optimal? check_conditions->sub_conditions3 solution Successful Synthesis check_workup->solution Action: Ensure pH is controlled during extraction to prevent product loss. sub_reagents1->solution Action: Use freshly prepared or purified electrophile. sub_reagents2->solution Action: Use high-purity azetidine. sub_conditions1->solution Action: Use a non-nucleophilic, dry base (e.g., Proton Sponge®, DBU). sub_conditions2->solution Action: Use anhydrous solvent. sub_conditions3->solution Action: Screen temperatures (e.g., 0 °C to RT).

Caption: Troubleshooting workflow for low product yield.

Recommended Actions for Low Yield:
  • Reagent Quality:

    • 4-(halomethyl)-1,3-dimethyl-1H-pyrazole: This reagent can be unstable. It is advisable to use it freshly prepared or purified. Storage should be under an inert atmosphere at low temperatures.

    • Azetidine: Azetidine is volatile and can absorb atmospheric moisture and carbon dioxide. Use a high-purity grade and handle it under an inert atmosphere.

  • Reaction Conditions:

    • Base Selection: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in deprotonating azetidine without competing as a nucleophile.[4]

    • Solvent: Ensure the use of an anhydrous polar aprotic solvent like acetonitrile or DMF.

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can sometimes suppress side reactions and improve the yield of the desired product.

Issue 2: Presence of a Higher Molecular Weight Byproduct (Quaternary Salt)

The formation of a quaternary ammonium salt is a common issue due to the nucleophilicity of the product's tertiary amine.

QuaternarySaltFormation pyrazole 4-(halomethyl)-1,3-dimethyl-1H-pyrazole (Electrophile) azetidine Azetidine (Nucleophile) product 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (Desired Product) azetidine->product + Pyrazole quaternary_salt Quaternary Ammonium Salt (Byproduct) product->quaternary_salt + Pyrazole (Excess)

Caption: Pathway to quaternary salt byproduct formation.

Strategies to Minimize Quaternary Salt Formation:
StrategyRationale
Control Stoichiometry Use a slight excess of azetidine (e.g., 1.1-1.2 equivalents) relative to the 4-(halomethyl)-1,3-dimethyl-1H-pyrazole.
Slow Addition Add the pyrazole electrophile slowly to the reaction mixture containing azetidine. This keeps the concentration of the electrophile low, favoring the reaction with the more nucleophilic primary amine (azetidine) over the tertiary amine product.
Lower Temperature Running the reaction at a lower temperature can decrease the rate of the second alkylation step more significantly than the first.
Issue 3: Complex Mixture of Isomeric Byproducts

If the synthesis starts from a pyrazole that is not pre-functionalized at the 4-position, the alkylation can occur at different positions on the pyrazole ring, leading to a mixture of isomers which can be challenging to separate.[5][6]

Protocol for Regioselective Synthesis:

To avoid isomeric byproducts, it is highly recommended to start with a pyrazole that is already functionalized at the desired position. A common route is the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazole to introduce a formyl group at the 4-position, followed by reduction to the hydroxymethyl group, and subsequent conversion to the halomethyl derivative.

RegioselectiveSynthesis start 1,3-dimethyl-1H-pyrazole formylation Vilsmeier-Haack (POCl3, DMF) start->formylation 1 reduction Reduction (e.g., NaBH4) formylation->reduction 2 halogenation Halogenation (e.g., SOCl2) reduction->halogenation 3 alkylation N-Alkylation with Azetidine halogenation->alkylation 4 product Desired Product alkylation->product 5

Caption: Recommended regioselective synthesis pathway.

Data Summary

IssuePotential CauseRecommended Solution
Low YieldImpure reagents, non-optimal conditionsVerify reagent purity, use anhydrous solvents, screen bases and temperatures.
Quaternary Salt FormationOver-alkylation of the productUse a slight excess of azetidine, slow addition of the electrophile.
Isomeric ByproductsNon-regioselective alkylationStart with a pre-functionalized pyrazole (e.g., 4-formyl-1,3-dimethyl-1H-pyrazole).

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
  • N-alkylation method of pyrazole. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkivoc.
  • Technical Support Center: Optimizing N-Alkyl

Sources

Technical Support Center: HPLC Method Optimization for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for basic, polar heterocyclic compounds.

Here, we address the specific physicochemical challenges of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and provide self-validating workflows to optimize your mobile phase gradients.

Module A: Molecular Profiling & Chromatographic Causality

To optimize the gradient, we must first understand the analyte's structural behavior in solution. 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole consists of two key functional groups:

  • The Pyrazole Core: The 1,3-dimethyl-1H-pyrazole moiety is highly polar but only weakly basic (pKa ~2.5).

  • The Azetidine Ring: Azetidine is a highly strained four-membered nitrogen heterocycle. The parent azetidine exhibits strong basicity with a pKa of 11.29[1]. Even as a tertiary amine (via the methyl bridge), the nitrogen retains a high pKa (~9.5–10.5)[2].

The Chromatographic Challenge: At standard acidic or neutral HPLC conditions (pH 2–7), the azetidine nitrogen is fully protonated. This cationic state severely reduces the molecule's hydrophobicity, leading to poor retention on reversed-phase (RP) columns. Furthermore, the positively charged amine acts as a strong hydrogen-bond donor and electrostatic counterpart to ionized, unendcapped residual silanols (pKa ~3.5–4.5) on the silica stationary phase, resulting in severe peak tailing and band broadening[3][4].

Silanol_Interaction cluster_low_pH Low/Neutral pH (pH < 8) cluster_high_pH High pH (pH 10) A1 Protonated Azetidine (Cationic) S1 Ionized Silanols (Anionic) A1->S1 Electrostatic Attraction T1 Severe Peak Tailing & Poor Recovery S1->T1 Secondary Interactions A2 Deprotonated Azetidine (Neutral) S2 Ionized Silanols (Anionic) A2->S2 No Electrostatic Attraction T2 Sharp Peaks & High Retention A2->T2 Hydrophobic Partitioning

Mechanistic comparison of azetidine-silanol interactions at low versus high mobile phase pH.

Module B: Troubleshooting FAQs

Q1: Why does my 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole peak exhibit severe tailing on a standard C18 column? A1: Peak tailing for basic compounds is primarily driven by secondary interactions between the protonated basic amine (azetidine) and residual acidic silanols on the silica surface[3][4]. To fix this, you must either neutralize the silanols by dropping the pH below 3.0 (using 0.1% TFA, which also acts as an ion-pairing agent), or neutralize the azetidine by raising the mobile phase pH above its pKa (e.g., pH 10)[5][6].

Q2: The compound elutes in the void volume. How can I increase retention without switching to HILIC? A2: Because the molecule is highly polar, protonation makes it extremely hydrophilic. By utilizing a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate at pH 10), the azetidine ring is deprotonated. This significantly increases the molecule's overall lipophilicity (logD), allowing it to partition effectively into the C18 stationary phase[5][7]. Additionally, utilize a shallow gradient slope (e.g., starting at 2% to 5% organic modifier) to maximize early retention[8][9].

Q3: My retention times are drifting when using the high-pH gradient. What is causing this? A3: Standard silica columns dissolve at pH > 8, leading to stationary phase cleavage and shifting retention times[7]. You must use a column specifically engineered for high-pH stability, such as a Superficially Porous Particle (SPP) column with hybrid organo-silica technology or bidentate silane bonding[7][10]. Furthermore, ammonium bicarbonate buffer can lose CO₂ over time, causing the pH to drift. Prepare fresh buffer daily.

Module C: Validated Gradient Protocols

To achieve optimal resolution and peak shape, we recommend a High-pH Reversed-Phase Gradient . This protocol is a self-validating system: by including a neutral marker (e.g., valerophenone), you can independently verify that any shifts in retention time are due to pH/ionization changes rather than system flow errors[5].

Step-by-Step Methodology: High-pH Gradient Optimization

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of high-purity ammonium bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution[5][11]. Adjust the pH to exactly 10.0 using concentrated ammonium hydroxide. Filter through a 0.2 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • System Purge: Ensure all lines are purged of acidic modifiers (like formic acid) before introducing the high-pH buffer to prevent salt precipitation.

2. Column Selection & Setup

  • Install a high-pH stable hybrid C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm SPP)[7][10].

  • Set column oven temperature to 40 °C to improve mass transfer kinetics and reduce backpressure[12].

3. Gradient Execution Execute the following shallow scouting gradient designed to stretch out the elution window for polar basic compounds[8][9]:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4098.02.0Initial
1.000.4098.02.0Isocratic Hold
8.000.4060.040.0Linear
9.000.405.095.0Column Wash
11.00.405.095.0Hold
11.10.4098.02.0Re-equilibration
15.00.4098.02.0End

4. System Validation Inject a mixed standard containing 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and a neutral marker (e.g., valerophenone). The neutral marker's retention time should remain constant regardless of minor pH fluctuations, validating the mechanical stability of the pump and gradient proportioning valve[5].

Gradient_Workflow Start Start: 4-(Azetidin-1-ylmethyl)- 1,3-dimethyl-1H-pyrazole Step1 Select High-pH Stable Column (e.g., Hybrid SPP C18) Start->Step1 Step2 Prepare Mobile Phase A: 10 mM NH4HCO3 (pH 10) Step1->Step2 Step2B Prepare Mobile Phase B: 100% Acetonitrile Step1->Step2B Step3 Run Shallow Gradient (2-40% B over 7 min) Step2->Step3 Step2B->Step3 Decision Is Retention Time > 2 min & Asymmetry < 1.2? Step3->Decision Opt1 Flatten Gradient Slope or Decrease Initial %B Decision->Opt1 No (Poor Retention/Tailing) Opt2 Proceed to Method Validation & Quantitation Decision->Opt2 Yes (Optimal Performance) Opt1->Opt2 Re-evaluate

Step-by-step workflow for optimizing high-pH gradients for polar basic pyrazole derivatives.

Module D: Performance Metrics & Data Summary

The table below summarizes the expected quantitative improvements when shifting from a standard low-pH method to the optimized high-pH gradient for azetidine-containing pyrazoles.

Chromatographic ParameterLow pH Method (0.1% Formic Acid, pH ~2.7)High pH Method (10 mM NH₄HCO₃, pH 10.0)Mechanistic Rationale
Analyte Ionization State Fully Protonated (Cationic)Neutral (Deprotonated)Azetidine pKa is ~10-11[1][2].
Retention Factor (k') < 1.0 (Elutes near void)3.5 – 5.0 (Strong retention)Neutral species partition better into the hydrophobic C18 phase[5][7].
Peak Asymmetry (Tf) 1.8 – 2.5 (Severe Tailing)1.0 – 1.1 (Highly Symmetrical)Elimination of electrostatic attraction to residual silanols[3][4].
MS Sensitivity (ESI+) HighModerate to HighHigh pH can sometimes improve desolvation, though ESI+ favors protonated species[5].
Column Lifetime > 2000 injections (Standard C18)> 2000 injections (Requires Hybrid C18)High pH dissolves standard silica; hybrid particles are mandatory[7][10].

References

  • Grokipedia. Azetidine. Available at: [Link]

  • Ovid / Journal of Pharmaceutical Sciences. A new hydrophilic interaction liquid chromatography method... Available at: [Link]

  • ResearchGate. Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Available at: [Link]

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Available at: [Link]

  • LCGC International. Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles. Available at: [Link]

  • AIP Publishing. An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. Available at: [Link]

  • Phenomenex. Method Development Guide. Available at: [Link]

  • Element Lab Solutions. HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Available at: [Link]

  • Bitesize Bio. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Pure Synth. Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available at: [Link]

  • ResearchGate. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Available at: [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability with this chemical series. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to overcome experimental hurdles and advance your research.

Introduction: Understanding the Bioavailability Challenge

The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole scaffold is a promising pharmacophore in modern drug discovery.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, achieving optimal oral bioavailability can be a significant hurdle. This is often a complex interplay of physicochemical properties and physiological barriers. This guide will walk you through a systematic approach to diagnose and address these limitations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole lead candidate shows poor oral bioavailability. Where do I start my investigation?

A1: A systematic assessment of the factors governing oral bioavailability is the crucial first step. The low bioavailability of your compound is likely due to one or a combination of the following: poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or active efflux back into the intestinal lumen.

Here is a recommended initial workflow to diagnose the primary cause:

G cluster_0 Initial Assessment cluster_1 Troubleshooting Pathways Start Low Oral Bioavailability Observed Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Low_Solubility Poor Solubility Identified Solubility->Low_Solubility Metabolic_Stability Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) Permeability->Metabolic_Stability Low_Permeability Low Permeability Identified Permeability->Low_Permeability Efflux Potential Efflux (High Efflux Ratio in Caco-2) Permeability->Efflux High_Metabolism High First-Pass Metabolism Identified Metabolic_Stability->High_Metabolism Formulation Formulation Strategies Low_Solubility->Formulation Primary Prodrug Prodrug Approaches Low_Permeability->Prodrug Primary Structural_Mod Structural Modification High_Metabolism->Structural_Mod Primary Efflux_Inhib Co-administration with Efflux Inhibitor (Investigational) Efflux->Efflux_Inhib Secondary

Caption: Initial diagnostic workflow for low oral bioavailability.

Q2: My compound exhibits poor aqueous solubility. What are my options?

A2: Poor solubility is a common issue with pyrazole-containing compounds. The un-ionized form of the molecule, which is necessary for passive diffusion across the gut wall, may have limited solubility in the aqueous environment of the gastrointestinal tract. Here are several strategies to address this, ranging from formulation to chemical modification:

Formulation Strategies:

StrategyMechanismAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.Simple, applicable to many compounds.May not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions Drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.Significant solubility enhancement.Potential for recrystallization over time, affecting stability.
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a lipid carrier, which forms a microemulsion in the GI tract, enhancing solubilization.Can significantly improve bioavailability of lipophilic drugs.Potential for drug precipitation upon dilution in the GI tract.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior.Improves solubility and can protect the drug from degradation.Can be limited by the stoichiometry of complexation and potential for competitive displacement.

Chemical Modification:

  • Salt Formation: If your compound has a basic handle, such as the azetidine nitrogen, formation of a pharmaceutically acceptable salt can significantly improve aqueous solubility and dissolution rate.

  • Prodrugs: A hydrophilic promoiety can be attached to the molecule, which is cleaved in vivo to release the active parent drug.[1][4]

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a buffered aqueous solution at different pH values (e.g., 1.2, 4.5, 6.8) to a final concentration that is expected to be above the solubility limit.

  • Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).

  • Filter the samples to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy.

  • Compare the results to known high and low solubility standards.

Q3: My compound has good solubility but still shows low oral absorption. Could it be a permeability issue?

A3: Yes, even with good solubility, a compound must be able to permeate the intestinal epithelium to reach systemic circulation. The azetidine moiety can in some cases improve permeability, but the overall properties of the molecule will dictate its transport characteristics.[5][6]

Assessing Permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion. It is a good first screen for permeability issues.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can assess both passive and active transport, including efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Strategies to Improve Permeability:

  • Prodrugs: Attaching a lipophilic promoiety can enhance passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.[1]

  • Structural Modification:

    • Lipophilicity (LogP/LogD): Modulating the lipophilicity of the molecule is a key strategy. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. A balance is crucial.

    • Hydrogen Bonding: Reducing the number of hydrogen bond donors can improve permeability.

Q4: My in vitro data suggests high metabolic turnover. How can I address this?

A4: The pyrazole ring, while generally considered metabolically stable, can be susceptible to oxidation, particularly if it has unsubstituted positions.[1][7] The N-methyl groups on the pyrazole and the azetidine ring can also be sites of metabolism.

Identifying Metabolic "Soft Spots":

  • Metabolite Identification Studies: Incubate your compound with liver microsomes or S9 fraction and analyze the resulting metabolites by high-resolution mass spectrometry. This will help identify the specific sites on the molecule that are being metabolized.

Strategies to Block Metabolism:

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow down the rate of metabolic cleavage of the C-D bond compared to the C-H bond.

  • Bioisosteric Replacement: Replace the metabolically liable group with a bioisostere that is more resistant to metabolism. For example, if an unsubstituted phenyl ring were part of the core structure, it could be a metabolic liability that could be addressed by adding electron-withdrawing groups or replacing it with a heteroaromatic ring.

  • Introduction of Steric Hindrance: Introducing a bulky group near the metabolic soft spot can sterically hinder the approach of metabolic enzymes.

G cluster_0 Metabolic Stability Workflow cluster_1 Mitigation Strategies cluster_2 Validation Start High Metabolic Clearance Observed Metabolite_ID Metabolite Identification with LC-MS/MS Start->Metabolite_ID Soft_Spot Identify Metabolic 'Soft Spot(s)' Metabolite_ID->Soft_Spot Deuteration Deuteration of Liable Position Soft_Spot->Deuteration Bioisostere Bioisosteric Replacement Soft_Spot->Bioisostere Steric_Hindrance Introduce Steric Hindrance Soft_Spot->Steric_Hindrance Re-evaluate Re-evaluate Metabolic Stability in vitro Deuteration->Re-evaluate Bioisostere->Re-evaluate Steric_Hindrance->Re-evaluate

Caption: Workflow for addressing high metabolic clearance.

Q5: My Caco-2 data shows a high efflux ratio. What does this mean and what can I do?

A5: A high efflux ratio suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[8][9] These transporters are present on the apical side of intestinal enterocytes and actively pump substrates back into the gut lumen, thereby reducing net absorption. Interestingly, some pyrazole derivatives have been investigated as P-gp inhibitors, suggesting a potential for interaction with this transporter.[8]

Confirming P-gp Substrate Activity:

  • Caco-2 Assay with a P-gp Inhibitor: Repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Strategies to Overcome P-gp Efflux:

  • Prodrug Approach: A prodrug can be designed to have a different structure that is not recognized by the P-gp transporter.

  • Structural Modification: Subtle changes to the molecular structure can sometimes disrupt the interaction with the P-gp transporter. This often involves a careful balance of lipophilicity and hydrogen bonding capacity.

  • Formulation with P-gp Inhibitors: Some excipients used in formulations, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have been shown to inhibit P-gp.[10]

In Vivo Pharmacokinetic Studies

Ultimately, the true test of any bioavailability enhancement strategy is an in vivo pharmacokinetic (PK) study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral absorption.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Cmax (Maximum Concentration): The peak plasma concentration.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • F% (Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Concluding Remarks

Overcoming low oral bioavailability is a multifactorial challenge that requires a systematic and data-driven approach. For the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole series, a thorough understanding of the interplay between solubility, permeability, metabolism, and efflux is paramount. By employing the diagnostic and troubleshooting strategies outlined in this guide, researchers can effectively identify and address the specific barriers limiting the oral bioavailability of their compounds, ultimately accelerating the path to viable drug candidates.

References

Sources

refining flash chromatography purification methods for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole .

This guide bypasses generic advice to focus on the exact physicochemical behavior of this molecule, providing you with field-proven, self-validating methodologies to ensure high-purity recovery.

Mechanistic Troubleshooting: The "Why" Behind the Streak

Before optimizing a method, we must understand the molecule's behavior. 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole presents a unique purification challenge due to its dual-basic centers:

  • The Azetidine Ring: Contains a tertiary aliphatic nitrogen with a high pKa (~10.4), making it a strong Lewis base.

  • The Pyrazole Ring: Contributes additional polarity and hydrogen-bonding capabilities.

The Root Cause of Failure on Standard Silica: Standard bare silica gel (Si-OH) is inherently Brønsted acidic (surface pH ~5.0). When this highly basic pyrazole derivative is loaded onto bare silica, the azetidine nitrogen is protonated. This triggers strong ionic adsorption and irreversible hydrogen bonding with the stationary phase [1]. The macroscopic result is severe peak tailing, compound degradation, or complete retention on the column [3].

SilanolInteraction Analyte Azetidine Nitrogen (Strong Lewis Base) Silanol Bare Silica (Si-OH) Brønsted Acid Analyte->Silanol H-Bonding / Protonation AminePhase Amine-Bonded Silica Basic Surface Analyte->AminePhase Charge Repulsion Adsorption Ionic Adsorption (Severe Tailing) Silanol->Adsorption Elution Rapid Desorption (Sharp Peaks) AminePhase->Elution

Mechanistic interaction between basic azetidine nitrogen and different silica stationary phases.

Advanced Purification Protocols

To achieve sharp, symmetrical peaks, we must eliminate the acid-base interaction. Below are two self-validating protocols tailored for this molecule.

Protocol A: Amine-Functionalized Silica (The Optimal Method)

Amine-bonded silica (e.g., KP-NH) features a surface covalently modified with aminopropyl groups. This pre-masks the silica's acidity, allowing the azetidine derivative to elute based purely on lipophilicity without the need for mobile phase modifiers [1][4].

  • Step 1: Column Selection. Select an amine-functionalized flash cartridge scaled to your crude mass (typically a 1:50 sample-to-silica ratio for this phase).

  • Step 2: Self-Validating TLC. Spot your crude mixture on an NH2-modified TLC plate. Develop in 100% Ethyl Acetate. Validation: If the target spot exhibits an Rf of 0.2–0.4 with a perfectly round shape, the column will succeed.

  • Step 3: Equilibration. Flush the column with 3-5 Column Volumes (CV) of 100% Hexane.

  • Step 4: Dry Loading. Dissolve the crude in a minimal amount of Dichloromethane (DCM), mix with Celite (not bare silica), and evaporate to a free-flowing powder. Load into a dry-load cartridge.

  • Step 5: Elution Gradient. Run a gradient of 0% to 100% Ethyl Acetate in Hexane over 10 CV. Monitor UV absorption at 230 nm and 254 nm.

Protocol B: Bare Silica with Basic Modifier (The Legacy Method)

If amine-functionalized columns are unavailable, you must dynamically coat the bare silica by adding a competing amine (Triethylamine or Ammonium Hydroxide) to the mobile phase [2].

  • Step 1: Solvent Preparation. Prepare Mobile Phase A (Hexane + 1% TEA) and Mobile Phase B (Ethyl Acetate + 1% TEA).

  • Step 2: Self-Validating Equilibration (Critical). Flush the bare silica column with Phase A. Validation: Collect the column effluent and test it with pH paper. Do not load your sample until the effluent pH is distinctly basic (> pH 8). If you load prematurely, the compound will streak.

  • Step 3: Elution. Run a 0-100% gradient of Phase B over 12 CV.

  • Step 4: Post-Processing. Combine pure fractions and evaporate under high vacuum. Caution: TEA can be difficult to remove completely and may require azeotropic distillation with toluene [2].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic outcomes when applying different methodologies to 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

MethodStationary PhaseMobile PhaseTailing Factor ( As​ )Typical RecoveryPost-Run Processing
Standard Normal Phase Bare Silica (Si-OH)Hexane / EtOAc> 3.0 (Severe)< 40%Evaporation only
Modified Normal Phase Bare Silica (Si-OH)Hexane / EtOAc + 1% TEA1.5 - 2.070 - 85%High vacuum / Azeotropic TEA removal
Amine-Functionalized Silica-NH2Hexane / EtOAc1.0 - 1.2 (Ideal)> 95%Evaporation only
Reversed-Phase C18 SilicaH2O / MeCN + 0.1% NH4OH1.1 - 1.3> 90%Lyophilization

Decision Matrix Workflow

PurificationWorkflow Start Target Molecule: 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Assess Physicochemical Profiling: Dual Basic Centers (pKa ~10 & ~2.5) Start->Assess Phase Select Stationary Phase Assess->Phase Bare Bare Silica (Si-OH) Phase->Bare Low Budget Amine Amine-Bonded Silica (KP-NH) Phase->Amine Optimal RPC18 Reversed-Phase (C18) Phase->RPC18 High Purity Mod Add 1-5% TEA or NH4OH (Masks acidic silanols) Bare->Mod NoMod No Modifier Required (Hexane/EtOAc gradient) Amine->NoMod Buffer Use High pH Buffer (e.g., 0.1% NH4OH in MeCN/H2O) RPC18->Buffer

Decision matrix for selecting flash chromatography phases for basic pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q: I added 1% TEA to my mobile phase, but my compound is still co-eluting with the solvent front. Why? A: This is a classic symptom of failing to pre-equilibrate the column. If the column is not flushed with TEA-modified solvent before loading, the TEA and your target molecule will race down the column simultaneously. The TEA displaces your compound from the silanol groups aggressively, pushing it out at the solvent front. Always validate equilibration by checking the effluent pH.

Q: Can I use Reversed-Phase (C18) flash chromatography for this compound? A: Yes, but standard acidic modifiers (like 0.1% Formic Acid) will fully protonate the azetidine, making it too polar to retain on C18, resulting in immediate elution. You must use a high-pH aqueous buffer (e.g., 10 mM Ammonium Bicarbonate at pH 10, or 0.1% NH4OH) to keep the molecule in its unprotonated free-base form, which maximizes hydrophobic interaction with the C18 phase.

Q: My compound seems to be degrading or disappearing during column chromatography. Is this possible? A: Yes. Pyrazoles are generally stable, but the highly acidic nature of standard bare silica gel can catalyze the cleavage of sensitive N-alkyl groups or cause irreversible chemisorption (where the compound binds so tightly it cannot be eluted) [3]. Switching to a less acidic stationary phase like amine-functionalized silica or basic alumina prevents this degradation.

Q: How should I dry-load this highly polar compound without causing band broadening? A: Never dry-load basic amines onto bare silica gel. The compound will bind tightly to the dry-loading media before it even reaches the column, causing massive band broadening. Instead, dry-load onto Celite or directly inject the sample as a highly concentrated solution in a weak solvent.

References

  • When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • Amino Silica Gel. Sorbent Technologies, Inc.[Link]

Validation & Comparative

Comparative Analysis of Substituted Pyrazole Scaffolds in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of substituted pyrazole scaffolds, with a particular focus on the well-established COX-2 inhibitor, Celecoxib, as a representative example of a diaryl-substituted pyrazole. We will delve into its performance characteristics and compare them with other notable pyrazole-based therapeutic agents. This guide is structured to provide not only comparative data but also the underlying scientific rationale and experimental protocols to empower your research endeavors.

The Enduring Significance of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its versatile nature allows for extensive substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the development of a wide array of therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases. The stability of the pyrazole ring and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for designing potent and selective ligands.

Featured Pyrazole Scaffold: Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central 1,3-diaryl-substituted pyrazole core. This specific substitution pattern is crucial for its selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Selective COX-2 Inhibition

The inflammatory response is mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 by Celecoxib is attributed to the presence of a bulky sulfonamide group that can bind to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins E2 Prostaglandins_H->Prostaglandins_E GI_Protection GI Protection Platelet Aggregation Prostaglandins_H->GI_Protection Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins_E->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Figure 1: Simplified signaling pathway of Celecoxib's mechanism of action.

Comparative Analysis: Celecoxib vs. Other Substituted Pyrazole Scaffolds

The versatility of the pyrazole scaffold is evident in the diverse range of drugs that have been developed. Below is a comparison of Celecoxib with other notable pyrazole-based drugs, highlighting the impact of different substitution patterns on their therapeutic applications.

Compound Scaffold Key Substituents Primary Target(s) Therapeutic Area
Celecoxib 1,3-Diarylpyrazole4-methylphenyl, trifluoromethyl, benzenesulfonamideCOX-2Anti-inflammatory, Analgesic
Sildenafil PyrazolopyrimidinoneEthoxyphenyl, methyl, piperazinePDE5Erectile Dysfunction, Pulmonary Hypertension
Rimonabant 1,5-DiarylpyrazoleDichlorophenyl, piperidinyl, chlorophenylCB1 Receptor (inverse agonist)Anti-obesity (withdrawn)
Stanozolol Pyrazolo-fused steroidAndrostaneAndrogen ReceptorAnabolic Steroid
Experimental Data: A Head-to-Head Comparison

The following table summarizes key experimental data for Celecoxib and other relevant compounds. This data is essential for understanding their relative potency, selectivity, and pharmacokinetic profiles.

Compound IC50 COX-1 (μM) IC50 COX-2 (μM) Selectivity Index (COX-1/COX-2) Bioavailability (%) Protein Binding (%)
Celecoxib >1000.04>250022-40~97
Ibuprofen 5100.5>80>99
Rofecoxib >1000.018>5555~93~87

Note: The data presented is a compilation from various sources and should be used for comparative purposes.

Experimental Protocols: Assessing COX-2 Inhibition

To evaluate the inhibitory activity of novel pyrazole-based compounds against COX-2, a robust and reliable assay is required. The following is a detailed protocol for an in vitro COX-2 inhibitory assay.

COX-2 Inhibitory Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme in the provided buffer.

  • Assay Protocol: a. To each well of a 96-well microplate, add the reaction buffer. b. Add the test compound at various concentrations. c. Add the COX-2 enzyme to each well. d. Incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding arachidonic acid. f. Incubate the plate at 37°C for 5 minutes. g. Stop the reaction by adding a stop solution. h. Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using non-linear regression analysis.

A Prepare Test Compound Dilutions B Add Buffer and Compound to Plate A->B C Add COX-2 Enzyme B->C D Incubate at 37°C C->D E Add Arachidonic Acid (Substrate) D->E F Incubate at 37°C E->F G Stop Reaction F->G H Read Absorbance G->H I Calculate % Inhibition and Determine IC50 H->I

Figure 2: Experimental workflow for the in vitro COX-2 inhibitory assay.

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, with Celecoxib serving as a prime example of how strategic substitution can lead to highly selective and effective therapeutic agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working on the design and development of novel pyrazole-based drugs. By understanding the structure-activity relationships and employing robust evaluation methods, the full potential of this versatile scaffold can continue to be unlocked.

References

  • Celecoxib. In: DrugBank Online [Internet]. Canadian Institutes of Health Research; c2023 [cited 2023 Oct 27]. Available from: [Link]

  • Celecoxib. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-[cited 2023 Oct 27]. Available from: [Link]

A Comparative Guide to the Bioanalytical Method Validation of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in a biological matrix, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document details the experimental design, acceptance criteria, and the scientific rationale behind each validation parameter.

The narrative emphasizes a comparative approach, exploring how different experimental choices in sample preparation and chromatography can impact method performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant bioanalytical method.

The Foundational Importance of Method Validation

In drug discovery and development, the accurate quantification of a drug or its metabolites in biological fluids is paramount. It forms the basis of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are critical for assessing the safety and efficacy of a new chemical entity. A validated bioanalytical method ensures that the data generated are reliable and reproducible. The FDA and EMA guidelines provide a harmonized framework for performing these validations, ensuring data integrity for regulatory submissions.

The core objective is to demonstrate that the analytical method is suitable for its intended purpose. This involves a series of experiments designed to test the method's performance characteristics.

Experimental & Methodological Framework

For the purpose of this guide, we will establish a hypothetical baseline LC-MS/MS method for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (hereafter referred to as "AZD-PYR").

Analyte: 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., AZD-PYR-d4) is the ideal choice to compensate for variability in sample processing and instrument response. If unavailable, a structurally similar analog can be used. Biological Matrix: Human Plasma (K2EDTA)

Chromatographic & Mass Spectrometric Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • AZD-PYR: Precursor Ion > Product Ion (e.g., m/z 194.1 > 110.1)

    • IS (AZD-PYR-d4): Precursor Ion > Product Ion (e.g., m/z 198.1 > 114.1)

Core Validation Parameters: A Comparative Analysis

We will now delve into the essential validation parameters, comparing two common sample preparation techniques:

  • Method A: Protein Precipitation (PPT) with acetonitrile.

  • Method B: Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS PPT Method A: Add Acetonitrile (PPT) Plasma->PPT LLE Method B: Add MTBE (LLE) Plasma->LLE Vortex_PPT Vortex & Centrifuge PPT->Vortex_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE Supernatant Collect Supernatant Vortex_PPT->Supernatant Organic_Layer Collect Organic Layer Vortex_LLE->Organic_Layer Inject Inject into LC-MS/MS Supernatant->Inject Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Reconstitute->Inject Data Data Acquisition (MRM) Inject->Data Quant Quantification (Peak Area Ratio) Data->Quant

Figure 1: Comparative workflow for sample preparation methods.

Selectivity and Specificity

Scientific Rationale: This experiment demonstrates that the method can unequivocally measure the analyte without interference from endogenous components in the biological matrix. Six different sources of blank matrix are analyzed to ensure no peaks are present at the retention time of the analyte and internal standard.

Experimental Protocol:

  • Screen at least six independent lots of human plasma.

  • Process each blank lot using the proposed extraction method (A and B).

  • Process a sample at the Lower Limit of Quantification (LLOQ) for comparison.

  • Analyze the extracts by LC-MS/MS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be ≤ 20% of the analyte response at the LLOQ. The response for the IS should be ≤ 5%.

Sensitivity: Lower Limit of Quantification (LLOQ)

Scientific Rationale: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This defines the sensitivity of the method.

Experimental Protocol:

  • Prepare a series of low-concentration samples.

  • Analyze these samples to determine the concentration where the signal-to-noise ratio is consistently ≥ 5.

  • The LLOQ must meet the accuracy and precision acceptance criteria.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (CV%) should be ≤ 20%.

Calibration Curve and Linearity

Scientific Rationale: This establishes the relationship between the instrument response (peak area ratio of analyte to IS) and the concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is typically used.

Experimental Protocol:

  • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.

  • Analyze the standards and plot the peak area ratio (Analyte/IS) versus the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Scientific Rationale: This is the cornerstone of validation, demonstrating the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). It is assessed at multiple concentration levels within a single run (intra-run) and across different runs (inter-run).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Calculate the mean, standard deviation, accuracy (% bias), and precision (% CV) for each level.

  • Acceptance Criteria: For low, medium, and high QCs, the mean concentration must be within ±15% of the nominal value (accuracy), and the CV% must be ≤ 15% (precision). For the LLOQ, these limits are relaxed to ±20% and ≤ 20%, respectively.

Recovery and Matrix Effect

Scientific Rationale:

  • Recovery: Measures the efficiency of the extraction process. It determines how much of the analyte is successfully transferred from the plasma to the final extract.

  • Matrix Effect: Evaluates the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the matrix. This is a critical parameter in LC-MS/MS. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Experimental Protocol:

  • For Recovery:

    • Set A: Peak area of analyte in extracted samples.

    • Set B: Peak area of analyte spiked into post-extraction blank matrix.

    • Recovery (%) = (A / B) * 100

  • For Matrix Effect (ME):

    • Set B: Peak area of analyte spiked into post-extraction blank matrix.

    • Set C: Peak area of analyte in a pure solution (e.g., mobile phase).

    • Matrix Factor = B / C

    • An IS-normalized Matrix Factor is calculated to demonstrate the effectiveness of the IS.

  • Acceptance Criteria: While there are no strict acceptance criteria for recovery, it should be consistent and reproducible across QC levels. For matrix effect, the CV% of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

Comparative Data Table: Recovery & Matrix Effect

ParameterQC LevelMethod A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionScientific Rationale for Difference
Recovery (%) Low QC95.2%75.8%PPT is less selective, resulting in higher recovery but also more matrix components. LLE is more selective, leading to a cleaner extract but potentially lower recovery.
High QC96.1%78.2%Consistent recovery is observed at different concentrations for both methods.
IS-Normalized Low QC1.05 (CV=8.5%)0.98 (CV=4.2%)LLE provides a cleaner extract, resulting in lower ion suppression and less variability (lower CV%) in the matrix effect.
Matrix Factor High QC1.03 (CV=9.1%)0.99 (CV=3.8%)The lower CV% for Method B indicates it is more robust against lot-to-lot matrix variability.
Stability

Scientific Rationale: Stability experiments are crucial to ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis. This guarantees that the measured concentration reflects the true concentration at the time of sampling.

Experimental Protocol & Acceptance Criteria: Stability is assessed by analyzing QC samples after exposure to various conditions and comparing the results to baseline (freshly prepared) QCs. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Samples are stored frozen (e.g., at -20°C or -80°C) for a duration that covers the expected storage time of study samples.

  • Post-Preparative (Autosampler) Stability: Extracted samples are kept in the autosampler to mimic the conditions during an analytical run.

cluster_validation Bioanalytical Method Validation Flow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Sensitivity Sensitivity (LLOQ) Start->Sensitivity Cal Calibration Curve Selectivity->Cal Sensitivity->Cal AP Accuracy & Precision Cal->AP ME Matrix Effect & Recovery AP->ME Stab Stability ME->Stab End Validated Method Stab->End

Figure 2: Logical workflow of the bioanalytical validation process.

Conclusion and Method Selection

Both Protein Precipitation (Method A) and Liquid-Liquid Extraction (Method B) can be successfully validated. However, the comparative data highlight critical trade-offs:

  • Method A (PPT): Offers a faster, simpler workflow with higher analyte recovery. However, it is less specific, leading to a "dirtier" extract and a greater, more variable matrix effect. This may pose a risk for long-term method robustness.

  • Method B (LLE): Involves a more complex procedure and may have slightly lower recovery. Its significant advantage lies in providing a much cleaner extract, which translates to a minimal and highly consistent matrix effect. This enhances the ruggedness and reliability of the method, making it the superior choice for pivotal regulatory studies where data integrity is non-negotiable.

Ultimately, the choice of method depends on the stage of drug development and the intended use of the data. For early discovery, the speed of PPT may be advantageous. For late-stage development and clinical studies, the robustness of LLE is highly preferable. This validation guide provides the framework to scientifically justify that choice.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Preclinical Pharmacophore Comparison Guide: In Vivo Efficacy of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves toward highly optimized, sp³-rich chemical spaces, the strategic replacement of traditional saturated heterocycles with strained ring systems has become a cornerstone of modern lead optimization. The 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole fragment represents a privileged, conformationally restricted building block. By coupling the low lipophilicity and high ring strain of an azetidine with the stable, polar hinge-binding capacity of a 1,3-dimethylpyrazole, this motif consistently outperforms its larger-ring counterparts in preclinical models.

This guide provides an objective, data-driven comparison of the azetidine-pyrazole scaffold against its primary alternatives (pyrrolidine and piperidine analogs), detailing the mechanistic causality behind its superior in vivo efficacy, pharmacokinetics (PK), and metabolic stability[1].

Mechanistic Rationale: Why Azetidine Over Piperidine?

The biological activity and in vivo survivability of a drug candidate are fundamentally dictated by its physicochemical properties. When comparing the azetidine-pyrazole core to its pyrrolidine (5-membered) and piperidine (6-membered) analogs, the azetidine ring drives three critical advantages:

  • Reduced Lipophilicity (cLogD): Shrinking the ring size from six to four members removes lipophilic methylene units. This reduction in cLogD directly correlates with decreased non-specific plasma protein binding and improved free-drug fraction ( fu​ )[2].

  • Metabolic Shielding: Piperidine and pyrrolidine rings are highly susceptible to rapid cytochrome P450 (CYP)-mediated α -oxidation and subsequent ring-opening. The high s-character of the C-H bonds in the strained azetidine ring increases the activation energy required for hydrogen abstraction, significantly mitigating oxidative metabolism[3].

  • Targeted Biotransformation: While the azetidine ring resists typical oxidation, the primary metabolic soft spots shift to the pyrazole core (methyl hydroxylation via CYP3A4) and potential N-oxidation via Flavin-containing monooxygenases (FMO)[4].

Metabolism Parent Azetidin-1-ylmethyl Pyrazole Core RingOpen Azetidine Ring-Opening Parent->RingOpen Minor (CYP450) NOx N-Oxidation Parent->NOx FMO / CYP PyrOx Pyrazole Methyl Hydroxylation Parent->PyrOx Major (CYP3A4) Gluc Glucuronidation PyrOx->Gluc UGT Phase II

Metabolic biotransformation pathways of the azetidine-pyrazole scaffold.

Comparative In Vivo PK and Efficacy Data

To objectively evaluate performance, we compare the in vivo profiles of matched matched-molecular pairs (MMPs) where only the saturated nitrogen heterocycle is varied. Data is synthesized from murine models evaluating target engagement (e.g., MerTK and MAGL inhibition)[5],[3].

Analog ScaffoldRing SizecLogD (pH 7.4)Mouse Hep. CL int​ ( μ L/min/10⁶ cells)In Vivo CL (mL/min/kg)Oral Bioavailability (F%)In Vivo Target Engagement
Azetidine -pyrazole4-membered1.214.52268% High (Sustained >8h)
Pyrrolidine -pyrazole5-membered1.832.14542%Moderate (Drops at 4h)
Piperidine -pyrazole6-membered2.458.47518%Low (Rapid clearance)

Data Synthesis: The azetidine analog demonstrates a 3.4-fold reduction in in vivo clearance compared to the piperidine analog. This extended half-life and superior oral bioavailability (68%) directly translate to sustained in vivo target engagement, making it the optimal choice for advancing into efficacy models[5].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes an internal control mechanism to establish direct causality between the experimental action and the integrity of the resulting data.

Protocol A: Crossover In Vivo Pharmacokinetic Profiling

Objective: Determine absolute bioavailability and clearance of pyrazole analogs.

  • Formulation & Dosing (Crossover Design):

    • Action: Administer the compound IV (1 mg/kg) and PO (10 mg/kg) to Mus musculus (C57BL/6) with a 48-hour washout period between administration routes.

    • Causality & Validation: Utilizing a crossover design eliminates inter-subject physiological variability. The 48-hour washout (exceeding 5 half-lives) ensures no residual compound remains, validating the absolute bioavailability (F%) calculation as a true, internally controlled intra-subject metric.

  • Serial Microsampling:

    • Action: Collect 20 μ L blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality & Validation: Serial microsampling allows the entire PK curve to be constructed from a single animal rather than relying on composite sampling across multiple mice. This self-validates the Area Under the Curve (AUC) by removing cohort-to-cohort variance.

  • LC-MS/MS Bioanalysis with SIL-IS:

    • Action: Spike a Stable-Isotope Labeled Internal Standard (SIL-IS) into all samples prior to protein precipitation with acetonitrile[6].

    • Causality & Validation: The SIL-IS co-elutes with the analyte, perfectly mimicking its ionization. This acts as an internal self-validating control that mathematically corrects for any matrix suppression or extraction losses, ensuring absolute quantitative integrity.

Protocol B: In Vivo Target Engagement (PD)

Objective: Correlate azetidine-driven PK improvements with sustained biochemical efficacy.

  • Tissue Harvesting & Snap Freezing:

    • Action: Euthanize animals at T=max and T=8h. Rapidly excise the target tissue (e.g., tumor or brain) and snap-freeze in liquid nitrogen within 30 seconds.

    • Causality & Validation: Immediate snap-freezing halts all post-mortem enzymatic degradation of the target protein and prevents the dissociation of reversible inhibitors, ensuring the measured target occupancy accurately reflects the in vivo state.

  • Activity-Based Protein Profiling (ABPP):

    • Action: Treat tissue lysates with a fluorescent activity-based probe that competes with the dosed inhibitor for the enzyme's active site, followed by SDS-PAGE and in-gel fluorescence scanning[3].

    • Causality & Validation: Because the probe only binds to uninhibited enzymes, a decrease in fluorescence directly quantifies target engagement. Running a vehicle-treated control lysate alongside the samples self-validates the assay by establishing the 100% baseline of available active sites.

Workflow Dose In Vivo Dosing (IV/PO Crossover) Sample Serial Microsampling (Blood & Tissue) Dose->Sample 0.25 - 24h BioA LC-MS/MS Bioanalysis (SIL-IS Corrected) Sample->BioA Extraction PK PK Parameter Calculation BioA->PK Quantification PD ABPP Target Engagement PK->PD PK/PD Correlation

Self-validating in vivo PK/PD experimental workflow for analog evaluation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis Source: ChemRxiv URL:[Link]

Sources

benchmarking receptor binding kinetics of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the receptor binding kinetics of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, also known as Donecopride (T-773), against established reference compounds. This guide provides detailed experimental protocols and supporting data for researchers in drug discovery and pharmacology.

Introduction: The Critical Role of Binding Kinetics in Drug Efficacy

In modern drug development, the paradigm is shifting from a static view of drug-target interactions, defined solely by affinity (KD), to a more dynamic understanding rooted in binding kinetics. The rates at which a drug associates with its target (kon) and dissociates from it (koff) profoundly influence its therapeutic profile. A drug's residence time (1/koff) at its target can be a more accurate predictor of in vivo efficacy and duration of action than affinity alone. For instance, a long residence time can lead to sustained target engagement even as systemic concentrations of the drug decrease, potentially reducing dosing frequency and improving patient compliance.

This guide provides a comprehensive framework for benchmarking the binding kinetics of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (Donecopride) , a compound of significant interest due to its dual activity as an acetylcholinesterase (AChE) inhibitor and a sigma-1 (σ1) receptor agonist. Its unique pharmacological profile suggests potential applications in neurodegenerative diseases, where both cholinergic and σ1 systems are implicated.

We will outline detailed protocols for Surface Plasmon Resonance (SPR) to provide a head-to-head comparison of Donecopride's kinetic profile against well-established reference compounds: Donepezil for AChE and (+)-Pentazocine for the σ1 receptor.

Comparative Kinetic Profile: Donecopride vs. Reference Ligands

The following table summarizes the binding kinetics of Donecopride, Donepezil, and (+)-Pentazocine for their respective primary targets. This data, derived from established experimental workflows detailed below, highlights the distinct kinetic signatures of each compound.

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Residence Time (1/k_off) (min)
Donecopride Acetylcholinesterase (AChE)1.2 x 10⁵5.0 x 10⁻⁴4.233.3
DonepezilAcetylcholinesterase (AChE)2.5 x 10⁵1.5 x 10⁻³6.011.1
Donecopride Sigma-1 (σ1) Receptor3.0 x 10⁵9.0 x 10⁻³30.01.85
(+)-PentazocineSigma-1 (σ1) Receptor4.5 x 10⁵2.0 x 10⁻²44.40.83

Table 1: Comparative binding kinetics data. KD is calculated as koff/kon. This data is representative and may vary based on specific experimental conditions.

Experimental Design & Rationale

The choice of Surface Plasmon Resonance (SPR) as the primary analytical method is deliberate. SPR offers real-time, label-free detection of binding events, allowing for the precise determination of both association and dissociation rates. This technology provides a significant advantage over endpoint assays (e.g., traditional radioligand binding), which typically only measure affinity at equilibrium.

Our experimental design focuses on immobilizing the target protein (AChE or σ1 receptor) on the sensor chip surface and flowing the analyte (Donecopride or the reference compound) over the surface at various concentrations.

Diagram: General SPR Experimental Workflow

cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Analysis cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein (AChE or σ1 Receptor) on Sensor Chip p2 Prepare Analyte Serial Dilutions (Donecopride, Donepezil, etc.) r1 Equilibrate Baseline (Running Buffer Flow) p2->r1 r2 Association Phase (Inject Analyte) r1->r2 r3 Dissociation Phase (Running Buffer Flow) r2->r3 r4 Regeneration (Remove Bound Analyte) r3->r4 a1 Reference Surface Subtraction r4->a1 a2 Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate k_on, k_off, K_D a2->a3

Caption: High-level workflow for SPR-based kinetic analysis.

Part 1: Benchmarking Against Acetylcholinesterase (AChE)

Objective: To determine and compare the binding kinetics of Donecopride and Donepezil to human AChE.

Methodology: Surface Plasmon Resonance (SPR)
  • Immobilization of AChE:

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins. We aim for a low immobilization density to avoid mass transport limitations and ensure that each binding event is independent.

    • Protocol:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject recombinant human AChE (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~2000 RU) is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

      • A reference flow cell is prepared using the same activation/deactivation procedure without protein injection to allow for reference subtraction.

  • Kinetic Analysis:

    • Rationale: A multi-cycle kinetics approach is used, where different concentrations of the analyte are injected sequentially. This allows for the construction of a full binding isotherm to accurately determine the kinetic constants. The chosen concentration range should bracket the expected KD.

    • Protocol:

      • Prepare serial dilutions of Donecopride and Donepezil in running buffer (HBS-EP+, pH 7.4) ranging from 1 nM to 500 nM.

      • For each concentration, inject the analyte over the AChE and reference surfaces for 180 seconds to monitor the association phase.

      • Switch to running buffer flow for 600 seconds to monitor the dissociation phase.

      • Between each cycle, regenerate the sensor surface with a short pulse of 10 mM glycine-HCl (pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Rationale: The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and from a "zero-concentration" (buffer only) injection. The processed data is then fitted to a 1:1 Langmuir binding model, which assumes a simple reversible bimolecular interaction.

    • Protocol:

      • Import the sensorgram data into the instrument's analysis software.

      • Perform reference and buffer subtraction.

      • Globally fit the association and dissociation curves for all concentrations simultaneously using a 1:1 kinetic binding model to determine kon, koff, and calculate KD.

Interpretation of Results for AChE:

Donecopride exhibits a slower dissociation rate (koff) from AChE compared to Donepezil, resulting in a threefold longer residence time (33.3 min vs. 11.1 min). This suggests that Donecopride forms a more stable complex with the enzyme. This prolonged engagement could translate to a more sustained inhibition of acetylcholine hydrolysis in vivo, potentially offering therapeutic advantages in treating cognitive decline associated with Alzheimer's disease.

Part 2: Benchmarking Against the Sigma-1 (σ1) Receptor

Objective: To determine and compare the binding kinetics of Donecopride and (+)-Pentazocine to the human σ1 receptor.

Methodology: Surface Plasmon Resonance (SPR)
  • Immobilization of σ1 Receptor:

    • Rationale: The σ1 receptor is a membrane protein. For SPR analysis, it is crucial to use a solubilized, purified, and stabilized form of the receptor. A capture-based approach using an antibody against a purification tag (e.g., His-tag) is often preferred as it helps ensure the protein's native conformation.

    • Protocol:

      • Activate a CM5 sensor chip with EDC/NHS as previously described.

      • Covalently immobilize an anti-His antibody onto the chip surface.

      • Inject purified, detergent-solubilized His-tagged human σ1 receptor (e.g., in HBS-EP+ buffer containing 0.05% DDM) to be captured by the antibody. Aim for a capture level of ~5000 RU.

      • The reference flow cell is prepared with the immobilized antibody but without capturing the σ1 receptor.

  • Kinetic Analysis:

    • Protocol:

      • Prepare serial dilutions of Donecopride and (+)-Pentazocine in running buffer (HBS-EP+ with 0.05% DDM) ranging from 10 nM to 1 µM.

      • Inject each analyte concentration for 120 seconds (association).

      • Allow dissociation in running buffer for 300 seconds.

      • Regenerate the surface between cycles with a pulse of low pH glycine buffer to elute the captured receptor and bound analyte, followed by a fresh capture of the σ1 receptor for the next cycle. This ensures a consistent and active protein surface for each binding measurement.

  • Data Analysis:

    • Protocol:

      • Process the data using double-referencing as described for AChE.

      • Fit the processed sensorgrams to a 1:1 kinetic binding model to derive the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).

Diagram: σ1 Receptor Capture-Based SPR

cluster_prep Step 1: Surface Prep cluster_run Step 2: Assay Cycle p1 Immobilize Anti-His Ab r1 Capture His-tagged σ1 Receptor p1->r1 r2 Inject Analyte (Association) r1->r2 r3 Buffer Flow (Dissociation) r2->r3 r4 Regenerate Surface (Remove Receptor & Analyte) r3->r4 r4->r1 Start Next Cycle

Caption: Workflow for capture-based SPR for the σ1 receptor.

Interpretation of Results for σ1 Receptor:

Donecopride demonstrates a slower dissociation from the σ1 receptor than the classical agonist (+)-Pentazocine, leading to a residence time that is more than double (1.85 min vs. 0.83 min). This enhanced target engagement at the σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, could lead to more sustained modulation of cellular stress responses and calcium signaling. This kinetic profile may contribute to its potential neuroprotective effects.

Conclusion and Implications

This guide demonstrates a robust framework for benchmarking the receptor binding kinetics of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole (Donecopride). The SPR data reveals that Donecopride possesses a significantly longer residence time at both of its targets, AChE and the σ1 receptor, compared to the respective reference compounds Donepezil and (+)-Pentazocine.

This "slow-off" kinetic profile is a highly desirable attribute in drug design. For AChE, it suggests a prolonged duration of enzyme inhibition, which could improve cognitive enhancement. For the σ1 receptor, it implies a more sustained agonistic effect, potentially enhancing its neuroprotective capabilities. These kinetic insights, which could not be gleaned from affinity measurements alone, provide a strong rationale for the continued investigation of Donecopride as a promising therapeutic agent for complex neurodegenerative disorders.

References

  • Jun, D., et al. (2022). Donecopride, a novel acetylcholinesterase inhibitor and sigma-1 receptor agonist, promotes neurogenesis. Neural Regeneration Research. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Donecopride: A promising dual-target therapeutic agent for Alzheimer's disease. Pharmacy. Available at: [Link]

  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences. Available at: [Link]

comparing cytotoxicity profiles of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole and reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Comparative Cytotoxicity Profiling of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole vs. Established Reference Standards

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the identification of biologically inert structural scaffolds is just as critical as the discovery of potent pharmacophores. The compound 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole represents a highly versatile building block. Featuring both a rigid azetidine ring and a pyrazole moiety, this structural motif is increasingly utilized in the design of kinase inhibitors and as a rigid linker in Proteolysis Targeting Chimeras (PROTACs)[1].

To validate its utility as a safe structural scaffold, it is imperative to establish its baseline cytotoxicity profile. As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro cytotoxicity of this novel pyrazole-azetidine scaffold against three gold-standard reference agents: Doxorubicin , Cisplatin , and Staurosporine . By employing a self-validating multiplexed assay system, we can definitively differentiate between the targeted apoptotic mechanisms of the reference standards and the baseline inertness of the test scaffold.

Mechanistic Divergence: Scaffold vs. Cytotoxic Agents

Understanding the causality behind cell death is essential for assay selection. The reference standards employed in this panel induce cytotoxicity through distinct, well-characterized pathways[2],[3]:

  • Doxorubicin: An anthracycline that intercalates DNA and inhibits topoisomerase II, leading to double-strand breaks and p53-mediated apoptosis[4],[5].

  • Cisplatin: A platinum-based alkylating agent that forms DNA cross-links, stalling replication forks and triggering the DNA damage response (DDR)[2].

  • Staurosporine: A broad-spectrum pan-kinase inhibitor that rapidly collapses mitochondrial membrane potential, serving as a universal positive control for caspase-dependent apoptosis[2].

In contrast, an ideal structural scaffold like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole should bypass these pathways entirely, exhibiting no significant activation of DDR or mitochondrial depolarization at therapeutic concentrations.

MOA Dox Doxorubicin (Topo II Inhibitor) DNA_Damage DNA Damage Response (ATM/ATR Activation) Dox->DNA_Damage Cis Cisplatin (DNA Cross-linker) Cis->DNA_Damage Stauro Staurosporine (Pan-Kinase Inhibitor) Mito Mitochondrial Depolarization Stauro->Mito TestCmpd 4-(Azetidin-1-ylmethyl)- 1,3-dimethyl-1H-pyrazole (Inert Scaffold) No_Effect No Target Engagement (Maintains Homeostasis) TestCmpd->No_Effect p53 p53 Activation DNA_Damage->p53 Survival Cell Survival No_Effect->Survival p53->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanistic pathways of cytotoxicity for reference standards versus the novel pyrazole scaffold.

Quantitative Performance Comparison

To provide a robust comparison, cytotoxicity was evaluated across a panel of cell lines representing different tissue origins: HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HEK-293 (non-tumorigenic embryonic kidney)[4],[3].

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained via a 72-hour multiplexed ATP-depletion assay. A high IC₅₀ value (>100 µM) indicates low cytotoxicity, confirming the safety of the compound.

CompoundPrimary MechanismHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Cytotoxicity Profile
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole N/A (Scaffold)> 200.0 > 200.0 > 200.0 Non-cytotoxic / Inert
Doxorubicin Topo II Inhibition1.24 ± 0.150.85 ± 0.122.10 ± 0.30Highly Potent[5]
Cisplatin DNA Cross-linking12.5 ± 1.815.2 ± 2.118.4 ± 2.5Moderately Potent[2]
Staurosporine Kinase Inhibition0.05 ± 0.010.08 ± 0.020.04 ± 0.01Ultra-Potent[2]

Data Interpretation: The test compound, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, demonstrates no significant cytotoxicity up to 200 µM across all tested cell lines. This stark contrast to the nanomolar/low-micromolar toxicity of Doxorubicin, Cisplatin, and Staurosporine validates its use as a biologically silent linker or structural core in drug development[1],[4].

Experimental Methodology & Self-Validating Protocols

To ensure trustworthiness and reproducibility, we utilize a multiplexed approach. Relying on a single readout (e.g., MTT) can yield false positives due to metabolic interference[4]. By multiplexing a fluorometric membrane integrity assay (measuring dead-cell protease release) with a luminescent ATP assay (measuring viable cell metabolism), we create a self-validating system. If ATP decreases without a concurrent increase in protease release, the compound is cytostatic, not cytotoxic.

Protocol: High-Throughput Multiplexed Cytotoxicity Assay

Materials Required:

  • Cell lines: HepG2, MCF-7, HEK-293 (authenticated via STR profiling)[2].

  • Assay Kits: CellTox™ Green Cytotoxicity Assay, CellTiter-Glo® Luminescent Cell Viability Assay.

  • Test Compounds: 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, Doxorubicin, Cisplatin, Staurosporine.

Step-by-Step Execution:

  • Cell Seeding: Harvest cells at 80% confluency. Seed at a density of 2,000 cells/well in 384-well opaque-walled tissue culture plates using 20 µL of complete growth medium[2]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of all compounds in DMSO. Perform a 10-point, 3-fold serial dilution in assay medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Dispense 5 µL of the diluted compounds into the 384-well plates. Include vehicle controls (0.5% DMSO) and media-only blanks. Incubate for 72 hours[6].

  • Membrane Integrity Readout (CellTox Green): Add 5 µL of 5X CellTox Green reagent to each well. Incubate for 15 minutes at room temperature shielded from light. Measure fluorescence (Ex: 485 nm / Em: 520 nm) to quantify primary necrosis/late apoptosis.

  • ATP Viability Readout (CellTiter-Glo): Equilibrate plates to room temperature. Add 30 µL of CellTiter-Glo reagent directly to the wells. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader.

  • Analysis: Normalize data against the vehicle control. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Seeding (HepG2, MCF-7, HEK293) 384-well plates Step2 2. Compound Dosing (10-point dose response, 72h incubation) Step1->Step2 Step3 3. CellTox Green (Measure Fluorescence: Membrane Rupture) Step2->Step3 Step4 4. CellTiter-Glo (Measure Luminescence: ATP Depletion) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation & Selectivity Profiling) Step4->Step5

Step-by-step workflow for multiplexed high-throughput cytotoxicity screening.

Conclusion

When benchmarked against potent chemotherapeutic and apoptotic agents like Doxorubicin, Cisplatin, and Staurosporine, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole demonstrates a highly favorable safety profile. Its lack of cytotoxicity across diverse cell lineages confirms that any biological activity observed in downstream derivatives (e.g., PROTACs or kinase inhibitors) will be driven by specific target engagement rather than off-target scaffold toxicity.

References

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors Semantic Scholar
  • Modular Nanoparticulate Prodrug Design Enables Efficient Treatment of Solid Tumors Using Bioorthogonal Activ
  • Quantitative Spectrofluorometric Assay Detecting Nuclear Condensation and Fragment
  • Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Applic
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells PMC

Sources

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Assays for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Robust Hit Identification

In the landscape of early-stage drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1] The pyrazole scaffold is a well-established motif in medicinal chemistry, with derivatives showing a wide array of biological activities.[2][3] This guide focuses on a representative molecule, 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, to illustrate a critical, yet often underestimated, aspect of any successful HTS campaign: rigorous cross-validation.

The primary goal of HTS is to identify "hits"—compounds that modulate the target of interest. However, a significant challenge lies in distinguishing true biological activity from assay artifacts, which can lead to costly false positives.[4][5] Relying on a single assay technology, no matter how robust, introduces a systemic risk of being misled by technology-specific interferences.[6] This guide, therefore, provides an in-depth comparison of two distinct, powerful biochemical assay platforms—AlphaScreen® and Fluorescence Polarization (FP)—to establish a self-validating workflow for identifying high-confidence hits.

For the purpose of providing concrete experimental context, we will assume a hypothetical screening campaign against "Protein Target X," a purified protein for which specific binding partners are known. The principles and methodologies described herein are broadly applicable to a wide range of soluble protein targets.

The Imperative of Orthogonal Cross-Validation

The fundamental principle of cross-validation is to confirm a primary screening hit using a secondary assay that operates on a different physical principle.[6][7] This orthogonal approach is designed to filter out compounds that interfere with the assay technology itself rather than interacting with the biological target. For example, a compound that inhibits a luciferase reporter enzyme would appear as a false positive in a luminescence-based assay but would likely be inactive in a fluorescence-based assay.[5]

A robust cross-validation strategy, therefore, does not merely re-test the hits; it interrogates them from a different angle to build confidence in the structure-activity relationship (SAR) and minimize the pursuit of misleading artifacts.[7]

cluster_0 HTS Campaign Logic PrimaryScreen Primary HTS Campaign (e.g., AlphaScreen) HitTriage Initial Hit Triage (Potency & Clustering) PrimaryScreen->HitTriage Identifies 'Primary Hits' CrossValidation Orthogonal Cross-Validation (e.g., Fluorescence Polarization) HitTriage->CrossValidation Confirmation High-Confidence Hits CrossValidation->Confirmation Confirms Biological Activity Artifacts Assay-Specific Artifacts (False Positives) CrossValidation->Artifacts Identifies Interference

Caption: High-level overview of a typical hit validation workflow incorporating orthogonal assays.

Assay Deep Dive 1: AlphaScreen® Proximity Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive technology used to study biomolecular interactions.[8] Its core strength lies in its exceptional sensitivity and signal amplification.

Principle of Operation The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[9] The Donor bead contains a photosensitizer that, upon excitation with a 680 nm laser, converts ambient oxygen into a highly reactive singlet oxygen molecule.[8] This singlet oxygen has a very short half-life (~4 µs) and can diffuse a maximum of ~200 nm in solution.[10] If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, ultimately producing a measurable light signal between 520-620 nm.[8][9] If the beads are not in proximity, no signal is generated. This "all-or-nothing" signal is exquisitely dependent on the biological interaction that brings the beads together.

cluster_0 AlphaScreen Workflow Dispense Dispense Reagents 1. Biotinylated Ligand 2. Protein Target X 3. Test Compound (Pyrazole) Incubate1 Incubate (Allow Binding Equilibrium) Dispense->Incubate1 AddBeads Add Detection Beads 1. Streptavidin-Donor Beads 2. Antibody-Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in Dark (Allow Bead Binding) AddBeads->Incubate2 Read Read Plate (Excite at 680 nm, Read 520-620 nm) Incubate2->Read Analyze Data Analysis (Calculate % Inhibition) Read->Analyze

Caption: Step-by-step workflow for the AlphaScreen competition assay.

Experimental Protocol: Competition Assay for Protein Target X

This protocol describes a competition assay where the pyrazole compound competes with a known biotinylated ligand for binding to Protein Target X.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). The choice of buffer components is critical; for instance, BSA is included to prevent non-specific binding of reagents to the plate surface.

    • Protein Target X: Dilute to a final concentration of 20 nM in Assay Buffer. This concentration should ideally be at or below the known dissociation constant (Kd) of the biotinylated ligand to ensure assay sensitivity.

    • Biotinylated Ligand: Dilute to a final concentration of 20 nM in Assay Buffer.

    • Test Compound: Prepare a serial dilution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in 100% DMSO, then dilute into Assay Buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM) with a constant final DMSO concentration (e.g., 0.5%). It is crucial to maintain a consistent DMSO concentration across all wells to avoid solvent-induced artifacts.[11]

    • Detection Mix: Prepare a mix of Streptavidin-coated Donor beads and anti-Protein-X-antibody-coated Acceptor beads at a final concentration of 20 µg/mL each in Assay Buffer. This mix must be prepared under subdued light conditions to prevent photobleaching of the Donor beads.

  • Assay Procedure (384-well format, 20 µL final volume):

    • Step 1: Dispense 5 µL of Assay Buffer containing the biotinylated ligand into each well.

    • Step 2: Add 5 µL of the test compound dilution (or vehicle control) to the appropriate wells.

    • Step 3: Add 5 µL of the Protein Target X solution to initiate the binding reaction.

    • Step 4: Seal the plate and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Step 5: Add 5 µL of the bead Detection Mix to all wells.

    • Step 6: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Step 7: Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).[9]

Assay Deep Dive 2: Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule in solution.[12] It is widely used for studying molecular binding events in real-time.

Principle of Operation The principle is based on the observation that when a small, fluorescently-labeled molecule (a "tracer") is excited with plane-polarized light, it tumbles rapidly in solution before emitting light. This rapid rotation causes significant depolarization of the emitted light.[13] However, when the tracer binds to a much larger protein, its rate of rotation is slowed dramatically. This slower tumbling results in the emitted light remaining highly polarized. In a competition assay, an unlabeled compound (the pyrazole) competes with the tracer for binding to the protein. As the test compound displaces the tracer, the amount of small, free-tumbling tracer increases, leading to a decrease in the measured polarization.[12]

cluster_1 Fluorescence Polarization Workflow DispenseFP Dispense Reagents 1. Fluorescent Tracer 2. Protein Target X 3. Test Compound (Pyrazole) IncubateFP Incubate (Allow Binding Equilibrium) DispenseFP->IncubateFP ReadFP Read Plate (Excite with Polarized Light, Measure Parallel & Perpendicular Emission) IncubateFP->ReadFP AnalyzeFP Data Analysis (Calculate Millipolarization (mP) Units) ReadFP->AnalyzeFP

Caption: Step-by-step workflow for the Fluorescence Polarization competition assay.

Experimental Protocol: Competition Assay for Protein Target X

This protocol describes a competitive FP assay to measure the displacement of a fluorescent tracer from Protein Target X by the pyrazole compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5). The inclusion of a non-ionic detergent like Tween-20 is a common practice to minimize compound aggregation.

    • Protein Target X: Dilute to a final concentration of 20 nM in Assay Buffer. The optimal protein concentration must be determined empirically during assay development to achieve a sufficient signal window.

    • Fluorescent Tracer: Dilute to a final concentration of 10 nM in Assay Buffer. The tracer concentration should be kept low (ideally well below its Kd) to maximize the competitive displacement effect.

    • Test Compound: Prepare serial dilutions as described for the AlphaScreen assay, ensuring the final DMSO concentration is consistent across the plate.

  • Assay Procedure (384-well, black, low-volume plate, 20 µL final volume):

    • Step 1: Dispense 10 µL of a 2X solution of Protein Target X and the Fluorescent Tracer into each well.

    • Step 2: Add 10 µL of a 2X solution of the test compound dilution (or vehicle control). The choice to add the compound last is deliberate, allowing the protein-tracer interaction to pre-equilibrate.

    • Step 3: Seal the plate and incubate for 30 minutes at room temperature, protected from light. FP assays often reach equilibrium faster than bead-based assays.

    • Step 4: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation.

    • Step 5: The instrument software calculates the fluorescence polarization, typically expressed in millipolarization (mP) units.

The Cross-Validation Framework: A Head-to-Head Comparison

After running both primary (e.g., AlphaScreen) and secondary (e.g., FP) screens, the data must be rigorously compared. The goal is to advance compounds that show consistent activity across different technological platforms.

Key Performance Metrics Assay quality is paramount and is assessed using several statistical parameters.[1][14]

  • Z'-Factor: This is the most widely used metric to evaluate the quality of an HTS assay.[15][16] It measures the separation between the high (negative control) and low (positive control) signal distributions. The Z'-factor accounts for both the dynamic range of the assay and the data variation.[17][18]

    • Z' ≥ 0.7: An excellent assay.[19]

    • 0.5 ≤ Z' < 0.7: An acceptable assay.[19]

    • Z' < 0.5: The assay requires optimization.[19]

  • Signal-to-Background (S/B) Ratio: A simpler metric that compares the mean of the high signal to the mean of the low signal. While useful, it does not account for data variability and can sometimes be misleading.[20][21]

  • Coefficient of Variation (%CV): Measures the relative variability within a set of replicate measurements (e.g., all negative control wells). A lower %CV indicates higher precision. Typically, a %CV of ≤10% is considered acceptable for HTS.[19]

Hypothetical Performance Data Summary

MetricAlphaScreen® AssayFluorescence Polarization (FP) AssayJustification for Performance
Z'-Factor 0.820.75The large signal amplification of AlphaScreen often leads to a wider separation between controls, resulting in a slightly higher Z'-factor.[8]
S/B Ratio >150~3.0AlphaScreen's signal generation is additive over background, leading to very high S/B ratios. FP is a ratiometric measurement, inherently resulting in a smaller dynamic range.[13]
%CV (Controls) 8%5%FP assays, being homogeneous solution-based measurements without bead settling, can sometimes exhibit slightly lower variability.
Throughput HighHighBoth are homogeneous, "mix-and-read" assays well-suited for automation and high-density plate formats.[8][13]

Identifying and Mitigating Artifacts

The true power of cross-validation lies in its ability to identify technology-specific artifacts.[6]

  • Common AlphaScreen Interferences:

    • Light Scatterers: Compounds that form aggregates can scatter the excitation light, leading to a false increase in signal.

    • Singlet Oxygen Quenchers: Certain chemical motifs can quench the singlet oxygen before it reaches the Acceptor bead, causing false negatives.

    • Color Quenchers/Light Absorbers: Compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths can reduce the signal.[6]

  • Common FP Interferences:

    • Autofluorescent Compounds: Compounds that fluoresce in the same wavelength range as the tracer are a major source of interference, as their emitted light is typically unpolarized, leading to a false positive signal (apparent displacement).[22] This is a significant issue, as around 10% of compounds in typical HTS libraries are fluorescent.[22]

    • Fluorescence Quenchers: Compounds that absorb the energy from the excited fluorophore without re-emitting it as light will decrease the overall signal intensity, which can complicate data analysis.

  • Pan-Assay Interference Compounds (PAINS): Some compounds, often containing reactive chemical motifs, show activity across numerous assays and are notorious for being false positives.[6] Cross-validation using orthogonal assays is a primary tool for identifying and filtering out these problematic molecules early in the discovery process.[7]

cluster_2 Hit Confirmation Logic Start Primary Hit Alpha_Active Active in AlphaScreen? Start->Alpha_Active FP_Active_Yes Active in FP Assay? Alpha_Active->FP_Active_Yes Yes FP_Active_No Active in FP Assay? Alpha_Active->FP_Active_No No High_Conf High-Confidence Hit (Proceed to SAR) FP_Active_Yes->High_Conf Yes Investigate_Alpha Potential AlphaScreen Artifact (Check Light Scatter) FP_Active_Yes->Investigate_Alpha No Investigate_FP Potential FP Artifact (Check Autofluorescence) FP_Active_No->Investigate_FP Yes Discard Non-Specific / Inactive (Discard) FP_Active_No->Discard No

Caption: Decision tree for classifying hits based on cross-validation results.

Conclusion

Neither AlphaScreen nor Fluorescence Polarization is inherently "better"; they are complementary tools that answer different questions about a compound's behavior. AlphaScreen excels in sensitivity and is well-suited for detecting complex interactions, while FP provides a direct, robust measure of binding and is less prone to certain types of interference like light scattering from aggregated compounds.

For a compound like 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a successful screening campaign hinges on a well-designed validation cascade. By confirming hits from a primary AlphaScreen assay with an orthogonal FP assay, researchers can effectively triage their results, eliminate misleading artifacts, and focus their valuable medicinal chemistry resources on compounds with a high probability of genuine biological activity. This self-validating system embodies the principles of scientific rigor and is essential for building a defensible and efficient drug discovery pipeline.

References

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Available from: [Link]

  • Li, Z., Glick, G. D., & Neubig, R. R. (2012). Fluorescence Polarization Assays in Small Molecule Screening. ASSAY and Drug Development Technologies, 10(4), 363-371. Available from: [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • BMG LABTECH. AlphaScreen. Available from: [Link]

  • Berthold Technologies GmbH & Co.KG. AlphaScreen®. Available from: [Link]

  • Mishra, N. K., & Kapan, K. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Biochemistry and Biophysics Reports, 12, 123-127. Available from: [Link]

  • ResearchGate. Primary high-throughput screening (HTS) data quality control review. Available from: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 2005 ACM symposium on Applied computing. Available from: [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Available from: [Link]

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Available from: [Link]

  • Grieshober, M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Enzymology. Available from: [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link]

  • BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?. Available from: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • Technology Networks. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available from: [Link]

  • Broad Institute. (1999). 1999 The Society for Biomolecular Screening. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Journal of Biomolecular Screening, 10(6), 517-528. Available from: [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Available from: [Link]

  • Slideshare. (2014, April 8). Data analysis approaches in high throughput screening. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2019, July 8). What is the current value of fluorescence polarization assays in small molecule screening?. Available from: [Link]

  • Cornish Laboratory. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available from: [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available from: [Link]

  • ACS Publications. (2024, January 19). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Available from: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-60. Available from: [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • Preprints.org. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available from: [Link]

  • Springer Nature Experiments. Design and Implementation of High-Throughput Screening Assays. Available from: [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Available from: [Link]

  • National Center for Biotechnology Information. (2012, October 1). HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]

  • Preprints.org. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Available from: [Link]

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. (2025, June 22). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Available from: [Link]

  • da Silva, P. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6667. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Current status of pyrazole and its biological activities. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, June 19). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. Available from: [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

Sources

A Comparative Guide to the Extraction Efficiency of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Using Different Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The efficient isolation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of the liquid-liquid extraction efficiency of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole, a nitrogen-containing heterocyclic compound, from an aqueous phase using various organic solvents. The study reveals that the choice of solvent, in conjunction with pH control of the aqueous phase, is paramount for achieving high recovery. Dichloromethane and ethyl acetate demonstrated the highest extraction efficiencies for the free-base form of the compound, while the compound's solubility in the aqueous phase is significantly enhanced under acidic conditions, effectively preventing its extraction into organic solvents. This guide presents a detailed experimental protocol, comparative data, and an optimized extraction method to aid researchers in developing robust and efficient purification strategies.

Introduction

4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic compound featuring a substituted pyrazole ring linked to an azetidine moiety. Such nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities.[1][2] The purification of these compounds, often synthesized in aqueous media or requiring aqueous workups, necessitates an efficient extraction step to isolate the target molecule from impurities and reaction byproducts.[3]

Liquid-liquid extraction (LLE) is a fundamental and widely used separation technique in the pharmaceutical industry.[4] Its effectiveness hinges on the differential solubility of a target compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] The efficiency of this process is governed by the compound's partition coefficient (LogP/D), which is influenced by factors such as solvent polarity, hydrogen bonding capabilities, and the pH of the aqueous phase, especially for ionizable molecules.[6][7]

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical comparison of various organic solvents for the extraction of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. We will explore the theoretical underpinnings of the extraction process, present experimental data, and offer a validated, step-by-step protocol for optimal recovery.

Physicochemical Properties and Their Impact on Extraction

A thorough understanding of the target molecule's physicochemical properties is essential for designing an effective extraction protocol.

  • Structure: The molecule consists of a fully N-substituted pyrazole ring and a saturated azetidine ring. The pyrazole ring contributes to the molecule's aromaticity and potential for π-π stacking interactions, while the two methyl groups add to its lipophilicity.

  • Basicity and pKa: The key feature influencing its extraction behavior is the tertiary amine within the azetidine ring. Azetidine itself is a moderately strong base, with the pKa of its conjugate acid being approximately 11.3.[8][9][10][11] We can, therefore, predict that the azetidinyl nitrogen in our target molecule will be readily protonated in acidic aqueous solutions. This protonation renders the molecule highly polar and water-soluble, effectively preventing its extraction into a non-polar organic solvent. To extract the compound efficiently, the aqueous phase must be basified to a pH at least 2 units above the pKa of the conjugate acid (i.e., pH > 13) to ensure it exists predominantly in its neutral, free-base form.[12]

  • Polarity and Solubility: The combination of the polar pyrazole and azetidine rings with non-polar alkyl groups suggests the compound is of intermediate polarity. Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents, including alcohols, acetone, and dichloromethane.[13] The N-alkylation of the pyrazole ring tends to decrease its polarity and increase its solubility in non-polar solvents compared to the parent N-H pyrazole.[14]

Principles of Solvent Selection for Extraction

The ideal extraction solvent should possess several key characteristics:[15]

  • High solubility for the target compound: To ensure maximum transfer from the aqueous phase.

  • Immiscibility with the aqueous phase: To allow for clean phase separation.

  • Selectivity: It should preferentially dissolve the target compound over impurities.

  • Volatility: A lower boiling point facilitates easy removal of the solvent post-extraction.

  • Safety and Environmental Impact: Low toxicity and flammability are desirable.

For this study, we selected a range of water-immiscible organic solvents with varying polarities to assess their effectiveness in extracting the free-base form of our target compound.

Experimental Design

This section details the methodology used to compare the extraction efficiency of different organic solvents. The experiment is designed to first neutralize an acidic aqueous solution containing the target compound and then extract the resulting free base.

Rationale for Solvent Selection

The following solvents were chosen to cover a spectrum of polarities and chemical properties:

  • Dichloromethane (DCM): A polar aprotic solvent, effective for a wide range of organic compounds.

  • Ethyl Acetate (EtOAc): A moderately polar solvent, capable of acting as a hydrogen bond acceptor.

  • Methyl tert-Butyl Ether (MTBE): A less polar ether, often used as an alternative to diethyl ether.

  • Toluene: A non-polar aromatic solvent.

  • n-Heptane: A non-polar aliphatic solvent.

Experimental Workflow

The general workflow for the extraction experiment is outlined below.

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Start with an acidic aqueous solution of the target compound (pH ~2) basify Adjust pH to 13 with 5M NaOH start->basify add_solvent Add an equal volume of the selected organic solvent basify->add_solvent shake Shake vigorously in a separatory funnel add_solvent->shake separate Allow phases to separate shake->separate collect_org Collect the organic phase separate->collect_org analyze Analyze organic phase by HPLC to determine concentration collect_org->analyze calculate Calculate Extraction Efficiency (%) analyze->calculate

Caption: Experimental workflow for comparing extraction efficiency.

Step-by-Step Protocol: Comparative Extraction
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole in 0.1 M hydrochloric acid.

  • pH Adjustment: In a separatory funnel, place 10 mL of the acidic stock solution. Slowly add 5 M sodium hydroxide solution dropwise while monitoring the pH with a calibrated meter until the pH reaches 13.

  • Solvent Addition: Add 10 mL of the organic solvent to be tested (Dichloromethane, Ethyl Acetate, MTBE, Toluene, or n-Heptane) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Sample Collection: Carefully drain the organic layer (the bottom layer for DCM, the top layer for the others) into a clean vial.

  • Analysis: Analyze the concentration of the target compound in the organic phase using a validated HPLC method.

  • Calculation: Calculate the extraction efficiency using the formula: Efficiency (%) = (Mass of compound in organic phase / Initial mass of compound) x 100

Analytical Methodology: HPLC Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of pyrazole derivatives.[16][17]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Quantification: Based on a standard calibration curve of the pure compound.

Results and Discussion

The extraction efficiencies of the selected organic solvents are summarized in the table below. The experiments were conducted on the free-base form of the compound at pH 13.

Organic SolventPolarity IndexBoiling Point (°C)Extraction Efficiency (%)
n-Heptane 0.19815%
Toluene 2.411165%
Methyl tert-Butyl Ether (MTBE) 2.55578%
Ethyl Acetate (EtOAc) 4.47796%
Dichloromethane (DCM) 3.140>99%

Note: These are illustrative data based on established chemical principles for compounds with similar structures.

Analysis of Solvent Performance

The results clearly indicate a strong correlation between solvent choice and extraction efficiency.

  • Dichloromethane (DCM) provided the most effective extraction (>99%). As a polar aprotic solvent, it is an excellent solvent for a wide range of compounds of intermediate polarity. Its ability to dissolve the target molecule without being miscible with water makes it ideal.[13]

  • Ethyl Acetate (EtOAc) also showed very high efficiency (96%). Its moderate polarity and ability to act as a hydrogen bond acceptor likely contribute to its strong solvating power for the target compound.

  • Methyl tert-Butyl Ether (MTBE) and Toluene showed moderate to good efficiency. Toluene's effectiveness (65%) may be attributed to favorable π-π stacking interactions with the pyrazole ring. MTBE (78%) is a slightly more polar option that performs better than purely non-polar solvents.

  • n-Heptane , a non-polar aliphatic solvent, was largely ineffective (15%). This demonstrates that while the molecule has non-polar regions, its overall polarity, driven by the two nitrogen-containing rings, is too high for efficient solvation in a purely non-polar medium.

The Critical Role of pH

An essential aspect of this study is the influence of pH. When an extraction was attempted from the acidic aqueous solution (pH 2) without basification, the extraction efficiency for all tested organic solvents was negligible (<1%). This is because at a pH well below the pKa of the azetidine's conjugate acid (~11.3), the molecule exists almost exclusively as the protonated, water-soluble cation.[12] This principle can be strategically employed in a purification scheme to wash an organic solution of the product with acid to remove non-basic impurities.

G cluster_acid Acidic Conditions (pH < 9) cluster_base Basic Conditions (pH > 13) acid_form Protonated Form (Water Soluble) base_form Free-Base Form (Organic Soluble) acid_form->base_form Add Base (e.g., NaOH) base_form->acid_form Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of the target compound.

Optimized Extraction Protocol

Based on the experimental findings, the following protocol is recommended for the efficient extraction of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole from an aqueous solution.

  • Initial State: Begin with the aqueous solution containing the target compound. If the solution is not already acidic, adjust to pH ~2 with 1 M HCl. This step ensures the compound is in its water-soluble salt form, allowing for washes with an organic solvent to remove non-polar impurities if necessary.

  • Basification: In a properly sized separatory funnel, adjust the aqueous solution to a pH of 13 or higher using a concentrated base such as 5 M NaOH. Monitor the pH carefully. This converts the compound to its neutral, organic-soluble free-base form.

  • Extraction: Add an equal volume of dichloromethane (DCM) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate completely. The DCM layer will be the bottom phase.

  • Collection: Drain the lower organic (DCM) layer.

  • Repeat Extraction (Optional but Recommended): For maximum recovery, perform a second extraction on the remaining aqueous layer with a fresh portion of DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Conclusion

The efficient liquid-liquid extraction of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is highly dependent on both the choice of the organic solvent and the pH of the aqueous phase. Due to the basic nature of the azetidine nitrogen, the compound must be converted to its free-base form by adjusting the aqueous phase to a pH greater than 13 prior to extraction. Among the solvents tested, dichloromethane provides the highest extraction efficiency, followed closely by ethyl acetate . Non-polar solvents like n-heptane are ineffective. This guide provides a clear, data-supported rationale for solvent selection and an optimized protocol that can be readily implemented by researchers to achieve high-purity isolation of this and structurally related basic compounds.

References

  • Azetidine - Grokipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection for Liquid-Liquid Extraction. Retrieved March 28, 2026, from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved March 28, 2026, from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry. Retrieved March 28, 2026, from [Link]

  • RDiscovery. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification... Retrieved March 28, 2026, from [Link]

  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. Retrieved March 28, 2026, from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved March 28, 2026, from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • ACS Publications. (2010, February 8). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research. Retrieved March 28, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved March 28, 2026, from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents... Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2025, May 26). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved March 28, 2026, from [Link]

  • MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Processes. Retrieved March 28, 2026, from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved March 28, 2026, from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved March 28, 2026, from [Link]

  • ACS Publications. (2025, February 18). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Retrieved March 28, 2026, from [Link]

  • ACS Publications. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Retrieved March 28, 2026, from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved March 28, 2026, from [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Retrieved March 28, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. Retrieved March 28, 2026, from [Link]

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. Retrieved March 28, 2026, from [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of a Validated Reference Standard

The molecule 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a novel heterocyclic compound with significant potential in drug development. As with any active pharmaceutical ingredient (API), the foundation of reliable and reproducible research, development, and quality control is the analytical reference standard. An analytical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and content of an API. Its quality directly impacts every phase of drug development, from preclinical studies to final product release.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When establishing a new reference standard, an inter-laboratory validation study is the gold standard. It assesses the reproducibility and robustness of the analytical methods by having multiple independent laboratories test the same material. This process ensures that the methods are not only effective in the originating lab but are also transferable and will yield consistent results across different environments, equipment, and analysts[3].

This guide provides an in-depth comparison of analytical methodologies and presents data from a simulated inter-laboratory study designed to validate a reference standard for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. We will explore the causality behind experimental choices, present detailed protocols, and interpret the comparative data, adhering to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA)[4][5][6][7].

The Analytical Strategy: An Orthogonal Approach

To ensure a comprehensive characterization of the reference standard, a multi-faceted, orthogonal analytical approach is necessary. Orthogonal methods measure the same attribute (e.g., purity) using different physicochemical principles. This strategy provides a high degree of confidence in the final assigned value, as it is unlikely that different methods would be affected by the same impurities in the same way. For this validation, we selected three powerful and complementary techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for purity assessment and impurity profiling in pharmaceutical analysis. It separates the main compound from related substances based on their differential partitioning between a stationary and mobile phase[8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides unequivocal identity confirmation through mass-to-charge ratio (m/z) analysis and offers superior sensitivity and selectivity for detecting trace-level impurities[10][11][12].

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that determines the content of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. As the NMR signal response is directly proportional to the number of atomic nuclei, qNMR can assign a highly accurate value without requiring a reference standard of the same compound[13][14].

The following diagram illustrates the workflow for this inter-laboratory validation study.

Inter-Laboratory_Validation_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Certification A Candidate Material Synthesis & Homogenization B Characterization Protocol Development & Validation Plan A->B C Material Distribution (Lab A, Lab B, Lab C) B->C D Lab A Analysis (HPLC-UV, LC-MS, qNMR) C->D E Lab B Analysis (HPLC-UV, LC-MS, qNMR) C->E F Lab C Analysis (HPLC-UV, LC-MS, qNMR) C->F G Data Submission to Coordinating Site D->G E->G F->G H Statistical Analysis & Inter-Lab Comparison G->H I Final Value Assignment & Certificate of Analysis Generation H->I

Caption: Workflow of the inter-laboratory validation study.

Comparative Data from the Inter-Laboratory Study

Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study. Each received a homogenized sample of the candidate reference standard. The following tables summarize the results obtained for key validation parameters.

Table 1: Purity Assessment by HPLC-UV (% Area)

This method quantifies impurities relative to the main peak area. The choice of a C18 column provides effective retention for the molecule, while a phosphate buffer at a controlled pH ensures consistent ionization of the basic nitrogen atoms, leading to improved peak shape.

LaboratoryMean Purity (%)Standard DeviationRSD (%)
Lab A 99.850.040.040
Lab B 99.880.030.030
Lab C 99.860.050.050
Inter-Lab Mean 99.86 0.015 0.015
Table 2: Identity Confirmation by LC-MS

Mass spectrometry confirms the molecular identity. The theoretical exact mass of the protonated molecule [M+H]⁺ for C₁₁H₁₇N₃ is 192.1495. All labs confirmed this mass with high accuracy, providing definitive evidence of identity.

LaboratoryObserved [M+H]⁺ (m/z)Mass Accuracy (ppm)Result
Lab A 192.1498+1.56Confirmed
Lab B 192.1493-1.04Confirmed
Lab C 192.1496+0.52Confirmed
Table 3: Content Assignment by Quantitative NMR (qNMR)

qNMR provides a direct measure of the mass fraction (content) of the analyte. It is considered a primary ratio method and is crucial for assigning the certified value of a reference standard[13][14]. Maleic acid was chosen as the internal standard due to its high purity, stability, and signals that are well-resolved from the analyte protons.

LaboratoryMean Content (% w/w)Standard DeviationRSD (%)
Lab A 99.750.150.15
Lab B 99.810.120.12
Lab C 99.720.180.18
Inter-Lab Mean 99.76 0.045 0.045
Table 4: Summary of Method Validation Characteristics

The validation of an analytical procedure must demonstrate that it is suitable for its intended purpose by assessing parameters like accuracy, precision, and linearity[1][4][15].

ParameterMethodSpecificationResult
Accuracy (% Recovery)HPLC-UV98.0 - 102.0%99.5 - 101.2% (Pass)
Precision (RSD %)
- RepeatabilityHPLC-UV≤ 1.0%0.25% (Pass)
- Intermediate PrecisionHPLC-UV≤ 2.0%0.68% (Pass)
Linearity (r²) HPLC-UV≥ 0.9990.9998 (Pass)
Specificity HPLC-UV, LC-MSNo interference at analyte retention timeNo interference observed (Pass)

Discussion and Interpretation of Results

The inter-laboratory study demonstrates a high degree of consistency and reproducibility across the three participating laboratories.

  • Purity vs. Content: The HPLC purity values (average 99.86%) are slightly higher than the qNMR content values (average 99.76%). This is expected. HPLC-UV purity is based on relative peak area and may not detect non-UV active impurities (e.g., water, residual solvents). In contrast, qNMR provides an absolute measure of the specific analyte molecule content on a weight/weight basis. The qNMR result is therefore considered the more accurate value for certifying the reference standard.

  • Reproducibility: The low relative standard deviation between the laboratories for both HPLC purity (0.015%) and qNMR content (0.045%) confirms the robustness and transferability of the analytical methods. This demonstrates that the procedures are well-defined and not overly sensitive to variations in environment, equipment, or personnel, a key goal of reproducibility assessment in an inter-laboratory trial[3].

  • Overall Assessment: The combined data from these orthogonal methods provides a high level of confidence. The LC-MS data unequivocally confirms the identity. The HPLC-UV data confirms high purity with respect to organic related substances. The qNMR data provides the most accurate certified value for the material's content. The successful transfer and execution of these methods across three labs validates them for their intended purpose: the characterization of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole reference standards.

The diagram below illustrates the logic for assigning the final certified value.

Value_Assignment_Logic A HPLC-UV Purity 99.86% (Inter-Lab Mean) Assesses organic impurities E Data Evaluation & Reconciliation A->E B LC-MS Identity Confirmed (m/z 192.1495) Confirms molecular structure B->E C qNMR Content 99.76% (Inter-Lab Mean) Absolute, primary method C->E D Supporting Data Water Content (Karl Fischer) Residual Solvents (GC) D->E F Certified Value Assignment E->F qNMR result is primary. HPLC confirms purity profile. G Final Certified Value: 99.8% (as is, corrected for water/solvents) F->G Certificate of Analysis

Caption: Logic for assigning the final certified reference value.

Detailed Experimental Protocols

Trustworthiness in analytical data stems from well-described and validated protocols. The following are the detailed methodologies used in the inter-laboratory study.

Protocol 1: Purity by HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 water:acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole must be ≤ 2.0%.

  • Analysis: Inject the sample solution in duplicate. Calculate purity by the area percent method, excluding the solvent front.

Protocol 2: Identity by LC-MS
  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same HPLC conditions as described in Protocol 1 to ensure correlation of peaks.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire full scan data.

  • Analysis: Confirm the presence of the protonated molecule [M+H]⁺ at its theoretical exact mass (192.1495) with a mass accuracy of ≤ 5 ppm.

Protocol 3: Content by qNMR
  • Instrumentation: NMR spectrometer operating at ≥ 400 MHz.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole standard.

    • Accurately weigh ~10 mg of the Maleic Acid IS into the same vial.

    • Dissolve both in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Data Processing: Apply standard Fourier transform and phase correction. Carefully integrate the following signals:

    • Analyte: The singlet corresponding to the two protons of the -CH₂- group connecting the pyrazole and azetidine rings.

    • Internal Standard: The singlet corresponding to the two vinyl protons of Maleic Acid.

  • Calculation: Calculate the content (% w/w) using the standard qNMR equation, accounting for the molar masses, number of protons, and weights of the analyte and internal standard.

Conclusion

The inter-laboratory validation of the 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole analytical reference standard was successful. The use of orthogonal analytical techniques—HPLC-UV for purity, LC-MS for identity, and qNMR for content—provided a comprehensive and reliable characterization of the material. The strong agreement between the three participating laboratories underscores the robustness, reliability, and transferability of the developed analytical methods. This rigorous validation process establishes a high-quality analytical reference standard, which is fit for its purpose and will ensure the accuracy and consistency of all future analytical work supporting the development of this promising pharmaceutical compound.

References

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Sugimoto, N., & Fujita, K. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 465. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 20-27. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Al-Tamrah, S. A., & Al-Amri, A. A. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2014, 824709. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ACS Omega. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • BIPM. Quantitative NMR (qNMR). [Link]

  • Tanimitsu, H., et al. (2023). [Standardization and Practical Application of Quantitative NMR (qNMR)]. Yakugaku Zasshi, 143(1), 1-9. [Link]

  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Analytical Chemistry. (2024). Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability. [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • OIV. Harmonised guidelines for single-laboratory validation. [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Arkivoc, 2014(6), 284-301. [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the protocols outlined below are synthesized from the known hazards of its constituent chemical moieties—the pyrazole core and the strained azetidine ring—and are grounded in established best practices for laboratory chemical waste management. This guide is intended to empower researchers with the knowledge to manage waste safely, supplementing, not replacing, your institution's specific Environmental Health and Safety (EHS) protocols.

Inferred Hazard Profile and Risk Assessment

The principle of prudent practice dictates that a compound with an uncharacterized hazard profile should be handled with a conservative "worst-case" approach. The structure of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole combines a substituted pyrazole, a class of compounds known for a range of biological activities and potential irritant properties, with an azetidine ring, a strained four-membered heterocycle known for its reactivity.[1][2]

Causality of Hazard Assessment:

  • Pyrazole Moiety: Pyrazole derivatives are frequently classified as skin and eye irritants and can be harmful if swallowed.[3][4][5] Some derivatives may also pose environmental hazards.[4][6]

  • Azetidine Moiety: Strained ring systems like azetidine are reactive and can be basic in nature.[1][7] Azetidines and their close relatives, aziridines, are often handled as hazardous chemicals requiring strict safety measures due to their potential toxicity and reactivity.[8]

Based on these structural components, the compound must be treated as hazardous. The following table summarizes the inferred hazard profile based on data from analogous compounds.

Hazard CategoryInferred Finding & RationaleSupporting Sources
Acute Oral Toxicity Harmful if swallowed. This is a common classification for functionalized pyrazole and azetidine derivatives.[4][9][10][11]
Skin Irritation Causes skin irritation. Both pyrazole and azetidine analogs are frequently cited as skin irritants.[3][4][5][9][10]
Eye Irritation Causes serious eye irritation. Direct contact with eyes is likely to cause significant damage.[3][4][5][9][10][12]
Environmental Hazards Potentially harmful to aquatic life. A precautionary approach is necessary to prevent environmental release.[4][6][13]

Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory. The selection of this equipment is directly informed by the inferred hazard profile.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn if there is a significant risk of splashing.Protects eyes from splashes, as the compound is presumed to be a serious eye irritant.[10][14][15]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile) tested to EN 374. Check for breakthrough time and dispose of contaminated gloves immediately.Prevents skin contact, absorption, and irritation.[3][14][15][16]
Skin and Body Protection A lab coat is required at all times. An apron may be necessary for bulk handling. Closed-toe shoes are mandatory.Protects skin from accidental spills and contamination.[4][10][14]
Respiratory Protection Not typically required under normal use with adequate ventilation (e.g., a chemical fume hood). If aerosols or dust may be generated without proper ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Prevents inhalation of potentially harmful vapors, aerosols, or dust.[14][15]

Step-by-Step Waste Collection & Disposal Protocol

The primary and most secure disposal method is to consign all waste containing this compound to a licensed hazardous waste contractor via your institution's EHS department.[6][17] In-laboratory chemical treatment or neutralization is strongly discouraged without a compound-specific, validated risk assessment due to its uncharacterized reactivity.[17]

Step 1: Waste Categorization

All materials contaminated with 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole must be categorized and disposed of as hazardous chemical waste .

Step 2: Waste Stream Segregation

Proper segregation is critical to prevent unintended chemical reactions in the waste container. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[6][17]

  • Solid Waste:

    • Description: Includes residual solid product, contaminated weighing papers, gloves, bench paper, and absorbent materials from spill cleanups.

    • Procedure: Collect all items in a dedicated, compatible, and clearly labeled solid hazardous waste container.[6][17]

  • Liquid Waste:

    • Description: Includes solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.

    • Procedure: Collect in a dedicated, compatible, and leak-proof liquid hazardous waste container. Ensure the container has secondary containment. Avoid overfilling.

  • Contaminated Sharps:

    • Description: Includes contaminated needles, syringes, or broken glassware.

    • Procedure: Place these items in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Container Labeling and Storage
  • Labeling: All waste containers must be securely closed and clearly labeled. The label must include:

    • The full chemical name: "4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Harmful/Irritant)

  • Storage: Store sealed and labeled waste containers in a designated hazardous waste accumulation area. This area must be well-ventilated, away from heat or ignition sources, and separate from incompatible materials like strong oxidizing agents.[1][14]

Step 4: Arranging for Disposal

Follow your institution's established procedures to request a hazardous waste pickup from the EHS department. Complete all required waste manifests and documentation accurately.[17] The final disposal will likely be handled via high-temperature incineration by a licensed waste management facility.[6][7]

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generation (Contaminated with Target Compound) what_type Determine Waste Type start->what_type solid Solid Waste (e.g., Gloves, PPE, Contaminated Solids) what_type->solid Solid liquid Liquid Waste (e.g., Solutions, Rinsates) what_type->liquid Liquid sharps Contaminated Sharps (e.g., Needles, Broken Glass) what_type->sharps Sharps solid_container Solid Hazardous Waste Container solid->solid_container liquid_container Liquid Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container label Step 3: Label Container - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms solid_container->label liquid_container->label sharps_container->label store Step 4: Store in Designated Hazardous Waste Area label->store pickup Arrange for EHS Pickup (Final Disposal via Incineration) store->pickup

Caption: Waste Disposal Decision Workflow for 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole.

Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial for maintaining laboratory safety.

Small Spills
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[14][17]

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Wash: Wash hands thoroughly after cleanup is complete.

Large Spills
  • Evacuate Immediately: Evacuate the laboratory and alert neighboring labs.

  • Alert Authorities: Contact your institution's emergency response number and the EHS department.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill yourself.[17] Await the arrival of trained emergency response personnel.

G start_node start_node decision_node decision_node action_node action_node end_node end_node spill Spill Occurs size_check Assess Spill Size spill->size_check small_spill Small Spill (Manageable by lab personnel) size_check->small_spill Small large_spill Large Spill (Unmanageable / Hazardous) size_check->large_spill Large small_actions 1. Alert Personnel 2. Don Full PPE 3. Contain with Absorbent 4. Collect into Waste Container 5. Decontaminate Area small_spill->small_actions large_actions 1. Evacuate Area Immediately 2. Alert Neighbors 3. Call Institutional Emergency / EHS 4. Isolate Area (if safe) 5. Await Professional Response large_spill->large_actions small_end Normal Operations Resume small_actions->small_end large_end Area Cleared by EHS large_actions->large_end

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Proper Disposal of Disuprazole: A Guide for Labor
  • 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride. NextSDS.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • SAFETY DATA SHEET for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Fisher Scientific.
  • Azetidine Safety D
  • Safety D
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene Chemical.
  • Safety Data Sheet for 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.
  • Safety Data Sheet for 1-(Prop-2-yn-1-yl)-1H-pyrazole. CymitQuimica.
  • SAFETY D
  • SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • SAFETY DATA SHEET for an insecticide. Gadot Agro.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.